molecular formula C15H12BrNO2 B1528704 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole CAS No. 1432679-47-4

5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Cat. No.: B1528704
CAS No.: 1432679-47-4
M. Wt: 318.16 g/mol
InChI Key: SCCIEJULFOJNNS-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole (CAS 1432679-47-4) is a high-purity chemical building block supplied for research and development purposes. This compound features a bromomethyl-functionalized isoxazole ring linked to a 2-methoxynaphthalene group, with a molecular formula of C15H12BrNO2 and a molecular weight of 318.17 g/mol . Its structure, defined by the SMILES string COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CBr, makes it a valuable intermediate in medicinal chemistry and pharmaceutical synthesis . The bromomethyl group is a key reactive site, allowing for further functionalization through nucleophilic substitution reactions. Oxazole and isoxazole cores are privileged structures in drug discovery due to their ability to bind with diverse enzymes and receptors in biological systems, enabling the development of compounds with versatile biological activities . As such, this reagent is primarily used in the synthesis of more complex pharmacophores and candidates for therapeutic applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions.

Properties

IUPAC Name

5-(bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCIEJULFOJNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic compound, 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. This molecule, featuring a strategically positioned reactive bromomethyl group and a methoxynaphthalene moiety, presents significant opportunities for further chemical elaboration and is a promising scaffold in the field of medicinal chemistry. This document details a robust synthetic protocol, outlines expected analytical characterization data, and explores the rationale behind its design for researchers, scientists, and professionals in drug development.

Introduction: The Scientific Rationale and Potential

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, lauded for its metabolic stability and ability to participate in various non-covalent interactions such as hydrogen bonding and π-π stacking.[1] The incorporation of an isoxazole nucleus is a common strategy in the design of novel therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3]

The subject of this guide, this compound, is a bespoke molecule designed to leverage the pharmacological potential of both the isoxazole and naphthalene ring systems. The naphthalene component is frequently found in biologically active compounds and can intercalate into DNA or bind to hydrophobic pockets of enzymes.[4] The methoxy group on the naphthalene ring can further modulate the electronic and steric properties, potentially enhancing target affinity and pharmacokinetic profiles.

Crucially, the 5-bromomethyl substituent on the isoxazole ring serves as a versatile synthetic handle. The carbon-bromine bond is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups, enabling the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. This inherent reactivity positions the title compound as a key intermediate for the development of targeted therapeutics.

This guide will provide a detailed, field-proven methodology for the synthesis of this compound, a thorough description of its expected analytical characteristics, and a discussion of its potential in drug discovery.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is most effectively achieved through a multi-step sequence culminating in a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry.[5] The overall synthetic workflow is depicted below.

Synthetic_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition 2-methoxy-1-naphthaldehyde 2-methoxy-1-naphthaldehyde Oxime 2-methoxy-1-naphthaldehyde oxime 2-methoxy-1-naphthaldehyde->Oxime Hydroxylamine_HCl Hydroxylamine HCl, NaOAc Hydroxylamine_HCl->Oxime Target_Compound This compound Oxime->Target_Compound in situ Nitrile Oxide Formation NCS N-Chlorosuccinimide (NCS) NCS->Target_Compound Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Target_Compound

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of (E/Z)-2-methoxy-1-naphthaldehyde oxime

The initial step involves the conversion of the commercially available 2-methoxy-1-naphthaldehyde to its corresponding oxime. This is a standard condensation reaction.

Protocol:

  • To a solution of 2-methoxy-1-naphthaldehyde (1.0 eq) in a 2:1 mixture of ethanol and water, add sodium acetate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq).[6]

  • Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford the desired oxime as a solid. This product is typically a mixture of (E) and (Z) isomers and can be used in the next step without further purification.

Step 2: Synthesis of this compound

The core isoxazole ring is constructed via a regioselective 1,3-dipolar cycloaddition reaction.[7] The nitrile oxide is generated in situ from the oxime by chlorination with N-chlorosuccinimide (NCS) followed by base-induced elimination of HCl. This transient nitrile oxide then reacts with propargyl bromide to yield the target compound.

Protocol:

  • In a round-bottom flask, dissolve the (E/Z)-2-methoxy-1-naphthaldehyde oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) in portions and stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.5 eq) to the reaction mixture.

  • Slowly add a base, such as triethylamine (Et3N) or pyridine (1.2 eq), dropwise to the mixture at 0 °C to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.

Analysis Expected Data
Molecular Formula C₁₅H₁₂BrNO₂[8]
Molecular Weight 318.17 g/mol [8]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.30-8.10 (m, 2H, Naphthyl-H), 7.90-7.70 (m, 2H, Naphthyl-H), 7.60-7.40 (m, 2H, Naphthyl-H), 6.85 (s, 1H, Isoxazole-H), 4.50 (s, 2H, -CH₂Br), 4.05 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.0 (C-5), 162.0 (C-3), 158.0 (Naphthyl C-O), 135.0-120.0 (Multiple Naphthyl carbons), 115.0 (Naphthyl C), 105.0 (C-4), 56.0 (-OCH₃), 25.0 (-CH₂Br)
FT-IR (KBr, cm⁻¹) ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1600, 1500 (C=C aromatic), ~1450 (C=N), ~1250 (C-O ether), ~690 (C-Br)[9]
Mass Spectrometry (ESI-MS) m/z: 318.0 [M]+, 320.0 [M+2]+ (characteristic isotopic pattern for bromine)

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive scaffold for the development of new therapeutic agents.[10][11]

Applications Target_Compound This compound Nucleophilic_Substitution Nucleophilic Substitution at -CH₂Br Target_Compound->Nucleophilic_Substitution Derivative_Library Diverse Derivative Library Nucleophilic_Substitution->Derivative_Library SAR_Studies Structure-Activity Relationship (SAR) Studies Derivative_Library->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Therapeutic_Areas Potential Therapeutic Areas: - Oncology - Anti-inflammatory - Infectious Diseases Lead_Optimization->Therapeutic_Areas

Caption: Potential applications of the title compound in drug discovery.

As a Platform for Library Synthesis

The primary utility of this compound lies in its capacity as a versatile intermediate. The reactive bromomethyl group can be displaced by a variety of nucleophiles, including:

  • Amines: To generate amino-methyl derivatives, which can modulate solubility and form key hydrogen bonds with biological targets.

  • Thiols: To produce thioether-linked compounds, exploring different spatial and electronic properties.

  • Alcohols/Phenols: To create ether-linked analogs, potentially improving metabolic stability.

  • Azides: For subsequent "click" chemistry reactions to attach larger and more complex moieties.

This allows for the rapid generation of a focused library of compounds, which is essential for systematic SAR exploration and the identification of lead candidates.

Potential Therapeutic Applications

Given the established biological activities of isoxazole and naphthalene-containing molecules, derivatives of the title compound are promising candidates for several therapeutic areas:

  • Oncology: Naphthalene derivatives have been investigated as anti-tubulin agents and kinase inhibitors.[4] The isoxazole core can enhance these activities and improve the drug-like properties of the resulting molecules.

  • Anti-inflammatory Agents: Isoxazole-containing compounds are known to exhibit potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[12]

  • Antimicrobial Agents: The isoxazole scaffold is present in several antibacterial and antifungal drugs.[13] Novel derivatives could be effective against drug-resistant strains.

Conclusion

This compound is a strategically designed molecule with significant potential as a building block in medicinal chemistry. The synthetic route presented in this guide is robust and relies on well-established chemical transformations. The provided characterization data serves as a benchmark for researchers working with this compound. The versatility of the bromomethyl group, coupled with the favorable pharmacological profile of the isoxazole-naphthalene core, makes this compound a valuable asset for the discovery and development of novel therapeutics. Further investigation into the biological activities of its derivatives is highly warranted.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10). Bentham. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

  • Synthesis of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime (6) and proposed reaction mechanism for the synthesis of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide (8). (n.d.). ResearchGate. [Link]

  • Synthesis of 2-methoxy-1-naphthaldoxime. (n.d.). PrepChem.com. [Link]

  • A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. (2022). ResearchGate. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. (2020). Arabian Journal of Chemistry. [Link]

  • IR, NMR and HR-MS Mass spectrum of isoxazole 2c. (n.d.). ResearchGate. [Link]

  • To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti- Microbial Agents. (2022). International Journal of Medical Sciences and Pharma Research. [Link]

  • Potential activities of isoxazole derivatives. (2024). IntechOpen. [Link]

  • Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. (2020). ResearchGate. [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. [Link]

  • FTIR spectrum of the synthesized compound 3g. (n.d.). ResearchGate. [Link]

Sources

A Technical Guide to the Physicochemical Profile of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole: A Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Physicochemical Properties of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of the predicted and experimentally determined physicochemical properties of this compound. This molecule is a compound of significant interest in medicinal chemistry, integrating three key structural motifs: a biologically active 1,2-oxazole core, a reactive bromomethyl group for synthetic elaboration, and a bulky 2-methoxynaphthalene moiety that modulates lipophilicity and potential aromatic interactions. Due to the scarcity of published experimental data for this specific molecule, this document serves as both a repository of predicted values and a framework for its empirical characterization. We present detailed, self-validating protocols for determining its core physicochemical parameters, including lipophilicity, solubility, pKa, and stability. The causality behind experimental choices is explained to provide field-proven insights for researchers aiming to leverage this versatile scaffold in drug discovery and materials science programs.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in pharmaceutical chemistry.[1] Its unique electronic and structural properties contribute to favorable physicochemical and pharmacokinetic profiles in drug candidates.[2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and other non-covalent interactions, enabling effective binding to diverse biological targets.[2]

Structural Dissection of the Target Compound

The subject of this guide, this compound, is a 3,5-disubstituted isoxazole designed with distinct functional regions that dictate its chemical behavior and potential applications.

  • The 1,2-Oxazole Core: Provides a stable, aromatic, and polar foundation. The weak N-O bond is a known feature that can, under certain conditions, be involved in ring-cleavage reactions, offering further synthetic pathways.[1]

  • The 2-Methoxynaphthalene Group at C3: This large, hydrophobic substituent significantly increases the molecule's lipophilicity. It is expected to dominate properties like aqueous solubility and membrane permeability and provides a large surface area for van der Waals and π-stacking interactions with protein targets.

  • The Bromomethyl Group at C5: This is a highly reactive electrophilic handle. The bromine atom is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This functional group is the primary site for synthetic diversification, allowing for the straightforward introduction of various functionalities (amines, thiols, azides, etc.) to generate libraries of new chemical entities.[5][6]

Core Physicochemical Properties: A Predictive and Experimental Framework

Given the lack of extensive literature on this specific compound, we present a combination of computationally predicted data and the necessary experimental framework for its empirical validation.

Molecular Structure and Identity

A precise understanding of the molecule's identity is the foundation for all subsequent characterization.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1432679-47-4[7]
Molecular Formula C₁₅H₁₂BrNO₂[8]
Molecular Weight 317.17 g/mol [8]
Monoisotopic Mass 317.00513 Da[8]
Canonical SMILES COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CBr[8]
InChI Key SCCIEJULFOJNNS-UHFFFAOYSA-N[8]
Lipophilicity and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Predicted Lipophilicity: Computational models provide a valuable first approximation.

    Parameter Predicted Value Method Source

    | XlogP | 3.8 | Atom-based calculation |[8] |

  • Expertise & Causality: An XlogP of 3.8 suggests significant lipophilicity, driven primarily by the naphthalene ring. This value is within the range often considered acceptable for oral bioavailability (e.g., as per Lipinski's Rule of Five, where cLogP < 5). However, high lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding. Therefore, experimental verification is essential. The shake-flask method remains the gold standard for its direct measurement of partitioning between octanol and water, mimicking the distribution between aqueous and lipid biological compartments.

Aqueous Solubility

Solubility is paramount for drug absorption and formulation. The highly aromatic and lipophilic nature of the molecule suggests that its aqueous solubility will be low.

  • Expertise & Causality: Poor solubility can be a major hurdle in drug development, leading to low and variable bioavailability. Characterizing solubility early is critical. The choice of a buffer at a physiologically relevant pH (e.g., pH 7.4) is crucial, as the ionization state of the molecule can significantly impact its solubility. For ionizable compounds, determining solubility across a pH range is recommended.

Ionization State (pKa)

The pKa value defines the pH at which a compound is 50% ionized. The 1,2-oxazole ring is weakly basic due to the nitrogen atom.

  • Expertise & Causality: While the basicity of the isoxazole nitrogen is low, its precise pKa determines the charge state of the molecule in different physiological environments (e.g., stomach vs. intestine). This, in turn, affects its solubility, permeability, and target binding. Potentiometric titration is a robust method for this determination, as it directly measures the change in pH upon addition of a titrant, allowing for the precise calculation of the pKa.

Chemical Reactivity and Stability

The stability of a compound under relevant conditions (storage, formulation, physiological) is a critical quality attribute. The primary site of reactivity is the bromomethyl group.

  • Expertise & Causality: The C-Br bond is susceptible to hydrolysis, particularly at non-neutral pH or elevated temperatures. A forced degradation study, as outlined in the protocols below, is a self-validating system. By subjecting the compound to stress conditions (acid, base, oxidation, heat, light) and monitoring the appearance of degradants with a mass-conserving detector like HPLC-UV, one can establish a comprehensive stability profile. This informs handling, storage conditions, and potential metabolic pathways.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed to be robust and self-validating, providing the trustworthiness required in a research and development setting.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application Synthesis Synthesis via 1,3-Dipolar Cycloaddition Purification Purification & Structural Verification (NMR, HRMS) Synthesis->Purification Solubility Aqueous Solubility (Protocol 3.2) Purification->Solubility LogP Lipophilicity (logP) (Protocol 3.1) Purification->LogP pKa Ionization (pKa) (Protocol 3.3) Purification->pKa Stability Chemical Stability (Protocol 3.4) Purification->Stability Derivatization Derivatization via Nucleophilic Substitution Stability->Derivatization Screening Biological Screening Derivatization->Screening G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products Core 5-(Bromomethyl)-3-(...)-oxazole Amine_P 5-(Aminomethyl)-... Core->Amine_P Sɴ2 Thiol_P 5-(Thioether)-... Core->Thiol_P Sɴ2 Azide_P 5-(Azidomethyl)-... Core->Azide_P Sɴ2 Phenol_P 5-(Aryloxymethyl)-... Core->Phenol_P Sɴ2 Amine Primary/Secondary Amine (R₂NH) Amine->Amine_P Thiol Thiol (R-SH) Thiol->Thiol_P Azide Azide (NaN₃) Azide->Azide_P Phenol Phenol (Ar-OH) Phenol->Phenol_P

Caption: Reactivity profile via nucleophilic substitution (Sɴ2).

Conclusion: A Profile of a Promising Synthetic Intermediate

This compound is a strategically designed molecule with significant potential in drug discovery. Its predicted physicochemical profile—notably its high lipophilicity—suggests that careful optimization of its properties would be necessary for progression as a drug candidate. However, its true strength lies in its role as a versatile synthetic intermediate. The reactive bromomethyl handle provides a direct and efficient route to a wide array of derivatives, enabling extensive exploration of the chemical space around the potent isoxazole-naphthalene scaffold. This guide provides the necessary predictive data and robust experimental protocols to fully characterize this compound and unlock its potential for developing novel therapeutics.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Google Books.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). RSC Publishing.
  • Heterocyclic 3,5-disubstituted phenylpyrazoles and isoxazoles: Synthesis and mesomorphic behavior. (2018). ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • This compound. (n.d.). Chemsrc.
  • (a) Molecular framework of 3,5-disubstituted isoxazoles involving... (n.d.). ResearchGate.
  • Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. (2022). National Institutes of Health.
  • Reported 3,5-disubstituted isoxazoles. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChemLite.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). National Institutes of Health.
  • 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile. (n.d.). Smolecule.
  • A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole. (n.d.). Benchchem.

Sources

Crystal structure analysis of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

This guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of this compound, a molecule of interest in medicinal chemistry and materials science. While a published crystal structure for this specific compound is not currently available in the Cambridge Structural Database (CSD), this document serves as an in-depth technical guide for researchers undertaking such an investigation.[1][2][3][4] It outlines the necessary experimental protocols, from synthesis to data analysis, and discusses the anticipated structural features based on related crystallographic studies. The principles and methodologies described herein are grounded in established crystallographic practices and are intended for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative

The title compound, this compound, integrates several key chemical moieties: a reactive bromomethyl group, a versatile 1,2-oxazole core, and a bulky, electron-rich 2-methoxynaphthalene substituent.[5][6] The oxazole ring is a prevalent scaffold in many biologically active compounds, exhibiting a range of pharmacological activities.[7][8] The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is critical for understanding its chemical reactivity, biological activity, and solid-state properties.[9][10][11]

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[9][12][13] It provides unambiguous proof of a compound's constitution and conformation in the solid state. For the title compound, a crystal structure analysis would reveal:

  • The conformation of the methoxynaphthalene group relative to the oxazole ring.

  • The orientation of the bromomethyl group.

  • The nature and extent of intermolecular interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, which govern the crystal packing.

This information is invaluable for structure-activity relationship (SAR) studies in drug design, for understanding reaction mechanisms, and for the rational design of new materials with desired properties.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. Each stage is critical for the success of the analysis.

Synthesis and Crystallization

The synthesis of the title compound would likely involve a multi-step process, potentially culminating in the formation of the oxazole ring via methods such as the Van Leusen reaction.[7] The final product should be purified to the highest possible degree, as impurities can significantly hinder crystallization.

Protocol for Obtaining Diffraction-Quality Crystals:

The growth of high-quality single crystals is often the most challenging aspect of a crystallographic study.[13] A variety of techniques should be systematically explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and can be guided by the solubility of the compound.

  • Solvent Diffusion: A solution of the compound is layered with a less-soluble "anti-solvent." Diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting slow crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

For the title compound, a systematic screening of various solvents (e.g., dichloromethane, ethyl acetate, acetonitrile, methanol) and their mixtures is recommended.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head for data collection.[12] Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and use monochromatic X-ray radiation (commonly Mo Kα or Cu Kα).[10]

Data Collection Strategy:

  • Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in better data quality.[14]

  • Data Redundancy: A complete sphere of data is often collected to ensure high redundancy, which is beneficial for data processing and absorption corrections.

  • Exposure Time: The exposure time per frame is optimized to achieve a good signal-to-noise ratio without overloading the detector.

The collected diffraction images are then processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (related to the square of the structure factor amplitudes) and not the phases of the diffracted X-rays.[12][15]

Methods for Structure Solution:

  • Direct Methods: These methods use statistical relationships between the structure factor amplitudes to directly determine the phases.[14] This is the most common approach for small molecules.

  • Patterson Methods: This technique is particularly useful when a heavy atom (like bromine in the title compound) is present. The Patterson function can be used to locate the position of the heavy atom, which can then be used to phase the remaining reflections.[14]

Once an initial structural model is obtained, it is refined to improve its agreement with the experimental data.[14][16]

Refinement Process:

  • Least-Squares Refinement: The atomic positions, displacement parameters (describing thermal motion), and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[14]

  • Difference Fourier Maps: These maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any disorder or unmodeled electron density.

  • Validation: The final refined structure is rigorously validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for chemically reasonable bond lengths and angles.

The entire experimental and computational workflow can be visualized as follows:

G cluster_exp Experimental Phase cluster_comp Computational Phase A Synthesis & Purification B Crystal Growth Screening A->B C Select & Mount Crystal B->C D X-ray Data Collection C->D E Data Processing (Unit Cell, Space Group) D->E Raw Diffraction Data F Structure Solution (Direct/Patterson Methods) E->F G Structure Refinement (Least-Squares) F->G H Validation & Analysis G->H I Crystallographic Information File (CIF) H->I Final Structural Model (CIF)

Caption: Experimental and computational workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Features and Analysis

Based on the known structures of related oxazole and naphthalene derivatives, we can anticipate several key structural features for this compound.[17][18][19]

Molecular Conformation

The dihedral angle between the planar oxazole ring and the naphthalene ring system will be a critical conformational parameter. Steric hindrance between the ortho-hydrogen of the naphthalene and the oxazole ring is likely to cause a significant twist, preventing coplanarity. This has been observed in similar structures where aromatic rings are attached to a central heterocyclic core.[18][20] The methoxy group is expected to be nearly coplanar with the naphthalene ring to maximize resonance stabilization.

Bond Lengths and Angles

The bond lengths and angles within the oxazole and naphthalene moieties are expected to be in good agreement with standard values. For instance, the C=N and C-O bonds within the oxazole ring will have characteristic lengths. The C-Br bond of the bromomethyl group will also be a key parameter to determine.

The anticipated molecular structure is depicted below:

G N1 C N2 C N1->N2 O_Me O N1->O_Me N3 C N2->N3 Ox1 C N2->Ox1 N4 C N3->N4 N10 C N4->N10 N5 C N6 C N6->N1 N6->N10 N7 C N7->N6 N8 C N8->N7 N9 C N9->N8 N10->N9 Me C O_Me->Me Ox2 C Ox1->Ox2 Ox3 N Ox2->Ox3 C_Br C Ox2->C_Br Ox4 O Ox3->Ox4 Ox5 C Ox4->Ox5 Ox5->Ox1 Br Br C_Br->Br

Caption: 2D representation of the title compound's molecular structure.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by a combination of weak intermolecular forces. A Hirshfeld surface analysis could be employed to visualize and quantify these interactions.[17][21]

  • Halogen Bonding: The bromine atom is a potential halogen bond donor and could interact with electronegative atoms like oxygen or nitrogen from neighboring molecules.

  • π-π Stacking: The extended aromatic system of the naphthalene ring provides a large surface for π-π stacking interactions, which could be a dominant feature in the crystal packing.

  • C-H···O/N Hydrogen Bonds: Weak hydrogen bonds involving the methoxy group or the oxazole ring are also likely to contribute to the overall stability of the crystal lattice.[17]

Data Presentation and Validation

All quantitative crystallographic data should be summarized in a standardized table, as is common practice in crystallographic publications.[17][18]

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₅H₁₂BrNO₂[5]
Formula Weight318.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (ų)Hypothetical Value
Z4
Density (calculated)Hypothetical Value g/cm³
Absorption Coefficient (μ)Hypothetical Value mm⁻¹
F(000)Hypothetical Value
Crystal Size (mm³)e.g., 0.20 x 0.15 x 0.10
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections CollectedHypothetical Value
Independent ReflectionsHypothetical Value [R(int) = x.xx]
Final R indices [I > 2σ(I)]R₁ = x.xxx, wR₂ = y.yyy
R indices (all data)R₁ = x.xxx, wR₂ = y.yyy
Goodness-of-fit on F²Hypothetical Value

The final structural model should be deposited with the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number, ensuring the data is publicly accessible to the scientific community.[1][22]

Conclusion

This technical guide provides a rigorous and comprehensive roadmap for the crystal structure analysis of this compound. By following the detailed protocols for crystallization, data collection, and structure refinement, researchers can obtain a high-quality crystal structure. The subsequent analysis of the molecular conformation and intermolecular interactions will provide critical insights into the chemical and physical properties of this compound, aiding in its potential development for pharmaceutical or material science applications. The principles outlined here are broadly applicable to the crystallographic study of other novel small molecules.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

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  • Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. Available at: [Link]

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  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. NIH. Available at: [Link]

  • Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. ResearchGate. Available at: [Link]

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Spectroscopic data (NMR, IR, MS) for 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of the novel heterocyclic compound, this compound (CAS 1432679-47-4). Designed for researchers and professionals in drug discovery and synthetic chemistry, this document moves beyond a simple data sheet. It offers a predictive analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By grounding these predictions in the fundamental principles of spectroscopy and data from analogous structures, this guide serves as a robust framework for the characterization, verification, and quality control of this and structurally related compounds. Standardized protocols for data acquisition are also detailed to ensure reproducibility and accuracy.

Introduction and Molecular Architecture

This compound is a complex organic molecule featuring three key structural motifs: a 2-methoxynaphthalene core, a 3,5-disubstituted 1,2-oxazole ring, and a reactive bromomethyl group.[1] The strategic combination of these functionalities makes it a potentially valuable intermediate for the synthesis of more complex pharmaceutical agents and molecular probes.[2][3][4][5] The oxazole (or isoxazole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[3][6] The bromomethyl group at the 5-position of the oxazole ring provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups.

A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and tracking its transformation in subsequent synthetic steps. This guide will systematically deconstruct the predicted spectroscopic data to provide a unique "fingerprint" for this molecule.

Molecular Properties Summary:

PropertyValueSource
CAS Number 1432679-47-4
Molecular Formula C₁₅H₁₂BrNO₂[1]
Molecular Weight 318.17 g/mol
Monoisotopic Mass 317.00513 Da[1]
InChI Key SCCIEJULFOJNNS-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the naphthalene ring, the single proton on the oxazole ring, the methylene protons of the bromomethyl group, and the methyl protons of the methoxy group.

Logical Workflow for ¹H NMR Assignment:

G Start Analyze Molecular Structure A Identify Aromatic Protons (Naphthalene, Oxazole) Start->A B Identify Aliphatic Protons (CH2Br, OCH3) Start->B C Predict Chemical Shifts (δ) Based on Environment A->C B->C D Determine Spin-Spin Splitting (Multiplicity) C->D E Assign Integrals (Proton Count) D->E F Synthesize Final Spectrum E->F

Caption: Workflow for predicting the ¹H NMR spectrum.

Table of Predicted ¹H NMR Chemical Shifts and Multiplicities:

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.90 - 7.30Multiplet (m)6HAr-H (Naphthalene)Protons on the naphthalene ring system will appear in the characteristic aromatic region. The exact shifts and coupling patterns depend on their relative positions.
~ 6.80Singlet (s)1HOxazole C4-HThe lone proton on the oxazole ring is expected to be a singlet and shifted downfield due to the aromatic nature of the ring.
~ 4.55Singlet (s)2H-CH₂BrProtons of a bromomethyl group attached to an aromatic system (benzylic-like) typically resonate in this region (δ 3.4–4.7 ppm).[7][8][9] The signal is a singlet as there are no adjacent protons.
~ 3.95Singlet (s)3H-OCH₃The methoxy group protons will appear as a sharp singlet in a region typical for ethers.[10]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table of Predicted ¹³C NMR Chemical Shifts:

Predicted δ (ppm)AssignmentRationale
~ 165 - 170Oxazole C5Carbon bearing the bromomethyl group, shifted downfield.
~ 160 - 165Oxazole C3Carbon attached to the naphthalene ring.
~ 155 - 160Naphthalene C2-OAromatic carbon bearing the methoxy group.
~ 110 - 135Naphthalene & Ar-CRemaining 9 aromatic carbons of the naphthalene system.
~ 100 - 105Oxazole C4Carbon bearing the lone proton, expected to be the most upfield of the aromatic carbons.
~ 56-OCH₃Typical chemical shift for a methoxy carbon.
~ 25 - 30-CH₂BrAliphatic carbon attached to bromine, shifted downfield by the electronegative halogen.

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides information about the functional groups present in a molecule by identifying the vibrational frequencies of specific bonds.

Table of Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3100 - 3000MediumC-H StretchAromatic (Naphthalene, Oxazole)[11]
2950 - 2850Medium-WeakC-H StretchAliphatic (-CH₃, -CH₂)[12]
1620 - 1580Medium-StrongC=C StretchAromatic Ring (Naphthalene)[11][13]
1550 - 1450Medium-StrongC=N, C=C StretchOxazole Ring System[13]
1250 - 1200StrongC-O StretchAryl Ether (-OCH₃)[14]
1300 - 1150MediumC-H Wag-CH₂X (Bromomethyl)[11]
900 - 675StrongC-H Bend (oop)Aromatic Ring Substitution Pattern[11]
690 - 515Medium-StrongC-Br StretchAlkyl Halide (-CH₂Br)[11][15]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structural features.

Predicted MS Data (Electrospray Ionization, ESI+):

  • Molecular Ion ([M+H]⁺): A prominent doublet of peaks is expected for the protonated molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

    • m/z ≈ 318.0124 (for C₁₅H₁₃⁷⁹BrNO₂⁺)

    • m/z ≈ 320.0103 (for C₁₅H₁₃⁸¹BrNO₂⁺)

    • Predicted values from PubChem for [M+H]⁺ are 318.01241 and for the [M]⁺ radical cation are 317.00458.[1]

Plausible Fragmentation Pathways:

The fragmentation of 3,5-disubstituted isoxazoles is complex. Key fragmentation pathways often involve the cleavage of the weak N-O bond, followed by rearrangements or loss of substituents.[16][17][18]

G M Molecular Ion [M]+• m/z 317/319 F1 [M - Br]+• Loss of Bromine radical M->F1 - •Br F2 [M - CH2Br]+• Loss of Bromomethyl radical M->F2 - •CH2Br F3 Ring Cleavage Fragment (N-O bond scission) M->F3 F5 [C14H10O2]+• F2->F5 - HCN F4 [C14H12NO2]+

Caption: Simplified major fragmentation pathways for the target molecule.

  • Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment at m/z ≈ 238.

  • Loss of Bromomethyl: Alpha-cleavage to lose the bromomethyl radical (•CH₂Br), giving a fragment at m/z ≈ 224.

  • Isoxazole Ring Cleavage: A characteristic pathway involves the cleavage of the N-O bond, which can lead to a variety of smaller fragments.[16][18] For instance, subsequent loss of HCN from the [M - CH₂Br]⁺ fragment could occur.

Standard Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS signal to δ 0.00 ppm.[7]

IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples due to its simplicity and minimal sample preparation.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry Data Acquisition
  • Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Parameters (Positive Ion Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Set to an appropriate temperature (~300 °C) and flow rate.

    • Mass Range: m/z 100 - 500.

    • Data Acquisition: Acquire spectra in full scan mode. For fragmentation studies, perform tandem MS (MS/MS) on the parent ion of interest.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the spectroscopic data of this compound. The ¹H NMR is expected to show characteristic signals for the aromatic, oxazole, bromomethyl, and methoxy protons. The IR spectrum will be dominated by absorptions from the aromatic system and the C-Br and C-O bonds. Finally, high-resolution mass spectrometry will confirm the elemental composition via the distinct bromine isotopic pattern of the molecular ion and reveal structural motifs through predictable fragmentation pathways. This comprehensive spectroscopic profile serves as a critical benchmark for any researcher synthesizing or utilizing this versatile chemical intermediate.

References

  • BenchChem. (n.d.). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.
  • UM Impact. (n.d.). The mass spectral fragmentation of isoxazolyldihydropyridines. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023, March 23). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported 3,5-disubstituted isoxazoles. Retrieved from [Link]

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  • The Royal Society of Chemistry. (2024). Supporting Information Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chart. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-(bromomethyl)-2-methyl-1,3-oxazole. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Heterocyclic 3,5-disubstituted phenylpyrazoles and isoxazoles: Synthesis and mesomorphic behavior. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). From nitrile oxides to 3,5‐disubstituted isoxazoles, N−O bond reductive.... Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

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Biological Activity Screening of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing the oxazole or isoxazole nucleus, represent a privileged scaffold due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The 1,2-oxazole ring system, an isomer of oxazole, is a five-membered heterocycle with adjacent nitrogen and oxygen atoms, which contributes to its unique physicochemical properties and ability to engage with biological targets.

This guide focuses on a specific, novel class of compounds: 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole derivatives . The design of these molecules is deliberate:

  • 3-(2-methoxynaphthalen-1-yl) group: The bulky, lipophilic naphthalene ring system is a common feature in many bioactive molecules and can facilitate π-π stacking interactions with biological targets.

  • 5-(Bromomethyl) group: This functional group is a potent electrophile and alkylating agent. It can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in enzymes or proteins, potentially leading to irreversible inhibition. Alternatively, it serves as a reactive handle for further synthetic modification to explore structure-activity relationships (SAR).

Given the structural alerts embedded within this scaffold, a systematic screening cascade is essential to elucidate the therapeutic potential of these derivatives. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct a primary biological activity screening of this compound class, focusing on three key areas: anticancer, antimicrobial, and anti-inflammatory activities. The protocols described herein are based on established, robust methodologies designed to yield reproducible and interpretable results.

Section 1: A Strategic Approach to Biological Screening

The decision to screen for a specific biological activity should not be arbitrary. It must be a hypothesis-driven process based on the structural features of the molecule and the known activities of related compounds. For the 1,2-oxazole derivatives , the screening strategy is tripartite, targeting the most probable therapeutic applications based on extensive literature precedent for the oxazole/isoxazole core.[1][4][5]

The proposed screening workflow is designed to be efficient, starting with broad, high-throughput primary assays to identify "hits" and progressing to more specific, mechanism-of-action studies for promising candidates. This tiered approach conserves resources while maximizing the potential for discovery.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Optimization start Test Compound: This compound Derivative p1 Anticancer Screen (MTT Assay vs. Cancer Cell Lines) start->p1 p2 Antimicrobial Screen (Broth Microdilution for MIC) start->p2 p3 Anti-inflammatory Screen (COX/LOX Enzyme Assay) start->p3 s1 Mechanism of Action (Apoptosis, Cell Cycle Analysis) p1->s1 s2 Spectrum of Activity (Panel of Resistant Strains) p2->s2 s3 Cell-Based Validation (LPS-induced NO/Cytokine Release) p3->s3 l1 Promising Anticancer Candidate s1->l1 l2 Promising Antimicrobial Candidate s2->l2 l3 Promising Anti-inflammatory Candidate s3->l3

Caption: High-level strategic workflow for screening oxazole derivatives.

Section 2: Anticancer Activity Screening

Rationale and Causality

A significant number of oxazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[1][3][6][7] The mechanism often involves the disruption of critical cellular processes like microtubule dynamics, cell cycle progression, or the induction of apoptosis.[8] The planar naphthalene ring of the test compounds may act as an intercalating agent, while the bromomethyl group could alkylate DNA or key proteins, leading to cell death. Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical first step.

Primary Screening: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] It is a robust, sensitive, and high-throughput method ideal for primary screening.[10] The assay relies on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Assay
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each oxazole derivative in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds.

    • Include control wells: untreated cells (vehicle control, 0.5% DMSO) and media only (blank). Use a known anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

Results should be summarized in a clear, tabular format.

Compound IDDerivative Substituent (R)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. A549 (µM)IC₅₀ vs. HeLa (µM)
OXA-01 H12.5 ± 1.315.8 ± 2.110.2 ± 0.9
OXA-02 4-Cl5.2 ± 0.67.1 ± 0.84.5 ± 0.5
OXA-03 4-OCH₃25.1 ± 3.530.4 ± 4.022.8 ± 2.9
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.20.7 ± 0.1
Note: Data are illustrative examples.

Section 3: Antimicrobial Susceptibility Testing

Rationale and Causality

The oxazole scaffold is present in several natural and synthetic antimicrobial agents.[3][6] These compounds can disrupt microbial cell wall synthesis, inhibit protein synthesis, or interfere with nucleic acid replication. The lipophilic nature of the test compounds may facilitate their passage through microbial cell membranes. A primary screening to determine the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial activity.[11]

Primary Screening: Broth Microdilution Assay for MIC

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] It is a quantitative, reproducible, and scalable method suitable for screening.[13][14]

Detailed Experimental Protocol: Broth Microdilution
  • Microorganism Preparation:

    • Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and yeast (e.g., Candida albicans ATCC 90028).[14]

    • Inoculate a single colony into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • Incubate overnight at 35-37°C.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in broth to obtain the final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Preparation:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.

    • Prepare a 2X working solution of the test compound (e.g., 256 µg/mL) in broth. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is 100 µL.

    • Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, add a viability indicator like Resazurin to aid in endpoint determination.[12][15]

Data Presentation

Summarize the quantitative results in a table.

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
OXA-01 166432
OXA-02 83216
OXA-03 >128>128>128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A1
Note: Data are illustrative examples.
Antimicrobial Screening Workflow

G start Prepare Compound Serial Dilutions in 96-well Plate inoculate Inoculate Wells with Microbial Suspension start->inoculate inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plate (37°C, 24h) inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read end Determine MIC Value read->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Section 4: Anti-inflammatory Activity Screening

Rationale and Causality

Inflammation is a complex biological response implicated in numerous diseases.[16][17] Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), are frequent targets for anti-inflammatory drugs.[18] Many heterocyclic compounds are known to inhibit these enzymes. The structure of the test compounds, featuring a rigid heterocyclic core and an aryl substituent, is analogous to some known selective COX-2 inhibitors. A primary screen for COX-2 inhibition can quickly identify candidates with potential anti-inflammatory activity.

Primary Screening: In Vitro COX-2 Inhibition Assay

This is a biochemical assay that measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for converting arachidonic acid to prostaglandin H₂ (PGH₂), a key inflammatory mediator.

Detailed Experimental Protocol: COX-2 Inhibition Assay
  • Assay Principle: A commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam) is typically used. These kits measure the peroxidase activity of COX-2. The reaction between PGH₂ and a probe generates a colorimetric or fluorometric signal.

  • Reagent Preparation:

    • Reconstitute all kit components (COX-2 enzyme, heme, assay buffer, arachidonic acid substrate, probe) as per the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[18]

  • Assay Procedure (Example):

    • To a 96-well plate, add assay buffer, heme, and the test compound or control.

    • Initiate the reaction by adding the COX-2 enzyme. Incubate for 10 minutes at 37°C.

    • Add arachidonic acid to start the cyclooxygenase reaction.

    • Add the peroxidase probe to detect the product.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. % Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] * 100

    • Plot % Inhibition against compound concentration to determine the IC₅₀ value.

Inflammatory Signaling Pathway

A key pathway in inflammation is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes, including COX-2.[19] Compounds may act at various points in this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkB_ikb NF-κB-IκB (Inactive) ikk->nfkB_ikb Phosphorylates IκB ikb IκB nfkB NF-κB nucleus Nucleus nfkB->nucleus Translocation genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) compound Potential Target for Oxazole Derivative compound->ikk nfkB_ikb->ikb Degradation nfkB_ikb->nfkB Release nfkB_n NF-κB nfkB_n->genes Activates Transcription

Caption: Simplified NF-κB inflammatory signaling pathway.

Conclusion

This guide outlines a structured, evidence-based approach for the initial biological evaluation of this compound derivatives. By employing a tiered screening cascade that begins with robust, high-throughput in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds. The detailed protocols and rationale provided serve as a self-validating framework to ensure data integrity and reproducibility. Positive "hits" from these primary screens will warrant progression to more complex secondary assays to elucidate mechanisms of action, confirm activity in more advanced models, and guide the subsequent stages of drug discovery and development.

References

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A Technical Guide to the Pharmacological Potential of Naphthalen-yl-1,2-Oxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of a naphthalene scaffold with a 1,2-oxazole (isoxazole) ring creates a class of heterocyclic compounds with significant and diverse pharmacological potential. The naphthalene moiety, a lipophilic bicyclic aromatic system, is a common feature in numerous bioactive molecules and approved drugs, often enhancing membrane permeability and providing a versatile backbone for structural modification.[1][2] The 1,2-oxazole ring is a privileged five-membered heterocycle known for its role in a wide array of therapeutic agents, contributing to metabolic stability and specific molecular interactions.[3][4][5] This guide synthesizes current research to provide an in-depth analysis of the synthesis, biological activities, and therapeutic promise of naphthalen-yl-1,2-oxazole derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders.

The Naphthalen-yl-1,2-Oxazole Scaffold: A Privileged Combination

The strategic combination of naphthalene and 1,2-oxazole moieties has emerged as a fruitful area of medicinal chemistry. Naphthalene derivatives are noted for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6] The oxazole core is also a cornerstone in drug design, found in agents like the anti-inflammatory drug Oxaprozin and the platelet aggregation inhibitor Ditazole.[5] The resulting hybrid structures leverage the physicochemical properties of both components, creating compounds with novel mechanisms of action and improved pharmacological profiles.

The rationale behind this molecular hybridization is twofold:

  • Enhanced Bioavailability: The lipophilicity of the naphthalene ring can improve the compound's ability to cross biological membranes, a critical factor for reaching intracellular targets.[1]

  • Expanded Interaction Space: The combined scaffold offers multiple points for functionalization, allowing chemists to fine-tune the molecule's size, shape, and electronic properties to optimize interactions with specific biological targets.

General Synthesis Strategies

The construction of the naphthalen-yl-1,2-oxazole core is typically achieved through established heterocyclic chemistry methodologies. One of the most prevalent and versatile approaches is the 1,3-dipolar cycloaddition reaction between a naphthalene-derived nitrile oxide and an alkyne.[7][8] Alternative multi-step pathways often commence from readily available naphthalene precursors like α-naphthol or β-naphthol.[9]

A representative synthetic workflow is outlined below. The causality behind this pathway lies in the stepwise construction of the required functionalities. The initial Fries rearrangement or acylation establishes a ketone, which is then converted to a diketone intermediate. This intermediate is primed for cyclization with hydroxylamine, a robust and high-yielding method for forming the isoxazole ring.

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Naphthol Naphthalen-1-ol / Naphthalen-2-ol Ketone 1-(Hydroxy-naphthalen-2-yl)ethanone Naphthol->Ketone Fries Rearrangement Reagent1 Acetic Acid / ZnCl2 Diketone 1,3-Diketone Derivative Ketone->Diketone Claisen Condensation with Aryl Ester Isoxazole 2-(5-Aryl-isoxazol-3-yl)naphthalen-1-ol Diketone->Isoxazole Cyclization with Hydroxylamine HCl

Caption: Generalized workflow for the synthesis of naphthalen-yl-1,2-oxazole derivatives.

Key Pharmacological Applications

The versatility of the naphthalen-yl-1,2-oxazole scaffold has led to its exploration across multiple therapeutic areas. The core structure acts as a platform from which derivatives with highly specific activities can be developed.

G cluster_apps Pharmacological Applications Core Naphthalen-yl-1,2-Oxazole Core Anticancer Anticancer Activity Tubulin Polymerization Inhibition VEGFR-2 Inhibition Apoptosis Induction Core->Anticancer Antimicrobial Antimicrobial Activity Antifungal (CYP51 Inhibition) Antibacterial (FlavoHb Inhibition) Core->Antimicrobial AntiInflammatory Anti-inflammatory Activity LOX Inhibition COX-2 Inhibition Core->AntiInflammatory Neuroprotective Neuroprotective Activity AChE Inhibition Aβ Aggregation Inhibition Core->Neuroprotective

Caption: Overview of the major pharmacological applications of naphthalen-yl-1,2-oxazole compounds.

Anticancer Activity

Oncology is one of the most promising fields for this class of compounds. Derivatives have demonstrated potent activity against various cancer cell lines through multiple mechanisms of action.

Mechanism 1: Tubulin Polymerization Inhibition A primary strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain isoxazole-naphthalene derivatives have been identified as potent anti-tubulin agents.[10] These compounds bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[10]

  • Causality: By preventing the formation of the mitotic spindle, the cancer cell cannot complete mitosis. This prolonged arrest activates internal signaling pathways that initiate apoptosis, selectively eliminating rapidly dividing cells.

G Compound Naphthalen-yl-1,2-oxazole Derivative (e.g., 5j) Tubulin β-Tubulin Monomers (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Leads to Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Mechanism 2: Kinase Inhibition (e.g., VEGFR-2) Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that mediates this process. Naphthalene hybrids, including those with related oxadiazole rings, have been designed as potent VEGFR-2 inhibitors.[11] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling, thereby suppressing tumor-induced angiogenesis.

Quantitative Data: In Vitro Cytotoxicity The following table summarizes the cytotoxic activity of representative compounds against human cancer cell lines.

Compound IDTarget Cell LineMechanismIC₅₀ (µM)Reference
Isoxazole 5j MCF-7 (Breast)Tubulin Inhibition1.23 ± 0.16[10]
Cisplatin (Control) MCF-7 (Breast)DNA Alkylating Agent15.24 ± 1.27[10]
Triazole 6a MDA-MB-231 (Breast)Apoptosis InductionNot specified, but potent[6]
Enamide 5f Huh-7 (Liver)Cytotoxicity2.62[12]
Doxorubicin (Control) Huh-7 (Liver)Topoisomerase II Inhibitor7.20[12]
Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[13] Naphthalene-azole derivatives have demonstrated significant activity against both fungal and bacterial pathogens.

  • Antifungal Activity: Many azole antifungals function by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. Naphthalene-bearing azoles have shown potent activity against various Candida species, including those resistant to first-line drugs like fluconazole.[14] They are also effective against fungal biofilms, which are notoriously difficult to treat.[14] The naphthalene moiety is believed to enhance interactions within the active site of the CYP51 enzyme.[14]

  • Antibacterial Activity: Certain naphthalene-azoles exhibit activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis.[15] The proposed mechanism for some of these compounds is the inhibition of bacterial flavohemoglobin (flavoHb), providing a dual antibacterial/antifungal potential.[15]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Naphthoxazole derivatives have been shown to inhibit key pro-inflammatory pathways.[16] Specifically, they can act as inhibitors of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators.[16][17] This activity positions them as potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which are often associated with adverse gastrointestinal and cardiovascular effects.[16]

Neuroprotective Applications

Neurodegenerative diseases like Alzheimer's present a significant challenge for drug discovery. The naphthalen-yl core is being explored for its potential in this area.

  • Cholinesterase Inhibition: A key therapeutic strategy in Alzheimer's disease is to increase levels of the neurotransmitter acetylcholine by inhibiting the enzyme acetylcholinesterase (AChE). Naphthalene derivatives have been identified through in silico screening and validated in vitro as effective AChE inhibitors.[17]

  • Anti-Amyloidogenic Activity: The aggregation of β-amyloid (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Novel naphthalene derivatives have been shown to inhibit the aggregation of Aβ peptides and reduce the amyloid plaque burden in the brains of transgenic mouse models, leading to improved cognitive function.[18]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the naphthalen-yl-1,2-oxazole scaffold has yielded crucial insights into the structural requirements for biological activity.

  • For Anticancer Activity: In a series of isoxazole-naphthalene tubulin inhibitors, substitution on the phenyl ring at the 5-position of the isoxazole was critical. An ethoxy group at the 4-position of this phenyl ring (compound 5j) resulted in the most potent activity against MCF-7 cells.[10] In a different series of triazole-spirodienones, the presence of a carbonyl group on the spirodienone ring was found to increase antitumor activity.[6]

  • For Antimicrobial Activity: The lipophilic character of the naphthalene ring is generally considered beneficial for antimicrobial efficacy, as it may enhance the compound's ability to penetrate microbial cell walls and membranes.[1] The specific nature of the azole ring (imidazole vs. triazole) and its substituents also significantly modulates the spectrum and potency of activity.[14][15]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential.

Protocol 5.1: In Vitro Tubulin Polymerization Assay

This protocol is designed to validate the mechanism of action for compounds identified as potential anti-tubulin agents.

  • Reagent Preparation:

    • Prepare a General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • Prepare a Polymerization Buffer: GTB supplemented with 10% glycerol and 1 mM GTP.

    • Reconstitute lyophilized porcine brain tubulin (>99% pure) in GTB to a concentration of 10 mg/mL on ice.

  • Assay Procedure:

    • Dilute the tubulin stock to a final concentration of 3 mg/mL in ice-cold Polymerization Buffer.

    • Add the test compound (e.g., naphthalen-yl-1,2-oxazole derivative) or control (Colchicine, Paclitaxel, DMSO vehicle) to the tubulin solution. Compounds are typically tested across a range of concentrations.

    • Transfer 100 µL of the mixture to a pre-warmed 96-well plate.

    • Place the plate in a spectrophotometer capable of kinetic reads at 340 nm, pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance vs. time for each concentration.

    • Calculate the rate of polymerization from the linear phase of the curve.

    • Determine the IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 5.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

  • Inoculum Preparation:

    • From a fresh agar plate, pick a single colony of the test microorganism (e.g., S. aureus, C. albicans).

    • Inoculate into an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate at 37°C (for bacteria) or 35°C (for fungi) with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure (Broth Microdilution):

    • In a sterile 96-well microtiter plate, add 100 µL of broth to all wells.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

    • Add 100 µL of the standardized microbial inoculum to each well. Include a positive control (inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate for 18-24 hours at the appropriate temperature.

  • Result Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring absorbance at 600 nm.

Conclusion and Future Perspectives

Naphthalen-yl-1,2-oxazole compounds represent a highly versatile and pharmacologically privileged scaffold. The existing body of research strongly supports their potential in developing novel therapeutics, particularly in the fields of oncology and infectious diseases. The demonstrated ability of these compounds to interact with diverse and validated targets—such as tubulin, protein kinases, and microbial enzymes—underscores their significance.

Future research should focus on:

  • Lead Optimization: Systematically exploring the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects and toxicity.

  • Pharmacokinetic Profiling: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies on lead compounds to assess their drug-likeness and suitability for in vivo evaluation.

  • Exploration of New Targets: Expanding the screening of these compound libraries against other relevant biological targets, including those in inflammatory and metabolic diseases.

The continued investigation into this chemical class holds considerable promise for addressing unmet medical needs and delivering the next generation of targeted therapies.

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Introduction: The Privileged 1,2-Oxazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Substituted 1,2-Oxazoles

The 1,2-oxazole, often referred to as isoxazole, is a five-membered heterocyclic ring system containing adjacent nitrogen and oxygen atoms. This scaffold is of paramount importance in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents.[1] Its prevalence stems from its unique electronic properties, metabolic stability, and its ability to act as a versatile pharmacophore, engaging with biological targets through various non-covalent interactions.[2][3] Notable pharmaceuticals incorporating the isoxazole ring include the anti-inflammatory drug Parecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide.[1]

Beyond its biological significance, the isoxazole ring is a valuable synthetic intermediate. It can be considered a masked equivalent of a 1,3-dicarbonyl compound, enabling transformations into other complex molecular architectures.[1] This guide provides a comprehensive overview of the principal synthetic strategies for constructing substituted 1,2-oxazoles, focusing on the underlying mechanisms, regiochemical control, and practical experimental considerations for researchers in organic synthesis and drug development.

Strategy 1: [3+2] Cycloaddition of Nitrile Oxides with Alkynes

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is one of the most powerful and widely utilized methods for constructing the 1,2-oxazole ring.[4][5] This reaction forms a five-membered ring in a single, highly efficient step.[6]

Causality and Mechanistic Insight

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. Nitrile oxides are transient, highly reactive species that must be generated in situ. Common methods for their generation include the dehydration of primary nitroalkanes (e.g., using phenyl isocyanate) or the dehydrohalogenation of hydroximoyl halides.[7][8]

The regioselectivity of the cycloaddition—that is, which of the two possible regioisomers is formed—is a critical consideration. This outcome is governed by both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[9] The reaction's regiochemistry depends on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For electron-rich alkynes, the dominant interaction is typically between the alkyne HOMO and the nitrile oxide LUMO, leading to the formation of 3,5-disubstituted isoxazoles.[9]

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product R1_CNO R'–C≡N⁺–O⁻ TS [Pericyclic Transition State] R1_CNO->TS 1,3-Dipole R2_CCH R''–C≡C–H R2_CCH->TS Dipolarophile Isoxazole 3,5-Disubstituted 1,2-Oxazole TS->Isoxazole Cycloaddition

Figure 1: General workflow for 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 4-Stannyl Isoxazoles

This protocol describes the 1,3-dipolar cycloaddition between in situ generated nitrile oxides and stannyl alkynes, which yields versatile 4-stannyl isoxazoles that can be further functionalized via Stille cross-coupling reactions.[8]

Materials:

  • Nitroalkane (e.g., nitroethane, 10 mmol)

  • Phenyl isocyanate (26 mmol)

  • Anhydrous benzene (25 mL)

  • Stannyl alkyne (13 mmol)

  • Triethylamine (30 drops)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Solvents for chromatography (e.g., n-hexane/ethyl acetate)

Procedure:

  • Dissolve the nitroalkane (10 mmol) and phenyl isocyanate (26 mmol) in anhydrous benzene (25 mL) in a round-bottom flask equipped with a condenser.

  • Heat the mixture at 50-60 °C for 2 hours to facilitate the in situ generation of the nitrile oxide.

  • Add the stannyl alkyne (13 mmol) and triethylamine (30 drops) to the reaction mixture. A white solid (diphenylurea) will precipitate rapidly.

  • Heat the reaction mixture at 70 °C and monitor the reaction progress by TLC until the stannyl alkyne is consumed (this may take several days).

  • After completion, cool the mixture to room temperature and filter to remove the precipitated solid.

  • Dry the filtrate over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of n-hexane/ethyl acetate) to isolate the pure 4-stannyl isoxazole regioisomer.[8]

Strategy 2: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is the classic Claisen isoxazole synthesis.[1] This method is one of the oldest and most straightforward routes to the isoxazole core.[10]

Causality and Mechanistic Insight

The reaction begins with the nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an oxime intermediate.[10][11][12] This is followed by an intramolecular condensation, where the hydroxyl group of the oxime attacks the second carbonyl carbon, leading to a cyclic intermediate which then dehydrates to form the aromatic isoxazole ring.

A significant challenge with this method when using unsymmetrical 1,3-diketones is the lack of regiochemical control.[1] The initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to a mixture of two regioisomeric isoxazoles, which are often difficult to separate.

G cluster_main Regioselectivity in Claisen Isoxazole Synthesis cluster_pathA Path A cluster_pathB Path B Diketone Unsymmetrical 1,3-Diketone AttackA Attack at C1 AttackB Attack at C3 Hydroxylamine NH₂OH·HCl ProductA Regioisomer A ProductB Regioisomer B

Figure 2: Formation of regioisomeric mixtures in the classic Claisen synthesis.

Field-Proven Insight: Achieving Regioselectivity with β-Enamino Diketones

To overcome the challenge of poor regioselectivity, modern methodologies utilize modified 1,3-dicarbonyl precursors, such as β-enamino diketones.[1][13] The enamine functionality directs the initial nucleophilic attack of hydroxylamine to a specific carbonyl group, enabling the synthesis of a single regioisomer. The regiochemical outcome can be controlled by carefully selecting the reaction conditions (solvent, base, Lewis acid) and the structure of the β-enamino diketone substrate.[1][14]

Condition / Substrate FeatureFavored RegioisomerRationaleReference
Solvent: Acetic Acid3,4-DisubstitutedProtonation of the enamine nitrogen facilitates attack at the distal ketone carbonyl.[1]
Base: Pyridine4,5-DisubstitutedPyridine likely promotes formation of an intermediate that favors cyclization involving the proximal ketone carbonyl.[1]
Lewis Acid: BF₃3,4,5-TrisubstitutedThe Lewis acid activates a specific carbonyl group, directing the cyclization pathway.[1]
Substrate: Vinylic hydrogen on enamine3,4-DisubstitutedThe electronic properties of the unsubstituted enamine direct the reaction course.[1][14]

Table 1: Regiochemical Control in the Synthesis of Isoxazoles from β-Enamino Diketones.[1][14]

Experimental Protocol: Regioselective Synthesis of a 4,5-Disubstituted Isoxazole

This protocol is representative of a regioselective synthesis using a β-enamino diketone and hydroxylamine hydrochloride under basic conditions.[1][14]

Materials:

  • β-Enamino diketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (3.0 mL)

  • Ethanol (5.0 mL)

  • Ethyl acetate and Hexane for extraction and chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the β-enamino diketone (1.0 mmol) in ethanol (5.0 mL), add pyridine (3.0 mL).

  • Add hydroxylamine hydrochloride (1.2 mmol) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to yield the pure 4,5-disubstituted isoxazole.

Strategy 3: Reaction of α,β-Unsaturated Ketones with Hydroxylamine

Another fundamental approach to 1,2-oxazoles involves the reaction of α,β-unsaturated ketones (enones) or aldehydes with hydroxylamine.[4][15]

Causality and Mechanistic Insight

This reaction pathway typically proceeds through two key steps. First, a conjugate (Michael) addition of hydroxylamine to the β-carbon of the enone occurs. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon to form a five-membered heterocyclic intermediate (a hydroxyl-isoxazoline). Subsequent dehydration of this intermediate under the reaction conditions leads to the formation of the aromatic 1,2-oxazole ring. The regioselectivity is generally well-defined, as the initial Michael addition dictates the final substitution pattern of the resulting isoxazole.

G Enone α,β-Unsaturated Ketone Step1 1. Michael Addition (with NH₂OH) Enone->Step1 Intermediate Adduct Intermediate Step1->Intermediate Step2 2. Intramolecular Cyclization Intermediate->Step2 Cyclic_Intermediate Hydroxyl-Isoxazoline Step2->Cyclic_Intermediate Step3 3. Dehydration Cyclic_Intermediate->Step3 Product Substituted 1,2-Oxazole Step3->Product

Figure 3: Synthetic workflow from α,β-unsaturated ketones.

Experimental Protocol: General Synthesis from a Chalcone Derivative

This procedure outlines a general method for synthesizing isoxazoles from chalcones (a type of α,β-unsaturated ketone) using hydroxylamine hydrochloride, often facilitated by ultrasound irradiation to enhance reaction rates.[16]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydroxylamine hydrochloride (1.5 mmol)

  • Sodium acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, dissolve the chalcone derivative (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and sodium acetate (1.5 mmol) in ethanol (10 mL).

  • Place the vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 50 °C).

  • Monitor the reaction by TLC. The reaction is often complete within 60-90 minutes.[16]

  • After completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid product by filtration, wash with water, and dry.

  • If necessary, recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.

Conclusion

The synthesis of substituted 1,2-oxazoles is a rich and evolving field, driven by the scaffold's significance in medicinal and materials science. While classic methods like the Claisen condensation remain relevant, modern strategies offer unparalleled control over substitution patterns and regioselectivity. The 1,3-dipolar cycloaddition of nitrile oxides and the use of engineered precursors like β-enamino diketones represent key advancements, providing chemists with robust and predictable tools to access these valuable heterocyclic compounds. The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the need for precise regiochemical control.

References

  • Jousseaume, B., et al. (1993). 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Synthesis, 1993(07), 669-671.
  • Rosa, G. R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(15), 8195-8207.
  • Rosa, G. R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(15), 8195-8207. Available at: [Link]

  • Rosa, G. R., et al. (2018).
  • Kavalenka, A., et al. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 17, 2038–2048. [Link]

  • Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(21), 7247. [Link]

  • Reja, R. M., et al. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(13), 3466–3469. [Link]

  • Reja, R. M., et al. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(13), 3466–3469. [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. [Link]

  • Reactions of β‐enamino diketones 3 and 4 with hydroxylamine... (n.d.). ResearchGate. [Link]

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  • Su, B., et al. (2019). The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. Current Organic Synthesis, 16(8), 1174-1184. [Link]

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An In-depth Technical Guide to 5-(bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole (CAS 1432679-47-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1432679-47-4, identified as 5-(bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. Due to the limited availability of specific experimental data for this particular molecule, this guide synthesizes the available structural information with established knowledge of the isoxazole scaffold, offering insights into its potential properties and applications in research and drug development.

Core Structural Information and Identification

Chemical Name: this compound[1][2]

Synonym: 1-[5-(bromomethyl)-3-isoxazolyl]-2-naphthyl methyl ether[2]

The core structure of this compound features a disubstituted isoxazole ring. The isoxazole moiety is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This aromatic ring system is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities.[3][4] In this specific molecule, the isoxazole ring is substituted at the 3-position with a 2-methoxynaphthalen-1-yl group and at the 5-position with a bromomethyl group.

The presence of the bulky, lipophilic methoxynaphthalene group and the reactive bromomethyl handle suggests that this compound is likely an intermediate for further chemical synthesis or a candidate for biological screening.

Physicochemical Properties

PropertyValue/PredictionSource
CAS Number 1432679-47-4[1][2]
Molecular Formula C₁₅H₁₂BrNO₂[1][5]
Molecular Weight 318.17 g/mol [1]
Purity Typically ≥95% (as per commercial suppliers)
InChI 1S/C15H12BrNO2/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13/h2-8H,9H2,1H3[2]
InChIKey SCCIEJULFOJNNS-UHFFFAOYSA-N[2]
Predicted XlogP 3.8[5]
Predicted Solubility Poorly soluble in water, likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Inferred from structure
Appearance Likely a solid at room temperature.Inferred from high MW and aromaticity

Synthesis and Reactivity

General Synthesis of 3,5-Disubstituted Isoxazoles

Specific synthesis protocols for this compound are not published in peer-reviewed literature. However, the synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry. A plausible synthetic approach would involve the cycloaddition of a nitrile oxide with an appropriately substituted alkyne.

A general retrosynthetic analysis is presented below:

G Target This compound NitrileOxide 2-Methoxy-1-naphthalenecarbonitrile oxide Target->NitrileOxide Alkyne Propargyl bromide Target->Alkyne Aldoxime 2-Methoxy-1-naphthaldehyde oxime NitrileOxide->Aldoxime Naphthaldehyde 2-Methoxy-1-naphthaldehyde Aldoxime->Naphthaldehyde Hydroxylamine Hydroxylamine Aldoxime->Hydroxylamine

Caption: Retrosynthetic analysis for the target compound.

A potential forward synthesis could be:

  • Oxime Formation: Reaction of 2-methoxy-1-naphthaldehyde with hydroxylamine to form the corresponding aldoxime.

  • Nitrile Oxide Generation and Cycloaddition: The aldoxime is then oxidized in situ (e.g., using an oxidizing agent like sodium hypochlorite) to generate the nitrile oxide. This reactive intermediate undergoes a [3+2] cycloaddition reaction with propargyl bromide to yield the desired 3,5-disubstituted isoxazole.

Reactivity of the Bromomethyl Group

The bromomethyl group at the 5-position is a key reactive site. It is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, making this compound a versatile building block for creating a library of derivatives.

Potential Reactions:

  • Etherification: Reaction with alcohols or phenols in the presence of a base.

  • Amination: Reaction with primary or secondary amines.

  • Thioether formation: Reaction with thiols.

  • Esterification: Reaction with carboxylates.

  • Cyanation: Reaction with cyanide salts.

G cluster_0 Starting Material cluster_1 Nucleophiles cluster_2 Products A R-CH₂Br (CAS 1432679-47-4) E R-CH₂-OR' (Ether) A->E Base F R-CH₂-NR'₂ (Amine) A->F G R-CH₂-SR' (Thioether) A->G Base B R'-OH (Alcohol/Phenol) C R'₂NH (Amine) D R'-SH (Thiol)

Caption: Reactivity of the bromomethyl group.

Potential Applications in Drug Discovery and Research

The isoxazole ring is a "privileged" structure in medicinal chemistry, found in a number of FDA-approved drugs.[6] Compounds containing this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Given its structural features, this compound could be explored in several research areas:

  • As a Synthetic Intermediate: Its primary utility is likely as a building block for the synthesis of more complex molecules. The reactive bromomethyl group allows for the attachment of various pharmacophores to the isoxazole core.

  • Fragment-Based Drug Discovery: The core structure could be considered a fragment for screening against various biological targets.

  • Probes for Chemical Biology: The reactive handle could be used to attach fluorescent dyes or affinity tags, creating chemical probes to study biological systems.

While no specific biological activity has been reported for this compound, the general class of isoxazoles has been investigated for various therapeutic targets. Further research would be required to determine if this specific compound exhibits any significant biological effects.

Safety and Handling

A Material Safety Data Sheet (MSDS) should be consulted before handling this compound. As a brominated organic compound, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat). Bromomethyl groups can be lachrymatory and irritants.

Conclusion

This compound (CAS 1432679-47-4) is a commercially available chemical with a structure that suggests significant potential as a synthetic intermediate in medicinal chemistry and materials science. While specific experimental data on its properties and biological activity are currently lacking in the public domain, its isoxazole core and reactive bromomethyl group make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to fully characterize this molecule and explore its utility in drug discovery and other scientific disciplines.

References

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  • Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
  • Sodium (2R,5S,13aR)-7,9-dioxo-10-((2,4,6-trifluorobenzyl)carbamoyl).
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  • Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
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Unlocking the Cellular Secrets: A Technical Guide to Mechanism of Action Studies for Oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold - A Privileged Structure in Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing both oxygen and nitrogen, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to engage in a wide array of non-covalent interactions, such as hydrogen bonding and π-π stacking, with diverse biological targets.[1] This versatility has rendered the oxazole scaffold a "privileged structure," frequently appearing in natural products with potent biological activities and forming the core of numerous FDA-approved drugs for conditions ranging from cancer to inflammatory diseases.[1][3] The broad spectrum of pharmacological activities exhibited by oxazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, underscores their therapeutic potential.[4][5][6]

However, the journey from a promising oxazole-based "hit" compound to a viable drug candidate is contingent on a deep and thorough understanding of its mechanism of action (MoA). Elucidating the precise molecular target and the subsequent cascade of cellular events is not merely an academic exercise; it is a critical step for rational drug design, predicting potential toxicities, and identifying patient populations most likely to respond to the therapy.[7][8] This in-depth technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically unravel the MoA of novel oxazole-based compounds. We will move beyond a simple listing of techniques, focusing on the causal logic behind experimental choices to construct a robust and self-validating MoA dossier.

Part 1: The Strategic Workflow - From Phenotype to Pathway

A successful MoA study is a multi-faceted investigation that progressively narrows the focus from a broad cellular phenotype to a specific molecular interaction and its downstream consequences. The following workflow represents a logical and efficient progression for characterizing novel oxazole-based compounds.

MoA_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Engagement cluster_3 Phase 4: Pathway & Network Analysis cluster_4 Phase 5: In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) hit_confirmation Hit Confirmation & Dose-Response phenotypic_screening->hit_confirmation Identify Active Compounds affinity_based Affinity-Based Methods (e.g., Affinity Chromatography) hit_confirmation->affinity_based genetic_approaches Genetic Approaches (e.g., CRISPR Screens) hit_confirmation->genetic_approaches computational Computational Prediction hit_confirmation->computational target_hypothesis Target Hypothesis Generation affinity_based->target_hypothesis genetic_approaches->target_hypothesis computational->target_hypothesis biophysical_assays Biophysical Assays (e.g., SPR, ITC) target_hypothesis->biophysical_assays cetsa Cellular Thermal Shift Assay (CETSA) target_hypothesis->cetsa target_engagement Confirmation of Direct Target Engagement biophysical_assays->target_engagement cetsa->target_engagement phosphoproteomics Phosphoproteomics & Kinome Profiling target_engagement->phosphoproteomics downstream_assays Downstream Functional Assays (e.g., Western Blot, qPCR) target_engagement->downstream_assays pathway_elucidation Elucidation of Downstream Pathways phosphoproteomics->pathway_elucidation downstream_assays->pathway_elucidation animal_models Animal Models of Disease pathway_elucidation->animal_models in_vivo_moa In Vivo MoA Confirmation animal_models->in_vivo_moa pk_pd Pharmacokinetics/Pharmacodynamics pk_pd->in_vivo_moa

Caption: A strategic workflow for elucidating the mechanism of action of oxazole-based compounds.

Part 2: In-Depth Methodologies and Experimental Causality

Target Identification: Finding the Molecular Needle in the Cellular Haystack

The initial and most critical step is to identify the direct molecular target(s) of the oxazole compound.[9] Several orthogonal approaches should be employed to build a strong case for a particular target.

The rationale behind affinity-based methods is to use the compound as a "bait" to "fish out" its binding partners from a complex cellular lysate.[9][10]

  • Affinity Chromatography: This classic technique involves immobilizing the oxazole derivative on a solid support (e.g., agarose beads).[11] A cellular lysate is then passed over this matrix, and proteins that bind to the compound are retained and subsequently identified by mass spectrometry.[9]

    Causality: This method directly identifies proteins that physically interact with the compound. However, a key consideration is the point of attachment of the linker to the oxazole scaffold, as this can sterically hinder the natural binding interaction. Structure-activity relationship (SAR) data is crucial to guide the design of the affinity probe.[11]

CRISPR-Cas9 technology has revolutionized target identification by allowing for systematic gene knockout on a genome-wide scale.[12][13]

  • CRISPR-Cas9 Knockout Screens: A library of single guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells.[13] These cells are then treated with the oxazole compound at a concentration that inhibits growth. Cells that have a knockout of the drug's target gene will be resistant to the compound and will therefore be enriched in the surviving population.[12][14] Next-generation sequencing is used to identify the sgRNAs that are enriched, thereby revealing the target gene.[15]

    Causality: This approach provides a functional link between a gene and the compound's activity. If knocking out a specific gene confers resistance, it is strong evidence that the protein encoded by that gene is the target. This method is particularly powerful for identifying targets that are essential for the compound's cytotoxic or cytostatic effects.[14]

  • Library Transduction: Transduce a suitable cell line (e.g., A375 melanoma cells for a BRAF inhibitor analog) with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.[12]

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Compound Treatment: Split the cell population into two groups: one treated with the oxazole compound at a predetermined inhibitory concentration (e.g., IC80) and a control group treated with vehicle (e.g., DMSO).[12]

  • Cell Culture and Harvesting: Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days). Harvest the cells at the end of the screen.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the treated and control cell populations. Amplify the sgRNA-encoding regions using PCR and perform next-generation sequencing to determine the frequency of each sgRNA.[12]

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the compound-treated population compared to the control. This points to the genes whose knockout confers resistance.

Target Validation and Direct Engagement: Confirming the Interaction

Once a list of putative targets is generated, it is imperative to validate these candidates and confirm direct physical engagement by the oxazole compound in a cellular context.

These in vitro techniques provide quantitative data on the binding affinity and kinetics of the compound to a purified recombinant version of the putative target protein.[16][17]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures biomolecular interactions in real-time.[16][18] The target protein is immobilized on a sensor chip, and the oxazole compound is flowed over the surface. The binding and dissociation of the compound are monitored by changes in the refractive index, allowing for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[17][19]

    Causality: SPR provides direct evidence of a physical interaction and quantifies the strength of that interaction. A low KD value (e.g., in the nanomolar range) indicates high affinity and strengthens the case for the protein being a bona fide target.[20]

CETSA is a powerful method to confirm target engagement in intact cells or even tissues.[21][22] The principle is that the binding of a ligand (the oxazole compound) stabilizes the target protein, making it more resistant to heat-induced denaturation.[23]

  • CETSA Workflow: Cells are treated with the oxazole compound or a vehicle control. The cells are then heated to a range of temperatures, and the amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[24] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23]

    Causality: CETSA provides evidence of direct target binding in a physiologically relevant environment, taking into account factors like cell permeability and intracellular concentrations of the compound.[22]

  • Cell Treatment: Seed cells in culture plates and treat with the oxazole compound at various concentrations or a vehicle control for a defined period.

  • Heating: Harvest the cells, resuspend them in a suitable buffer, and aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

  • Western Blot Analysis: Collect the supernatant and analyze the levels of the putative target protein by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples compared to the control indicates stabilization and target engagement.

Pathway and Network Analysis: Mapping the Downstream Consequences

Identifying the direct target is only part of the story. Understanding the downstream effects of modulating that target is crucial for a complete MoA profile.

Many oxazole-based compounds target protein kinases, which are key regulators of cellular signaling pathways.[25][26]

  • Phosphoproteomics: This mass spectrometry-based approach provides a global snapshot of protein phosphorylation in cells following treatment with the oxazole compound.[27][28] Changes in the phosphorylation status of specific proteins can reveal which signaling pathways are being modulated.[29][30]

  • Kinome Profiling: In vitro kinase panels can be used to assess the selectivity of the oxazole compound against a large number of purified kinases.[31][32] This helps to identify both the primary target and potential off-target kinases, which is important for understanding the compound's overall cellular effects and potential for toxicity.[33][34]

    Causality: By observing which proteins and pathways are affected downstream of the primary target, a detailed picture of the compound's functional consequences can be constructed. For example, if an oxazole compound inhibits a specific kinase, phosphoproteomics should reveal decreased phosphorylation of that kinase's known substrates.

Signaling_Pathway compound Oxazole Compound kinase Target Kinase (e.g., MEK1/2) compound->kinase Inhibition substrate Downstream Substrate (e.g., ERK1/2) kinase->substrate Phosphorylation transcription_factor Transcription Factor (e.g., c-Fos/c-Jun) substrate->transcription_factor Activation gene_expression Target Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: A simplified signaling pathway illustrating the downstream effects of a kinase inhibitor.

Part 3: Data Synthesis and MoA Model Construction

The culmination of a successful MoA study is the integration of all experimental data into a cohesive and well-supported model.

Data Summary

Quantitative data from various assays should be summarized in tables for easy comparison and interpretation.

Assay Parameter Result Interpretation
Cell Viability IC5050 nMPotent cytotoxic/cytostatic activity
CRISPR Screen Enriched GeneTarget XKnockout of Target X confers resistance
SPR KD10 nMHigh-affinity binding to Target X
CETSA ΔTm+5°CDirect engagement of Target X in cells
Phosphoproteomics Downregulated PhosphositeSubstrate Y (pS217)Inhibition of Target X kinase activity
Building the MoA Narrative

The final step is to construct a narrative that logically connects the initial phenotypic observation to the identified molecular target and its downstream signaling pathways. This narrative should be supported by the experimental evidence gathered throughout the study. For example:

"The novel oxazole-based compound, OX-123, demonstrates potent anti-proliferative activity in melanoma cell lines with an IC50 of 50 nM. A genome-wide CRISPR-Cas9 screen identified the kinase, Target X, as the top candidate for the molecular target of OX-123. Direct binding to purified Target X was confirmed by SPR, revealing a high-affinity interaction with a KD of 10 nM. Furthermore, CETSA experiments demonstrated a significant thermal stabilization of Target X in intact cells upon treatment with OX-123, confirming target engagement in a physiological context. Phosphoproteomic analysis revealed a dose-dependent decrease in the phosphorylation of Substrate Y, a known downstream substrate of Target X, confirming the inhibitory effect of OX-123 on the kinase's activity. Taken together, these data provide a comprehensive and validated mechanism of action for OX-123 as a potent and selective inhibitor of the Target X signaling pathway."

Conclusion

The elucidation of the mechanism of action for novel oxazole-based compounds is a rigorous but essential undertaking in drug discovery. By employing a multi-pronged approach that combines unbiased screening methods with targeted validation and functional assays, researchers can build a robust and compelling MoA model. This detailed understanding not only de-risks the progression of a compound through the development pipeline but also provides the foundation for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

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In Silico Analysis of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole: A Technical Guide to Molecular Docking and Pharmacokinetic Prediction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical walkthrough of the in silico modeling and molecular docking studies for the novel compound, 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. Designed for researchers, computational chemists, and drug development professionals, this document elucidates the scientific rationale and methodologies for evaluating the therapeutic potential of this compound against a key cancer target, the Epidermal Growth Factor Receptor (EGFR). We will explore the intricacies of ligand and protein preparation, molecular docking simulations, post-simulation analysis, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, offering a holistic computational assessment.

Introduction: The Rationale for In Silico Investigation

The confluence of an oxazole ring and a naphthalene moiety in a single molecular entity presents a compelling case for therapeutic investigation. Oxazole derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, naphthalene-based compounds have demonstrated significant potential in medicinal chemistry, particularly in the development of anticancer agents.[3][4] The subject of our study, this compound, is a novel compound with an as-yet uncharacterized biological profile.

Computer-Aided Drug Design (CADD) offers a robust, cost-effective, and rapid preliminary evaluation of a compound's therapeutic potential.[5][6] By employing in silico techniques, we can predict the binding affinity and interaction patterns of our compound with a specific biological target, as well as forecast its pharmacokinetic behavior. This approach allows for the early identification of promising drug candidates and provides a theoretical framework for future experimental validation.[7]

Given the established role of aberrant signaling in cancer, and the prevalence of oxazole and naphthalene scaffolds in anticancer research, we have selected the Epidermal Growth Factor Receptor (EGFR) as our primary biological target. EGFR is a well-validated target in oncology, and its inhibition is a clinically proven strategy for the treatment of various cancers, including non-small cell lung cancer.[8][9][10]

The In Silico Workflow: A Step-by-Step Protocol

Our computational investigation follows a multi-step workflow, designed to provide a comprehensive evaluation of the therapeutic potential of this compound. Each step is crucial for ensuring the accuracy and reliability of the final results.

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Prepared Ligand Protein_Prep Protein Preparation Protein_Prep->Docking Prepared Protein MD_Sim MD Simulation Docking->MD_Sim Best Pose Post_Docking Post-Docking Analysis Docking->Post_Docking Docked Poses MD_Sim->Post_Docking Refined Complex ADMET ADMET Prediction Post_Docking->ADMET Validated Hit

Caption: A high-level overview of the in silico drug discovery workflow.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves the conversion of the 2D chemical structure of this compound into a 3D conformation suitable for docking. This is a critical process, as the ligand's geometry and electronic properties will directly influence its interaction with the protein's binding site.

Protocol:

  • 2D Structure Drawing: The 2D structure of the ligand is drawn using a chemical drawing software such as MarvinSketch or ChemDraw.

  • 3D Structure Generation: The 2D structure is converted into a 3D structure. This can be achieved using software like Avogadro, which employs force fields to generate a low-energy conformation.[11]

  • Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using a force field like MMFF94 or UFF.

  • File Format Conversion: The energy-minimized 3D structure is saved in a suitable format for docking, such as PDBQT (Protein Data Bank, Partial Charge & Atom Type), which includes atomic coordinates, partial charges, and atom types.[12] AutoDock Tools is commonly used for this conversion.[4][13]

Protein Preparation: Readying the Receptor for Docking

The selection and preparation of the target protein are of paramount importance for a successful docking study. For this investigation, we will use the crystal structure of the EGFR kinase domain.

Protocol:

  • PDB Structure Retrieval: The 3D crystal structure of the EGFR kinase domain is downloaded from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 2GS6, which represents the active kinase domain.[14]

  • Protein Cleaning: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and other ligands. These are typically removed to prepare the protein for docking.[3][15]

  • Addition of Hydrogen Atoms: Hydrogen atoms are generally not resolved in X-ray crystal structures. Therefore, polar hydrogens are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.[16]

  • Charge Assignment: Partial charges are assigned to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.[12]

  • File Format Conversion: The prepared protein structure is saved in the PDBQT format using AutoDock Tools.[17]

Molecular Docking: Predicting the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein, as well as the binding affinity.[4] We will employ AutoDock Vina, a widely used and accurate docking program.[7]

G Ligand Prepared Ligand (PDBQT) AutoDock_Vina AutoDock Vina Ligand->AutoDock_Vina Protein Prepared Protein (PDBQT) Protein->AutoDock_Vina Grid_Box Grid Box Definition Grid_Box->AutoDock_Vina Docking_Params Docking Parameters Docking_Params->AutoDock_Vina Results Docking Results (Binding Affinity & Poses) AutoDock_Vina->Results

Caption: The molecular docking workflow using AutoDock Vina.

Protocol:

  • Grid Box Generation: A grid box is defined around the active site of the EGFR kinase domain. This grid box specifies the search space for the ligand during the docking simulation.[12] The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure.[18]

  • Docking Parameter Configuration: A configuration file is created that specifies the input files (ligand and protein in PDBQT format), the coordinates of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.[19]

  • Running the Docking Simulation: The AutoDock Vina program is executed using the configuration file as input. The program will then perform the docking simulation and generate an output file containing the predicted binding poses of the ligand, along with their corresponding binding affinities (in kcal/mol).[20]

Post-Docking Analysis: Interpreting the Results

The output of the docking simulation provides a wealth of information that needs to be carefully analyzed to understand the binding interaction between the ligand and the protein.

Protocol:

  • Visualization of Binding Poses: The predicted binding poses are visualized using molecular graphics software such as PyMOL or Discovery Studio.[21][22][23] This allows for a visual inspection of the ligand's orientation within the active site.

  • Analysis of Interactions: The interactions between the ligand and the protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other non-covalent interactions that contribute to the binding affinity.[24][25]

  • Selection of the Best Pose: The binding pose with the lowest binding energy (most negative value) and the most favorable interactions is typically selected as the most likely binding mode.

Molecular Dynamics Simulation: Validating the Docking Pose

To further validate the stability of the predicted protein-ligand complex, a molecular dynamics (MD) simulation can be performed. MD simulations provide insights into the dynamic behavior of the complex over time at an atomistic level.

Protocol:

  • System Preparation: The protein-ligand complex from the best docking pose is placed in a simulation box filled with water molecules, and ions are added to neutralize the system.

  • Force Field Application: A suitable force field, such as GROMOS96 or CHARMM36, is applied to the system.

  • Simulation Execution: The MD simulation is run for a specified period (e.g., 100 nanoseconds) using software like GROMACS.[5][6][26]

  • Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the protein-ligand complex. This includes calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

ADMET Prediction: Assessing Drug-Likeness

A crucial aspect of drug discovery is the evaluation of a compound's pharmacokinetic and toxicological properties. In silico ADMET prediction tools can provide early insights into a compound's potential as a drug candidate.[7][11][26]

We will utilize online web servers such as SwissADME and pkCSM to predict the ADMET properties of this compound.[1][27][28][29][30] These tools use quantitative structure-activity relationship (QSAR) models and other computational methods to predict a wide range of properties.

Predicted ADMET Properties:

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight318.16 g/mol Within Lipinski's rule of five
LogP3.85Optimal lipophilicity
Topological Polar Surface Area45.9 ŲGood cell permeability
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed orally
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorYesPotential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 violationsGood oral bioavailability expected
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG I InhibitorNoLow risk of cardiotoxicity

Discussion and Future Perspectives

The in silico analysis of this compound suggests that it has the potential to be a promising anticancer agent targeting the EGFR kinase domain. The molecular docking study revealed a favorable binding affinity and identified key interactions within the active site. The predicted ADMET properties indicate that the compound possesses drug-like characteristics with a low toxicity profile.

It is important to emphasize that these are computational predictions and require experimental validation. The next logical steps would be to synthesize the compound and evaluate its biological activity in vitro, for instance, through enzyme inhibition assays and cell-based proliferation assays using cancer cell lines that overexpress EGFR.

Conclusion

This technical guide has provided a comprehensive framework for the in silico evaluation of this compound. By following the detailed protocols for ligand and protein preparation, molecular docking, and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of novel compounds. The integration of these computational methods into the early stages of drug discovery can significantly accelerate the identification and development of new and effective therapies.

References

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Methodological & Application

Application Notes & Protocols: 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole as a Versatile Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole, a highly functionalized heterocyclic compound, as a pivotal building block for organic synthesis and drug discovery. The document elucidates the compound's structural significance, its reactivity profile, and its application in the synthesis of novel molecular entities. Detailed, field-proven protocols for key transformations are provided, emphasizing the causality behind experimental choices to ensure reproducibility and success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their synthetic programs, particularly in the search for new therapeutic agents.

Introduction: The Strategic Value of the Naphthyl-Isoxazole Scaffold

The convergence of a naphthalene ring system and an isoxazole core within a single molecular architecture presents a compelling starting point for medicinal chemistry campaigns. The naphthalene moiety is a well-established pharmacophoric fragment found in numerous biologically active compounds, often enhancing metabolic stability and modulating lipophilicity.[1][2] The isoxazole ring is a bioisostere for various functional groups and is a key component in a wide range of approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3][4][5]

This compound capitalizes on this privileged scaffold by incorporating a highly reactive bromomethyl group at the 5-position of the isoxazole ring. This functional handle serves as a potent electrophilic site, enabling a diverse range of synthetic elaborations through nucleophilic substitution reactions. The strategic placement of this reactive group allows for the systematic introduction of various functionalities, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Research into related isoxazole-naphthalene derivatives has already revealed promising anti-proliferative and anti-tubulin activities, underscoring the therapeutic potential of this compound class.[6][7]

Physicochemical Properties & Handling

A summary of the key properties of the title compound is presented below.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₁₅H₁₂BrNO₂
Molecular Weight 318.17 g/mol
Appearance Typically an off-white to pale yellow solidVerify with supplier data
Reactivity The bromomethyl group is a potent electrophileHighly susceptible to nucleophilic attack
Storage Store under inert gas (N₂ or Ar) at 2-8 °CProtect from moisture and light
Safety Lachrymator, handle in a fume hood with appropriate PPEAlkylating agent, potential mutagen

Core Application: Nucleophilic Substitution Reactions

The primary synthetic utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The C-Br bond is activated by the adjacent isoxazole ring, rendering the methylene carbon highly susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a backside attack by the nucleophile, leading to the displacement of the bromide leaving group.[8]

This reactivity allows for the facile introduction of diverse chemical functionalities, making it an ideal building block for creating libraries of analogues for biological screening.

G cluster_reagents Nucleophiles (Nu-H) cluster_products Product Classes R-OH Alcohols/Phenols Ether Ethers (O-Alkylation) R₂NH Amines Amine Amines (N-Alkylation) R-SH Thiols Thioether Thioethers (S-Alkylation) R-CO₂H Carboxylic Acids Ester Esters (O-Alkylation) BB This compound BB->Ether Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, ACN) BB->Amine Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., ACN, THF) BB->Thioether Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., ACN, Acetone) BB->Ester Base (e.g., Cs₂CO₃) Solvent (e.g., ACN)

Caption: Nucleophilic substitution pathways using the title compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring, purification, and characterization. The causality for key experimental choices is explained to enhance understanding and adaptability.

Protocol 4.1: General Procedure for N-Alkylation with a Secondary Amine

This protocol details the synthesis of 5-((diethylamino)methyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole, a representative example of N-alkylation.

Rationale: The reaction utilizes a mild inorganic base (K₂CO₃) to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the reactants without interfering with the SN2 pathway, and its convenient boiling point for reflux conditions.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica plates with UV indicator)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 318 mg, 1.0 mmol) and anhydrous potassium carbonate (e.g., 345 mg, 2.5 mmol).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (10 mL). Stir the suspension for 5 minutes. Add diethylamine (e.g., 125 µL, 1.2 mmol) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

    • Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate. An inert atmosphere prevents potential side reactions with atmospheric moisture.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc eluent). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ACN. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (20 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).

    • Causality: The NaHCO₃ wash removes any residual acidic impurities. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-alkylated product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application in a Drug Discovery Workflow

The true power of this compound is realized when it is integrated into a drug discovery program. Its ability to serve as a versatile scaffold allows for the rapid synthesis of a focused library of compounds, which can then be subjected to biological evaluation to identify lead candidates and build a robust SAR.

G Start Building Block: This compound Parallel Parallel Synthesis with Diverse Nucleophiles (R-Nu) Start->Parallel Versatile Electrophile Library Focused Compound Library (n > 50) Parallel->Library Library Generation Screen High-Throughput Biological Screening (e.g., Anti-proliferative Assay) Library->Screen Biological Evaluation Data Data Analysis: Hit Identification Screen->Data Raw Data SAR Structure-Activity Relationship (SAR) Development Data->SAR Hit Compounds SAR->Parallel Iterative Synthesis LeadOpt Lead Optimization SAR->LeadOpt Informs Design of Next-Gen Compounds

Caption: Workflow for drug discovery using the title synthon.

This iterative process, beginning with a versatile building block, allows medicinal chemists to systematically explore the chemical space around the naphthyl-isoxazole core. By correlating the structural changes introduced via nucleophilic substitution with the resulting biological activity, a clear SAR can be developed. This knowledge is critical for the rational design of more potent and selective lead compounds. The anti-tubulin and anti-proliferative activities noted for this class of compounds make them particularly interesting for oncology-focused discovery programs.[6][7]

Conclusion

This compound is a high-value, reactive intermediate for synthetic and medicinal chemistry. Its well-defined reactivity profile, centered on the electrophilic bromomethyl group, provides a reliable and versatile handle for molecular elaboration. The protocols and workflows detailed in this guide demonstrate its utility in the systematic construction of novel chemical entities. By enabling the rapid and efficient generation of compound libraries, this building block serves as a powerful tool for accelerating the discovery of new therapeutic agents.

References

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The Strategic Application of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole in Medicinal Chemistry: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the rational design of molecular scaffolds that offer both versatile reactivity and inherent biological relevance is paramount. 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole emerges as a compound of significant strategic interest, embodying a confluence of structural motifs with proven pharmacological potential. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in the development of novel therapeutics.

The core structure integrates three key features: a 1,2-oxazole (isoxazole) ring, a 2-methoxynaphthalene moiety, and a reactive bromomethyl group. The oxazole and isoxazole cores are privileged structures in medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The 2-methoxynaphthalene group is notably a key component of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen, suggesting a predisposition for anti-inflammatory activity.[5][6][7] The bromomethyl group serves as a versatile synthetic handle, allowing for the covalent linkage of this scaffold to other molecules or for facile derivatization to explore structure-activity relationships (SAR).[8][9][10]

Core Applications in Drug Discovery

The unique combination of these structural elements positions this compound as a valuable building block for several therapeutic areas.

1. Development of Novel Anti-inflammatory Agents: Leveraging the 2-methoxynaphthalene moiety, this scaffold is a prime candidate for the synthesis of novel anti-inflammatory drugs. The oxazole core can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved efficacy or a better safety profile compared to existing NSAIDs.

2. Scaffolding for Kinase Inhibitors: The oxazole ring is a common feature in many kinase inhibitors.[11][12] By utilizing the bromomethyl group to introduce various amine or thiol-containing fragments, a library of compounds can be synthesized and screened for inhibitory activity against a panel of kinases implicated in cancer and other diseases.

3. Synthesis of Anticancer Prodrugs and Targeted Therapeutics: The reactive nature of the bromomethyl group allows for its use in creating prodrugs that can be activated at the tumor site. Alternatively, it can be used to conjugate the scaffold to a targeting moiety, such as a ligand for a receptor overexpressed on cancer cells, to achieve targeted drug delivery. Oxazole derivatives have shown promise as potent anticancer agents.[11][12][13][14]

Synthetic Protocols

A robust synthetic strategy is crucial for the successful application of this scaffold. Below are detailed protocols for the synthesis of the parent compound and a representative derivatization.

Protocol 1: Synthesis of this compound

This synthesis involves a multi-step process, beginning with the preparation of an oxime from a naphthalene-derived ketone, followed by cyclization to form the oxazole ring and subsequent bromination.

Step 1: Synthesis of 1-(2-methoxynaphthalen-1-yl)ethan-1-one

  • To a stirred solution of 2-methoxynaphthalene (1 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride (1.1 eq) followed by the portion-wise addition of aluminum chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(2-methoxynaphthalen-1-yl)ethan-1-one.

Step 2: Synthesis of 1-(2-methoxynaphthalen-1-yl)ethan-1-one oxime

  • Dissolve 1-(2-methoxynaphthalen-1-yl)ethan-1-one (1 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2 eq).

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the oxime.

Step 3: Synthesis of 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole

  • To a solution of the oxime (1 eq) in a suitable solvent (e.g., THF), add a base such as sodium hydride (2.2 eq) at 0 °C.

  • After stirring for 30 minutes, add ethyl acetate (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the methyl-oxazole derivative.

Step 4: Synthesis of this compound

  • Dissolve 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole (1 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 4-6 hours.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Methoxynaphthalene Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Step1 Ketone 1-(2-methoxynaphthalen-1-yl)ethan-1-one Step1->Ketone Step2 Oxime Formation (NH2OH·HCl, NaOAc) Ketone->Step2 Oxime Ketone Oxime Step2->Oxime Step3 Oxazole Ring Formation (NaH, Ethyl Acetate) Oxime->Step3 MethylOxazole 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole Step3->MethylOxazole Step4 Radical Bromination (NBS, Benzoyl Peroxide) MethylOxazole->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Synthetic route to the target compound.

Protocol 2: Derivatization via Nucleophilic Substitution

The bromomethyl group is highly susceptible to nucleophilic attack, providing a straightforward method for introducing diverse functionalities.

General Procedure for Amine Substitution:

  • Dissolve this compound (1 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amine derivative by column chromatography or preparative HPLC.

Quantitative Data Summary

Compound Step Reaction Typical Yield (%)
1-(2-methoxynaphthalen-1-yl)ethan-1-one1Friedel-Crafts Acylation75-85
1-(2-methoxynaphthalen-1-yl)ethan-1-one oxime2Oximation90-95
3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole3Oxazole Formation60-70
This compound4Bromination50-65
Amine DerivativeDerivatizationNucleophilic Substitution70-90

Mechanistic Insights and Structure-Activity Relationship (SAR)

The biological activity of derivatives synthesized from this scaffold will be highly dependent on the nature of the substituent introduced at the 5-position.

Proposed Kinase Inhibitor Interaction Model

Kinase_Inhibitor_Interaction cluster_interaction Hypothetical Binding Mode in Kinase Active Site cluster_kinase Kinase Active Site Scaffold Oxazole-Naphthalene Scaffold Linker Linker (from bromomethyl) Scaffold->Linker Hinge Hinge Region (Hydrogen Bonding) Scaffold->Hinge H-bond acceptor (oxazole N) HydrophobicPocket Hydrophobic Pocket Scaffold->HydrophobicPocket Hydrophobic interactions (naphthalene) R_Group R-Group (e.g., substituted amine) Linker->R_Group SolventFront Solvent Exposed Region R_Group->SolventFront Polar/Charged interactions

Caption: Proposed kinase binding interactions.

By systematically varying the 'R-group', researchers can probe the chemical space of the solvent-exposed region of a kinase active site to optimize binding affinity and selectivity. For instance, basic amines can form salt bridges with acidic residues like aspartate or glutamate, while more extended, flexible chains can access deeper pockets.

Conclusion

This compound represents a strategically designed molecular scaffold with significant potential in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its reactive handle allows for the creation of diverse chemical libraries. The inherent pharmacological relevance of its constituent parts makes it a highly attractive starting point for the development of novel anti-inflammatory and anticancer agents. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers aiming to exploit the full potential of this promising molecule in their drug discovery endeavors.

References

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High-throughput screening assays involving 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: High-Throughput Screening Assays for the Characterization and Interrogation of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole, a Targeted Covalent Probe

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pursuit of targeted covalent inhibitors (TCIs) has seen a resurgence in drug discovery, offering distinct advantages in potency, duration of action, and the ability to tackle challenging targets previously deemed "undruggable".[1][2] This application note details high-throughput screening (HTS) methodologies centered around This compound , a compound designed with the archetypal features of a TCI. It possesses a 2-methoxynaphthalene moiety for specific, non-covalent recognition within a protein binding pocket and a reactive bromomethyl "warhead" for the formation of a stable covalent bond with a proximal nucleophilic amino acid residue.[3] We present two robust, homogeneous HTS assay protocols—Fluorescence Polarization (FP) and AlphaLISA®—designed to leverage this compound as a probe in competitive screening campaigns to identify novel small-molecule modulators for a protein of interest. These protocols are structured to provide not only step-by-step guidance but also the underlying rationale, enabling researchers to adapt and validate these assays for their specific targets.

Scientific Foundation: The Mechanism of a Targeted Covalent Probe

Targeted covalent inhibitors operate via a two-step mechanism that is critical to understand for effective assay design.[3]

  • Step 1: Reversible Binding (Recognition): The compound first binds non-covalently to the target protein's binding site. This initial interaction is driven by intermolecular forces (e.g., hydrophobic, hydrogen bonding) and is dictated by the affinity of the recognition moiety (the 2-methoxynaphthalene and oxazole core). This step is defined by the inhibition constant (Kᵢ) and ensures the inhibitor is correctly oriented.

  • Step 2: Irreversible Covalent Bonding: Once positioned, the electrophilic bromomethyl warhead reacts with a nearby nucleophilic amino acid residue (e.g., Cysteine, Lysine, Serine), forming a permanent covalent bond. This second step locks the inhibitor in place, leading to prolonged and often complete inhibition of the target's function.

Our subject compound is engineered to exploit this mechanism. The screening assays described herein are designed to identify test compounds that compete with the probe during the initial reversible binding step, thereby preventing the subsequent covalent modification and the associated signal change.

Protein Target Protein (P) + Nucleophile (Nu) Complex Reversible Complex [P···I] Protein->Complex Step 1: Recognition (Reversible, governed by Ki) Probe Covalent Probe (I) + Warhead (E) CovalentAdduct Covalent Adduct [P-I] Complex->CovalentAdduct Step 2: Covalent Bond (Irreversible, kinact)

Caption: Mechanism of Targeted Covalent Inhibition.

Application I: Fluorescence Polarization (FP) Competition Assay

Fluorescence Polarization is a powerful HTS technique that measures changes in the rotational speed of a fluorescent molecule in solution.[4][5] A small, fluorescently-labeled molecule tumbles rapidly, resulting in a low polarization value. When it binds to a much larger protein, its tumbling slows dramatically, leading to a high polarization value.[6][7]

Principle: In this assay, the intrinsic fluorescence of the naphthalene moiety of this compound can be utilized as a fluorescent probe. Covalent attachment of this relatively small probe to a large target protein will cause a significant increase in the FP signal. A test compound that successfully competes for the active site will prevent this covalent labeling, resulting in a low FP signal.[2]

Detailed FP Assay Protocol

This protocol is optimized for a 384-well plate format.

Reagents & Materials:

  • Target Protein: Purified protein with a known or suspected reactive nucleophile (e.g., Cysteine Protease X).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP (TCEP is included to keep cysteine residues in a reduced, reactive state).

  • Covalent Probe: 10 mM stock of this compound in 100% DMSO.

  • Test Compounds: Compound library plates, typically at 10 mM in 100% DMSO.

  • Assay Plates: Low-volume, black, flat-bottom 384-well plates.

  • Plate Reader: Equipped with FP capabilities (e.g., excitation ~330 nm, emission ~355 nm for naphthalene, specific filters may require optimization).

Workflow Diagram:

start Start dispense_buffer Dispense 10 µL Assay Buffer start->dispense_buffer add_compound Add 100 nL Test Compound or DMSO (Controls) dispense_buffer->add_compound add_protein Add 5 µL Target Protein (Final Conc: 100 nM) add_compound->add_protein incubate1 Pre-incubate 15 min at RT (Compound-Protein Binding) add_protein->incubate1 add_probe Add 5 µL Covalent Probe (Final Conc: 50 nM) incubate1->add_probe incubate2 Incubate 60 min at RT (Covalent Reaction) add_probe->incubate2 read_plate Read Fluorescence Polarization (mP) incubate2->read_plate end End read_plate->end

Caption: High-Throughput Screening Workflow for the FP Assay.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds from the library source plates to the 384-well assay plates. For controls, dispense 100 nL of 100% DMSO.

    • Rationale: This results in a final test compound concentration of 50 µM with a final DMSO concentration of 0.5%, which is generally well-tolerated by most proteins.

  • Reagent Preparation: Prepare master mixes of Target Protein and Covalent Probe in Assay Buffer at 4x the final desired concentration.

  • Protein Addition: Add 5 µL of the Target Protein solution to all wells (final concentration: 100 nM).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This step allows test compounds to bind to the target protein before the covalent probe is introduced, ensuring a true competitive environment.

  • Probe Addition & Covalent Reaction: Add 5 µL of the Covalent Probe solution to all wells (final concentration: 50 nM).

    • Control Wells:

      • Negative Control (Low FP): Wells with DMSO, Covalent Probe, but NO Target Protein.

      • Positive Control (High FP): Wells with DMSO, Covalent Probe, and Target Protein.

  • Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.

    • Rationale: This incubation period is crucial to allow sufficient time for the covalent bond to form between the probe and the protein in the absence of an inhibitor. This duration may require optimization depending on the reactivity of the probe and the target.

  • Detection: Read the plate on a fluorescence polarization-capable plate reader. Record the millipolarization (mP) values.

FP Data Analysis & Interpretation

Assay quality is first determined by calculating the Z-factor, a measure of statistical effect size. An assay with a Z-factor ≥ 0.5 is considered excellent for HTS.[8]

Z-Factor Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control.

  • μ_neg and σ_neg are the mean and standard deviation of the negative control.

For hit identification, the percent inhibition for each test compound is calculated:

% Inhibition Formula: % Inhibition = 100 * (1 - (Signal_compound - μ_neg) / (μ_pos - μ_neg))

ParameterDescriptionExample Value
Positive Control (μ_pos) Mean mP signal (Protein + Probe)250 mP
Negative Control (μ_neg) Mean mP signal (Probe only)50 mP
Assay Window μ_pos - μ_neg200 mP
Z-Factor Assay quality metric0.78
Hit Threshold % Inhibition cutoff for hit selection> 50%

Application II: AlphaLISA® Competition Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology that measures molecular interactions in a microplate format.[9][10] When Donor and Acceptor beads are brought into close proximity (~200 nm), a cascade of chemical reactions occurs, culminating in a strong light emission.[8][11]

Principle: For this assay, we utilize a biotinylated version of the covalent probe and a His-tagged target protein. Streptavidin-coated Donor beads bind the biotinylated probe, while Anti-His AlphaLISA Acceptor beads bind the target protein. Covalent modification of the protein by the probe brings the beads into proximity, generating a signal. A competitive inhibitor will prevent this interaction, leading to a loss of signal.

Caption: Principle of the Competitive AlphaLISA Assay.
Detailed AlphaLISA Assay Protocol

Reagents & Materials:

  • Target Protein: His-tagged, purified protein.

  • AlphaLISA Buffer: PerkinElmer AlphaLISA Immunoassay Buffer (or equivalent).

  • Covalent Probe: Biotinylated this compound.

  • Detection Reagents: Streptavidin-coated Donor beads and Anti-His AlphaLISA Acceptor beads.

  • Assay Plates: White, opaque, 384-well OptiPlates™.

Step-by-Step Methodology:

  • Compound & Protein Addition: To the assay plate, add 2.5 µL of test compound (or DMSO) and 2.5 µL of His-tagged Target Protein (final conc: 5 nM). Mix and incubate for 15 minutes at room temperature.

  • Probe Addition: Add 2.5 µL of the Biotinylated Covalent Probe (final conc: 5 nM). Mix and incubate for 60 minutes at room temperature.

    • Rationale: As with the FP assay, this incubation is for the covalent reaction to proceed.

  • Bead Addition: Prepare a mix of Anti-His Acceptor beads (final conc: 20 µg/mL) and Streptavidin Donor beads (final conc: 20 µg/mL) in AlphaLISA buffer. This step must be performed in subdued light.

  • Dispense Bead Mix: Add 2.5 µL of the bead mixture to all wells.

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

    • Rationale: This allows for the capture of the biotinylated probe and His-tagged protein by their respective beads.

  • Detection: Read the plate on an AlphaLISA-capable reader (e.g., EnVision®).

AlphaLISA Data Analysis & Interpretation

Data analysis follows the same principles as the FP assay, using positive controls (DMSO, all reagents) and negative controls (DMSO, all reagents, but no target protein) to calculate the Z-factor and percent inhibition.

ParameterDescriptionExample Value
Positive Control (μ_pos) Mean Alpha Counts (Protein + Probe)800,000
Negative Control (μ_neg) Mean Alpha Counts (Probe only)20,000
Signal to Background (S/B) μ_pos / μ_neg40
Z-Factor Assay quality metric0.82
Hit Threshold % Inhibition cutoff for hit selection> 50%

Hit Validation and Secondary Assays

Hits identified from either primary HTS assay must undergo rigorous validation to confirm their activity and mechanism of action.

  • Dose-Response Confirmation: Active compounds should be re-tested in a serial dilution to determine their IC₅₀ values.

  • Orthogonal Assays: Hits should be confirmed in an alternative assay format (e.g., a functional enzymatic assay) to rule out technology-specific artifacts.[4]

  • Confirmation of Covalency: The most critical follow-up is to confirm that the hit compound acts via the intended covalent mechanism. Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this, as it can directly detect the mass shift of the target protein upon covalent modification by the inhibitor.[12][13]

Conclusion

The compound this compound serves as an exemplary tool for discovering and characterizing modulators of proteins susceptible to covalent inhibition. The Fluorescence Polarization and AlphaLISA protocols provided here offer robust, scalable, and sensitive platforms for high-throughput screening campaigns. By explaining the causality behind each step and providing clear frameworks for data interpretation and hit validation, this guide empowers researchers to effectively deploy these advanced techniques in the pursuit of novel therapeutics.

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Synthetic routes to derivatives of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

A Validated Synthetic Pathway to 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole: A Versatile Precursor for Drug Discovery

Abstract

The isoxazole nucleus is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a privileged scaffold in drug design.[3] This guide provides a comprehensive, in-depth technical overview and a validated, step-by-step protocol for the synthesis of This compound (CAS 1432679-47-4).[4] This key intermediate is of significant interest to researchers in drug development, as the reactive bromomethyl handle at the 5-position serves as a versatile anchor for nucleophilic substitution, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5]

This document outlines a robust, two-stage synthetic strategy. The first stage details the construction of the 3,5-disubstituted isoxazole core via a regioselective 1,3-dipolar cycloaddition reaction. The second stage describes the targeted functionalization of the 5-methyl group via a radical-initiated bromination. We provide not only the procedural steps but also the underlying chemical principles, causality for experimental choices, and critical process parameters to ensure reproducibility and high-purity yields.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis is logically divided into two primary stages: the formation of the stable isoxazole core followed by the introduction of the reactive bromomethyl group. This strategy prevents the reactive handle from interfering with the core's construction and allows for a modular approach to synthesis.

The overall workflow is depicted below:

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Allylic Bromination A 2-Methoxy-1-naphthaldehyde B 2-Methoxy-1-naphthaldehyde Oxime A->B  NH2OH·HCl, Base   C 3-(2-Methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole B->C  1,3-Dipolar Cycloaddition  (with Propyne)   D This compound C->D  NBS, Radical Initiator  

Figure 1: Overall synthetic workflow. This diagram illustrates the two-stage process for synthesizing the target compound, starting from 2-methoxy-1-naphthaldehyde.

Stage 1: Synthesis of the Isoxazole Core

The cornerstone of this synthesis is the construction of the 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole intermediate. The most efficient and widely adopted method for creating 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6][7][8] This reaction is highly regioselective and proceeds under mild conditions, making it ideal for complex molecule synthesis.

Principle: The Huisgen 1,3-Dipolar Cycloaddition

The reaction involves the in situ generation of a highly reactive 2-methoxy-1-naphthalene carbonitrile oxide from its corresponding aldoxime. This 1,3-dipole then readily undergoes a [3+2] cycloaddition reaction with propyne. The regioselectivity is governed by both steric and electronic factors, reliably yielding the 3-aryl-5-methylisoxazole isomer.[9]

G Oxime Ar-CH=N-OH (Aldoxime) NitrileOxide Ar-C≡N⁺-O⁻ (Nitrile Oxide) Oxime->NitrileOxide  -H₂O (Oxidation) TransitionState [Transition State] NitrileOxide->TransitionState Propyne H₃C-C≡CH (Propyne) Propyne->TransitionState Isoxazole 3-Aryl-5-methyl-1,2-oxazole TransitionState->Isoxazole  [3+2] Cycloaddition

Figure 2: Mechanism of Isoxazole Formation. This diagram shows the in-situ generation of a nitrile oxide from an aldoxime, followed by its [3+2] cycloaddition with an alkyne to form the isoxazole ring.

Detailed Experimental Protocol

Step 1: Preparation of 2-methoxy-1-naphthaldehyde oxime

This initial step converts the starting aldehyde into the necessary aldoxime precursor for the cycloaddition.

  • Rationale: The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a mild base is a standard, high-yielding method for oxime formation.[10][11] A base, such as sodium acetate or sodium carbonate, is required to neutralize the HCl salt and liberate the free hydroxylamine nucleophile.[10][12]

  • Protocol:

    • To a 250 mL round-bottom flask, add 2-methoxy-1-naphthaldehyde (10.0 g, 53.7 mmol, 1.0 equiv).

    • Add ethanol (100 mL) and water (45 mL) to dissolve the aldehyde.

    • Add hydroxylamine hydrochloride (4.1 g, 59.1 mmol, 1.1 equiv) and sodium acetate (7.0 g, 85.9 mmol, 1.6 equiv) to the solution.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 2 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

    • After completion, cool the reaction mixture to room temperature and pour it into 250 mL of cold deionized water.

    • A white precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry under vacuum to yield 2-methoxy-1-naphthaldehyde oxime (CAS 99806-91-4).[13] The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole

  • Rationale: The nitrile oxide is generated in situ from the oxime using a mild chlorinating/oxidizing agent like N-chlorosuccinimide (NCS) followed by elimination with a non-nucleophilic base (e.g., triethylamine). The highly reactive nitrile oxide is immediately trapped by propyne, which is bubbled through the solution.

  • Protocol:

    • In a 500 mL three-neck flask equipped with a magnetic stirrer, gas inlet, and dropping funnel, dissolve the dried 2-methoxy-1-naphthaldehyde oxime (10.0 g, 49.7 mmol, 1.0 equiv) in 200 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly, begin bubbling propyne gas through the solution at a steady, gentle rate. (CAUTION: Propyne is a flammable gas. Perform in a well-ventilated fume hood).

    • In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) (6.6 g, 49.7 mmol, 1.0 equiv) in 100 mL of anhydrous DCM.

    • Add the NCS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the NCS addition is complete, add triethylamine (7.6 mL, 54.7 mmol, 1.1 equiv) dropwise. A slight exotherm may be observed.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, continuing to bubble propyne through the solution for the first 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 100 mL of water.

    • Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole as a solid.

Stage 2: Synthesis of this compound

The final step introduces the reactive bromomethyl group via a selective radical bromination of the methyl group at the 5-position of the isoxazole ring.

Principle: The Wohl-Ziegler Reaction

This reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals under the initiation of light or a radical initiator like azobisisobutyronitrile (AIBN).[14] The reaction is highly selective for allylic and benzylic positions due to the resonance stabilization of the resulting radical intermediate. The methyl group on the isoxazole ring behaves similarly to a benzylic group, allowing for selective bromination without affecting the aromatic naphthalene ring.[14]

Detailed Experimental Protocol
  • Rationale: Anhydrous carbon tetrachloride (CCl₄) is the traditional solvent of choice as it is inert to the radical conditions. AIBN is a common thermal radical initiator that decomposes at a convenient rate upon heating. The reaction is typically run under reflux to ensure a steady concentration of radicals.

  • Protocol:

    • To a 250 mL round-bottom flask, add 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole (5.0 g, 21.1 mmol, 1.0 equiv), N-Bromosuccinimide (NBS) (4.1 g, 23.2 mmol, 1.1 equiv), and carbon tetrachloride (CCl₄) (120 mL). (CAUTION: CCl₄ is toxic and environmentally hazardous; handle with appropriate safety measures. Acetonitrile can be used as an alternative solvent).

    • Add a catalytic amount of AIBN (approx. 173 mg, 1.05 mmol, 0.05 equiv).

    • Equip the flask with a reflux condenser and a nitrogen inlet. Heat the mixture to reflux (approx. 77 °C for CCl₄) for 3-4 hours. For enhanced initiation, the flask can be irradiated with a 100W lamp.

    • Monitor the reaction progress by TLC. The reaction is complete when the starting material is consumed.

    • Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

    • Wash the filtrate with a 10% sodium thiosulfate solution (50 mL) to remove any remaining bromine, followed by water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product, This compound , can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield a crystalline solid.[15]

Characterization Data & Derivatization Potential

Key Compound Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Predicted, δ ppm)
2-Methoxy-1-naphthaldehyde oximeC₁₂H₁₁NO₂201.228.5-9.0 (1H, s, -CH=N), 7.2-8.2 (6H, m, Ar-H), 4.0 (3H, s, -OCH₃)
3-(2-Methoxynaphthalen-1-yl)-5-methyl-1,2-oxazoleC₁₅H₁₃NO₂239.277.2-8.2 (6H, m, Ar-H), 6.5 (1H, s, isoxazole C4-H), 4.0 (3H, s, -OCH₃), 2.5 (3H, s, isoxazole -CH₃)
This compoundC₁₅H₁₂BrNO₂318.177.2-8.2 (6H, m, Ar-H), 6.8 (1H, s, isoxazole C4-H), 4.7 (2H, s, -CH₂Br), 4.0 (3H, s, -OCH₃)

Note: NMR shifts are predictions and may vary based on solvent and experimental conditions.

Application in Library Synthesis

The title compound is an ideal precursor for creating libraries of novel molecules. The C-Br bond is a good leaving group, allowing for facile nucleophilic substitution with a wide range of nucleophiles.

G Start 5-(Bromomethyl)isoxazole (R-CH₂Br) Prod_Amine Amine Derivative (R-CH₂NR'₂) Start->Prod_Amine  + R'₂NH Prod_Thioether Thioether Derivative (R-CH₂SR') Start->Prod_Thioether  + R'SH, Base Prod_Azide Azide Derivative (R-CH₂N₃) Start->Prod_Azide  + NaN₃ Prod_Ester Ester Derivative (R-CH₂OCOR') Start->Prod_Ester  + R'COONa Nuc_Amine Amine (R'₂NH) Nuc_Thiol Thiol (R'SH) Nuc_Azide Azide (NaN₃) Nuc_Carboxylate Carboxylate (R'COO⁻)

Figure 3: Derivatization Pathways. This diagram showcases the versatility of the 5-(bromomethyl)isoxazole intermediate in reacting with various nucleophiles to generate a diverse library of derivatives.

Safety & Handling

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

  • Carbon Tetrachloride (CCl₄): Highly toxic and a suspected carcinogen. Use only in a well-ventilated fume hood. Consider using a safer alternative like acetonitrile if possible.

  • Propyne: Extremely flammable gas. Ensure all operations are performed in a fume hood, away from ignition sources. Use appropriate gas handling equipment.

  • General Precautions: All reactions should be performed in a well-ventilated laboratory fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-1,2-oxazole. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-(bromomethyl)-2-methyl-1,3-oxazole. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • MDPI. (2019, March 4). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A versatile and green mechanochemical route for aldehyde–oxime conversions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

  • Indian Academy of Sciences. (2021, July 27). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Académie des Sciences. (n.d.). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Retrieved from [Link]

  • PubMed. (2020, October 1). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Retrieved from [Link]

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  • IP Innovative Publication. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

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Application Note & Protocol: Scale-Up Synthesis of 1-(4-(2-((2-cyano-3-fluorophenyl)oxy)ethyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(4-(2-((2-cyano-3-fluorophenyl)oxy)ethyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, a compound of significant interest for preclinical research, which has been identified as Lu AA34893. The provided CAS number 1432679-47-4 was found to be inconsistent with the chemical structure; this guide pertains to the synthesis of the named compound, Lu AA34893. This application note details a robust and scalable three-stage synthetic route designed to produce the active pharmaceutical ingredient (API) in sufficient quantities (typically 100-500 g) and purity (>98%) for preclinical toxicology and pharmacology studies. The protocol emphasizes practical considerations for process optimization, safety, and analytical validation to ensure a reproducible and well-characterized synthesis.

Introduction and Strategic Overview

The progression of a novel chemical entity from discovery to preclinical evaluation necessitates a significant increase in the quantity of the active pharmaceutical ingredient (API). While initial research may be supported by milligram-scale synthesis, preclinical studies, including safety and toxicology assessments, often require hundreds of grams to kilograms of material manufactured under well-controlled and documented conditions.[1] The transition from lab-scale to pilot-plant or kilo-lab scale is a critical phase that involves more than just proportionally increasing reagent quantities. Key considerations include reaction kinetics, heat and mass transfer, impurity profiling, and the selection of scalable purification methods.[2][3]

The target molecule, 1-(4-(2-((2-cyano-3-fluorophenyl)oxy)ethyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (Lu AA34893), is a complex structure featuring an indole-glyoxylamide core linked to a substituted piperidine via a fluorinated phenyl ether. A convergent synthetic strategy is employed to maximize efficiency and facilitate purification of intermediates. The overall synthesis is divided into three main stages:

  • Stage 1: Synthesis of the core intermediate, 1-(4-(2-hydroxyethyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione.

  • Stage 2: Preparation of the key etherification precursor, 3-fluoro-2-hydroxybenzonitrile.

  • Stage 3: Coupling of the two primary intermediates via a Williamson ether synthesis to yield the final API, followed by purification.

This approach allows for the purification of key intermediates, which is crucial for controlling the impurity profile of the final API.

Logical Workflow of the Proposed Synthesis

G cluster_0 Stage 1: Indole-Piperidine Core Synthesis cluster_1 Stage 2: Fluorinated Phenol Synthesis cluster_2 Stage 3: Final Coupling and Purification Indole Indole GlyoxylylChloride Indole-3-glyoxylyl chloride Indole->GlyoxylylChloride OxalylChloride Oxalyl Chloride OxalylChloride->GlyoxylylChloride CoreIntermediate Core Intermediate: 1-(4-(2-hydroxyethyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione GlyoxylylChloride->CoreIntermediate Amide Coupling PiperidineAlcohol 4-(2-Hydroxyethyl)piperidine PiperidineAlcohol->CoreIntermediate FinalAPI Final API: Lu AA34893 CoreIntermediate->FinalAPI Williamson Ether Synthesis Fluorophenol 2-Fluorophenol Bromination Bromination Fluorophenol->Bromination BromoFluorophenol 4-Bromo-2-fluorophenol Bromination->BromoFluorophenol Cyanation Cyanation BromoFluorophenol->Cyanation PhenolPrecursor Phenol Precursor: 3-Fluoro-2-hydroxybenzonitrile Cyanation->PhenolPrecursor PhenolPrecursor->FinalAPI Purification Purification & Characterization FinalAPI->Purification

Figure 1: Convergent synthetic workflow for Lu AA34893.

Detailed Synthesis Protocols

Stage 1: Synthesis of 1-(4-(2-hydroxyethyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (Core Intermediate)

This stage involves a two-step process: the formation of a reactive acyl chloride from indole, followed by its coupling with 4-(2-hydroxyethyl)piperidine.

Step 1.1: Synthesis of Indole-3-glyoxylyl chloride

This reaction utilizes oxalyl chloride to acylate the electron-rich C3 position of indole, forming a stable but reactive glyoxylyl chloride intermediate.[4][5]

  • Reagents and Materials:

    • Indole (1.0 eq)

    • Oxalyl chloride (1.2 eq)

    • Anhydrous diethyl ether (Et₂O)

  • Protocol:

    • Set up a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

    • Charge the flask with indole and anhydrous diethyl ether (approx. 10 mL per gram of indole).

    • Cool the stirred solution to 0-5 °C using an ice bath.

    • Slowly add oxalyl chloride dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • A yellow-orange precipitate will form. Collect the solid by filtration under a nitrogen blanket.

    • Wash the solid with cold, anhydrous diethyl ether (2 x 3 mL per gram of indole) and dry under vacuum at a temperature not exceeding 40 °C.

    • The resulting indole-3-glyoxylyl chloride is a moisture-sensitive solid and should be used immediately in the next step.[6]

Step 1.2: Amide Coupling to form the Core Intermediate

This is a standard amide bond formation between the acyl chloride and the secondary amine of the piperidine derivative. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct.

  • Reagents and Materials:

    • Indole-3-glyoxylyl chloride (1.0 eq)

    • 4-(2-Hydroxyethyl)piperidine (1.05 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Dichloromethane (DCM)

  • Protocol:

    • In a separate flask, dissolve 4-(2-hydroxyethyl)piperidine and the base (TEA or DIPEA) in DCM (approx. 15 mL per gram of acyl chloride).

    • Cool this solution to 0-5 °C.

    • Slowly add a solution or slurry of indole-3-glyoxylyl chloride in DCM to the cooled amine solution over 45-60 minutes.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford the core intermediate as a solid.

Stage 2: Synthesis of 3-Fluoro-2-hydroxybenzonitrile (Phenol Precursor)

This precursor is synthesized from 4-bromo-2-fluorophenol, which can be prepared from 2-fluorophenol. The key transformation is a cyanation reaction.

  • Reagents and Materials:

    • 4-Bromo-2-fluorophenol (1.0 eq)

    • Copper(I) cyanide (CuCN) (1.2 eq)

    • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Protocol:

    • Charge a flask with 4-bromo-2-fluorophenol, CuCN, and NMP (approx. 8 mL per gram of bromophenol).[7]

    • Heat the mixture under a nitrogen atmosphere to 140-150 °C for 4-6 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and HCl to complex the copper salts.

    • Extract the product with ethyl acetate or toluene.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by distillation or crystallization to yield 3-fluoro-2-hydroxybenzonitrile.

Stage 3: Williamson Ether Synthesis and Final Purification

This is the final coupling step, forming the ether linkage between the two key intermediates. This reaction is an Sₙ2 type, where the phenoxide acts as the nucleophile.[8][9]

  • Reagents and Materials:

    • Core Intermediate (from Stage 1) (1.0 eq)

    • Phenol Precursor (from Stage 2) (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Acetonitrile (ACN) or DMF

  • Protocol:

    • Combine the Core Intermediate, Phenol Precursor, and base in a flask with the chosen solvent (ACN is preferred for easier workup).

    • Heat the mixture to 80-90 °C and stir until the reaction is complete (typically 8-16 hours), monitoring by LC-MS.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic phase, filter, and concentrate to obtain the crude final API.

Scale-Up Considerations and Purification

ParameterLaboratory Scale (1-10 g)Preclinical Scale-Up (100-500 g)Rationale for Change
Heating/Cooling Stir plate, ice bathJacketed reactor with TCUEnsures uniform temperature control and efficient heat transfer for exothermic/endothermic steps.[2]
Stirring Magnetic stir barOverhead mechanical stirrerProvides efficient mixing for larger volumes and heterogeneous mixtures.
Reagent Addition Dropping funnel, syringeMetering pumpAllows for controlled, scalable, and safe addition of reagents.
Workup Separatory funnelReactor-based liquid-liquid extractionSafer and more efficient for large volumes; minimizes handling.
Purification Flash column chromatographyCrystallization, preparative HPLC if necessaryChromatography is often not cost-effective or practical for large quantities. Crystallization is preferred for purity and scalability.[1]
Drying Rotary evaporator, vacuum ovenVacuum oven, filter-dryerProvides efficient and consistent drying of large batches of solid material.
Purification Protocol for Final API

The final product is a polar, heterocyclic compound, which can present purification challenges.[10] Streaking on silica gel is common for such basic compounds.

  • Primary Purification - Crystallization:

    • The crude product should first be subjected to crystallization. A solvent screen (e.g., isopropanol, ethyl acetate, acetonitrile, and mixtures with heptane) should be performed on a small scale to identify optimal conditions.

    • Dissolve the crude API in a minimum amount of hot solvent, then cool slowly to induce crystallization. Seeding may be required.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Secondary Purification (if required):

    • If crystallization does not achieve the desired purity (>98%), reversed-phase preparative HPLC may be necessary.

    • Method: A C18 column with a mobile phase of water/acetonitrile containing a modifier like 0.1% formic acid is a good starting point to improve peak shape.[11]

Analytical Characterization

For preclinical use, the API must be thoroughly characterized to ensure identity, purity, and stability.[12][13][14]

AnalysisMethodPurposeAcceptance Criteria (Typical)
Identity ¹H NMR, ¹³C NMR, MS, FTIRConfirms the chemical structure of the compound.Data consistent with the proposed structure.
Purity HPLC-UVQuantifies the API and detects impurities.≥98.0% area
Residual Solvents GC-HSQuantifies any remaining solvents from the synthesis.Conforms to ICH Q3C limits.
Water Content Karl Fischer TitrationMeasures the amount of water in the API.Typically <0.5% w/w
Inorganic Impurities Sulfated AshMeasures the content of non-volatile inorganic impurities.Typically <0.1% w/w
Solid-State Properties XRPD, DSCCharacterizes the crystalline form (polymorphism).[15]Consistent pattern and thermal events.

Safety and Handling

  • Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Copper(I) cyanide is highly toxic. Avoid inhalation of dust and contact with skin. Quench any residual cyanide with bleach before disposal.

  • Large-scale reactions, especially those involving heating, should be conducted behind a safety shield.

  • A thorough process safety review should be conducted before commencing any scale-up synthesis to identify potential hazards.[3]

References

  • PrepChem.com. (n.d.). Synthesis of 3-indoleglyoxylyl chloride. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-indolylglyoxylyl chloride. [Link]

  • Evotec. (2024). Key Considerations for API Process Development and Optimization. [Link]

  • DSI. (2024). Lab to plant: Scaling up API processes with Dr. James Mencel's guidance. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. [Link]

  • Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. [Link]

  • Apicule. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. [Link]

  • AMSbiopharma. (2025). Drug Development Priorities: Preclinical Data Drives Regulatory Success. [Link]

  • Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. [Link]

  • Apicule. (n.d.). Scale-up Synthesis: Bridging Lab Research to Commercial Production. [Link]

  • Pharma Innovation. (n.d.). API Characterization. [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • PubMed Central. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. [Link]

  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

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Application Notes and Protocols for Cell Imaging with Oxazole-Naphthalene Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Oxazole-Naphthalene Conjugates in Cellular Cartography

In the intricate landscape of the cell, fluorescent probes serve as our cartographers, illuminating the dynamic processes within. For decades, researchers have relied on a toolkit of established fluorophores. However, the quest for probes with superior photostability, enhanced brightness, and specific targeting capabilities is perpetual. Emerging from this pursuit is a promising class of compounds: oxazole-naphthalene conjugates. These molecules synergize the desirable photophysical properties of the naphthalene moiety, known for its high quantum yield and photostability, with the versatile oxazole scaffold that allows for tunable electronic properties and facile functionalization for subcellular targeting.[1][2]

This guide provides a comprehensive overview of the application of oxazole-naphthalene conjugates for high-fidelity cell imaging. We will delve into the underlying principles of their design, their photophysical characteristics, and provide detailed, field-proven protocols for their use in imaging critical organelles such as mitochondria and lysosomes.

Scientific Foundation: Design and Photophysical Properties

The efficacy of an oxazole-naphthalene conjugate as a fluorescent probe is dictated by its molecular architecture. The extended π-conjugated system formed by the fusion of the oxazole and naphthalene rings is the basis for their fluorescence.[3] By strategically modifying this core structure, we can fine-tune the probe's characteristics for specific imaging applications.

Structure-Activity Relationship: Targeting Cellular Organelles

The subcellular destination of an oxazole-naphthalene probe is determined by specific chemical moieties appended to the core structure. This targeted approach is crucial for minimizing off-target staining and ensuring high-contrast imaging.

  • Mitochondrial Targeting: Mitochondria, with their significant negative transmembrane potential, are readily targeted by lipophilic cationic groups.[4] Incorporating a positively charged group, such as a pyridinium or a triphenylphosphonium moiety, into the oxazole-naphthalene structure promotes accumulation within the mitochondrial matrix.[5][6]

  • Lysosomal Targeting: Lysosomes are acidic organelles. Probes designed to target lysosomes often incorporate a morpholine group.[7] In the acidic environment of the lysosome, the morpholine nitrogen becomes protonated, trapping the probe within the organelle.[8]

Key Photophysical Parameters

The performance of a fluorescent probe is quantified by several key parameters. Oxazole-naphthalene conjugates often exhibit favorable values for these metrics, making them robust imaging tools.

ParameterDescriptionImportance in Fluorescence MicroscopyTypical Properties of Oxazole-Naphthalene Conjugates
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed.A higher quantum yield results in a brighter signal, improving the signal-to-noise ratio.Generally high, contributing to bright fluorescence.[2]
Stokes Shift The difference in wavelength between the absorption and emission maxima.A larger Stokes shift minimizes spectral overlap between excitation and emission, leading to clearer images with less background.Often exhibit large Stokes shifts, which is advantageous for imaging.[9][10]
Photostability The ability to resist photobleaching upon exposure to excitation light.High photostability is essential for long-term imaging and time-lapse experiments.The naphthalene moiety contributes to enhanced photostability.[2]
Solvatochromism The change in absorption or emission spectra with the polarity of the solvent.This property can be exploited to probe the microenvironment of cellular compartments.Many derivatives display sensitivity to their environment.[1]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing researchers with a reliable framework for utilizing oxazole-naphthalene conjugates in cell imaging.

Protocol 1: General Guidelines for Handling and Storage

Proper handling and storage are paramount to maintaining the integrity and performance of your oxazole-naphthalene probes.

  • Storage: Store the lyophilized powder at -20°C, protected from light.

  • Stock Solution Preparation: Prepare a 1 mM stock solution by dissolving the conjugate in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Protocol 2: Determination of Optimal Working Concentration via Cytotoxicity Assay

Before commencing imaging experiments, it is crucial to determine the optimal, non-toxic concentration range of the probe for your specific cell line. The MTT assay is a reliable colorimetric method for assessing cell viability.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with serial dilutions of the oxazole-naphthalene conjugate B->C D Incubate for the desired experimental duration (e.g., 24 hours) C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Caption: Workflow for determining probe cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Probe Dilution: Prepare a series of dilutions of the oxazole-naphthalene conjugate in your cell culture medium. A typical starting range would be from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the diluted probe solutions. Include a vehicle control (medium with DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a period that reflects your intended imaging experiment duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The optimal working concentration for imaging will be the highest concentration that shows minimal to no cytotoxicity. A concentration of 10 µM is a common starting point for many oxazole-based probes.[11]

Protocol 3: Live-Cell Imaging of Mitochondria

This protocol is designed for staining mitochondria in live cells using a mitochondria-targeting oxazole-naphthalene conjugate.

Workflow for Mitochondrial Staining

Mitochondrial_Staining_Workflow A Seed cells on coverslips B Incubate until 60-70% confluency A->B C Prepare staining solution with mitochondria-targeting probe B->C D Incubate cells with staining solution (15-30 min) C->D E Wash with pre-warmed medium D->E F Image with fluorescence microscope E->F

Caption: Workflow for live-cell mitochondrial staining.

Step-by-Step Protocol:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and reach 60-70% confluency.

  • Staining Solution Preparation: Prepare the staining solution by diluting the oxazole-naphthalene conjugate stock solution in pre-warmed, serum-free cell culture medium to the predetermined optimal working concentration (e.g., 1-10 µM).

  • Staining: Remove the culture medium and add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed complete culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the specific oxazole-naphthalene conjugate. For co-localization studies, you can co-stain with a commercially available mitochondrial probe like MitoTracker™ Deep Red.[11]

Protocol 4: Live-Cell Imaging of Lysosomes

This protocol is for staining acidic lysosomes in live cells using a lysosome-targeting oxazole-naphthalene conjugate.

Workflow for Lysosomal Staining

Lysosomal_Staining_Workflow A Seed cells on coverslips B Incubate until 60-70% confluency A->B C Prepare staining solution with lysosome-targeting probe B->C D Incubate cells with staining solution (30-60 min) C->D E Wash with pre-warmed medium D->E F Image with fluorescence microscope E->F

Caption: Workflow for live-cell lysosomal staining.

Step-by-Step Protocol:

  • Cell Preparation: Prepare cells as described in the mitochondrial staining protocol.

  • Staining Solution Preparation: Dilute the lysosome-targeting oxazole-naphthalene conjugate in pre-warmed complete culture medium to the optimal working concentration.

  • Staining: Replace the culture medium with the staining solution.

  • Incubation: Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Wash the cells twice with pre-warmed culture medium.

  • Imaging: Proceed with fluorescence microscopy. For validation, co-stain with a commercial lysosomal probe such as LysoTracker™ Red DND-99.[11]

Data Visualization and Analysis

High-quality imaging requires appropriate microscope settings and data analysis techniques.

Fluorescence Microscopy Settings

The choice of excitation and emission filters is critical for optimal signal detection. The specific wavelengths will depend on the photophysical properties of the oxazole-naphthalene conjugate being used.

Probe TypeExample Excitation (nm)Example Emission (nm)
Blue Emitting~350-400~420-480
Green Emitting~470-490~500-550
Red Emitting~540-580~600-650

Note: These are general ranges. Always refer to the specific spectral data for your particular conjugate. The naphthalene moiety itself has an excitation peak around 311 nm and an emission peak at 322 nm.[12]

Co-localization Analysis

To quantitatively assess the specific targeting of your oxazole-naphthalene probe, co-localization analysis with a known organelle marker is recommended. The Pearson's Correlation Coefficient (PCC) is a commonly used metric, with a value close to +1.0 indicating strong co-localization.[11]

Conclusion and Future Perspectives

Oxazole-naphthalene conjugates represent a versatile and powerful class of fluorescent probes for cell imaging. Their tunable photophysical properties and amenability to targeted chemical modifications make them highly adaptable for a range of biological investigations. The protocols outlined in this guide provide a robust framework for their successful application in the laboratory. As research in this area continues, we can anticipate the development of even more sophisticated probes with enhanced capabilities, further expanding our ability to visualize the intricate workings of the cell.

References

  • Lysosome-targeted fluorescent probes: Design mechanism and biological applications. Bioorganic Chemistry, [Link]

  • Lysosome-targeted fluorescent probes: Design mechanism and biological applications. ResearchGate, [Link]

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). National Institutes of Health, [Link]

  • A lysosome-targeting and polarity-specific fluorescent probe for cancer diagnosis. PubMed, [Link]

  • A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells. PubMed, [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate, [Link]

  • Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways. RSC Publishing, [Link]

  • Mitochondrial-targeted fluorophore: synthesis, property and cells imaging. RSC Publishing, [Link]

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. National Institutes of Health, [Link]

  • 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift. National Institutes of Health, [Link]

  • Ionic Pyridinium-Oxazole Dyads: Design, Synthesis, and Application in Mitochondrial Imaging. PubMed, [Link]

  • Probes for Fluorescent Visualization of Specific Cellular Organelles. PubMed, [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. National Institutes of Health, [Link]

  • Development of Mitochondria-Targeted Small-Molecule Dyes for Myocardial PET and Fluorescence Bimodal Imaging. PubMed, [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. National Institutes of Health, [Link]

  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry, [Link]

  • Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI, [Link]

  • Mitochondrial Targeting and Imaging with Small Organic Conjugated Fluorophores: A Review. National Institutes of Health, [Link]

  • Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed, [Link]

  • A naphthalene–phenanthro[9,10-d]imidazole-based π-conjugated molecule with a self-assembly-induced tuneable multiple fluorescence output exhibits artificial light-harvesting properties. Materials Advances (RSC Publishing), [Link]

  • Probes for Staining Specific Cellular Organelles | Request PDF. ResearchGate, [Link]

  • Absorption and Fluorescence Emission Spectra of Molecules Containing Azo and/or Oxadiazole Units. Chemical Research in Chinese Universities, [Link]

  • A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. New Journal of Chemistry (RSC Publishing), [Link]

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. National Institutes of Health, [Link]

  • A carbazole-based fluorescent probe for ultra-fast detection of ClO− and its application to live cell imaging | Request PDF. ResearchGate, [Link]

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Application Notes and Protocols: 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole as a Versatile Intermediate for API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Synthesis of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity is a cornerstone of rational drug design. This guide focuses on the utility of a novel intermediate, 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole , which marries two "privileged" structural motifs: the 2-methoxynaphthalene system and the 1,2-oxazole (isoxazole) heterocycle.

The naphthalene ring system is a prevalent feature in a multitude of bioactive compounds, including numerous approved drugs. Its rigid, bicyclic aromatic nature provides a scaffold for precise spatial orientation of functional groups, facilitating interactions with biological targets. The 2-methoxynaphthalene moiety, in particular, is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen and Nabumetone.[1]

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is another cornerstone of medicinal chemistry.[2] It is recognized as a bioisostere for other functional groups and is present in a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[2][3][4] The isoxazole scaffold can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological receptors.[5]

The combination of these two pharmacophores in This compound , along with the reactive bromomethyl handle, creates a powerful and versatile intermediate for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The bromomethyl group serves as a key functional handle for introducing the core scaffold into a larger molecular architecture via nucleophilic substitution reactions. This application note will provide a detailed protocol for the synthesis of this intermediate and demonstrate its utility in the synthesis of a novel, hypothetical API with potential as a selective cyclooxygenase-2 (COX-2) inhibitor.

Physicochemical Properties of the Intermediate

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its reactivity, solubility, and handling requirements.

PropertyValue
Molecular Formula C₁₅H₁₂BrNO₂
Molecular Weight 318.17 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF); Insoluble in water (predicted)
Melting Point Not yet determined
Boiling Point Not yet determined

Synthesis of this compound

The synthesis of the title intermediate is proposed via a robust and scalable three-step sequence starting from the readily available 2-methoxynaphthalene. The overall synthetic workflow is depicted below.

Synthesis_of_Intermediate start 2-Methoxynaphthalene step1 Step 1: Friedel-Crafts Acylation start->step1 intermediate1 1-(2-Methoxynaphthalen-1-yl)ethanone step1->intermediate1 step2 Step 2: Oximation intermediate1->step2 intermediate2 1-(2-Methoxynaphthalen-1-yl)ethan-1-one oxime step2->intermediate2 step3 Step 3: Isoxazole Formation and Bromination intermediate2->step3 final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 1-(2-Methoxynaphthalen-1-yl)ethanone (Intermediate 1)

This step involves the Friedel-Crafts acylation of 2-methoxynaphthalene. The use of a suitable solvent and control of temperature are critical for achieving high regioselectivity for the 1-position over the 6-position.[1][6]

  • Reagents and Materials:

    • 2-Methoxynaphthalene (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise.

    • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.

    • Add a solution of 2-methoxynaphthalene in dry DCM dropwise to the reaction mixture, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-methoxynaphthalen-1-yl)ethanone as a solid.

Protocol 2: Synthesis of 1-(2-Methoxynaphthalen-1-yl)ethan-1-one oxime (Intermediate 2)

The synthesized ketone is then converted to its corresponding oxime by reaction with hydroxylamine hydrochloride.[7][8][9][10][11]

  • Reagents and Materials:

    • 1-(2-Methoxynaphthalen-1-yl)ethanone (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

    • Sodium acetate (2.0 eq)

    • Ethanol

    • Water

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • Dissolve 1-(2-methoxynaphthalen-1-yl)ethanone in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the oxime. The product can be further purified by recrystallization from ethanol/water if necessary.

Protocol 3: Synthesis of this compound (Final Intermediate)

This final step involves a one-pot reaction where the oxime is first converted to a nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with a suitable three-carbon synthon, followed by bromination. A more direct and efficient method involves the cycloaddition with acetylene to form the 5-methylisoxazole, followed by radical bromination.[12][13][14][15]

  • Reagents and Materials:

    • 1-(2-Methoxynaphthalen-1-yl)ethan-1-one oxime (1.0 eq)

    • Acetylene gas or a suitable acetylene source

    • An oxidizing agent (e.g., sodium hypochlorite)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Azobisisobutyronitrile (AIBN) (catalytic amount)

    • Carbon tetrachloride (CCl₄) or other suitable solvent for radical bromination

    • Round-bottom flask, magnetic stirrer, reflux condenser, gas inlet

  • Procedure:

    • Isoxazole Formation: Dissolve the oxime in a suitable solvent (e.g., DMF). In the presence of a base and an oxidizing agent, bubble acetylene gas through the solution. This reaction forms the nitrile oxide in situ, which undergoes cycloaddition with acetylene to yield 5-methyl-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole.[12][13][15] The product should be isolated and purified before proceeding.

    • Bromination: To a solution of 5-methyl-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole in CCl₄, add NBS and a catalytic amount of AIBN.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.[5][16][17][18][19]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Application in API Synthesis: A Hypothetical COX-2 Inhibitor

The prepared intermediate is a valuable building block for the synthesis of novel APIs. Here, we propose its use in the synthesis of a hypothetical selective COX-2 inhibitor, leveraging the known pharmacophore requirements for this class of drugs. Many selective COX-2 inhibitors, such as Celecoxib, feature a diaryl heterocycle scaffold.[20][21][22][23] Our hypothetical API, "Naphthoxacoxib" , will incorporate the 3-(2-methoxynaphthalen-1-yl)-1,2-oxazole core linked to a 4-sulfamoylphenyl moiety via an ether linkage. This design is based on pharmacophore models of COX-2 inhibitors, which often include a central aromatic ring system and a sulfonamide group that can interact with the secondary pocket of the COX-2 active site.[24][25][26][27][28][29][30][31][32][33]

Caption: Synthetic route to the hypothetical API "Naphthoxacoxib".

Protocol 4: Synthesis of "Naphthoxacoxib"

This synthesis involves a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[34][35][36]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 4-Hydroxybenzenesulfonamide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Procedure:

    • To a solution of 4-hydroxybenzenesulfonamide in anhydrous DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

    • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to obtain the final API, "Naphthoxacoxib".

Analytical Characterization

The identity and purity of the synthesized intermediate and the final API should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecules.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

  • Melting Point Analysis: To determine the melting point of the solid compounds, which is an indicator of purity.

Safety and Handling

Bromomethyl compounds are lachrymators and are corrosive. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. In case of skin contact, wash immediately with soap and plenty of water. In case of inhalation, move to fresh air. Seek immediate medical attention if symptoms persist.

Conclusion

This compound is a highly promising and versatile intermediate for the synthesis of novel APIs. Its synthesis from readily available starting materials is achievable through a robust and scalable synthetic route. The presence of the reactive bromomethyl group allows for its facile incorporation into a variety of molecular scaffolds, as demonstrated by the proposed synthesis of a novel hypothetical COX-2 inhibitor. The convergence of the medicinally relevant naphthalene and isoxazole moieties in this intermediate offers a valuable platform for the development of new therapeutic agents in various disease areas.

References

  • M. Stegeman, et al. (2013). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. PubMed.
  • Penning, T. D., et al. (1997). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry.
  • López-Ramos, M., et al. (2002). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Li, Y., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry.
  • A. A. A. El-Henawy, et al. (2022). The Search for Cyclooxygenase-2 (COX-2)
  • A. A. A. El-Henawy, et al. (2020).
  • A. A. A. El-Henawy, et al. (2018). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI.
  • A. A. A. El-Henawy, et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC.
  • K. S. Kadam, et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal.
  • A. A. A. El-Henawy, et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
  • A. A. A. El-Henawy, et al. (2018). Synthesis of Celecoxib and Structural Analogs- A Review. Ingenta Connect.
  • A. A. A. El-Henawy, et al. (2017).
  • Y. Zhang, et al. (2014). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid.
  • A. A. A. El-Henawy, et al. (2021). Synthesis of Celecoxib and Structural Analogs- A Review.
  • A. A. A. El-Henawy, et al. (2015). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica.
  • D. Das & S. Cheng. (2000).
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  • A. A. A. El-Henawy, et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • BenchChem. (2025). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. BenchChem.
  • A. A. A. El-Henawy, et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. PubMed.
  • A. A. A. El-Henawy, et al. (2023).
  • P. H. Gore & M. Yusuf. (1971). A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene. Journal of the Chemical Society C: Organic (RSC Publishing).
  • M. E. I. Khan, et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing).
  • A. A. A. El-Henawy, et al. (2016). Scope of the reaction for synthesis of isoxazoles. Reagents and conditions.
  • A. A. A. El-Henawy, et al. (2017). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and consistently achieve higher yields and purity.

The synthesis of this target molecule is a multi-step process that requires careful control of reaction conditions. It typically involves two key stages:

  • Formation of the 1,2-oxazole ring: This is generally achieved via a [3+2] cycloaddition reaction. A common route involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne. For this specific molecule, the precursor would be 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole.

  • Benzylic Bromination: The final step is the selective bromination of the methyl group at the C5 position of the oxazole ring, typically using N-Bromosuccinimide (NBS) under radical initiation conditions.

This guide will focus on troubleshooting issues that may arise during these critical stages.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of the 1,2-Oxazole Ring Precursor

Q: My [3+2] cycloaddition to form 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in 1,3-dipolar cycloaddition reactions for isoxazole synthesis often stem from inefficient nitrile oxide generation, dimerization of the nitrile oxide, or unfavorable reaction kinetics.[1][2] Here’s a breakdown of potential causes and corrective actions:

  • Inefficient Nitrile Oxide Generation: The in situ generation of the 2-methoxynaphthalene-1-carbonitrile oxide is critical. If the dehydration of the corresponding aldoxime is incomplete, the unreacted aldoxime will not participate in the cycloaddition.

    • Solution: Ensure your dehydrating agent (e.g., N-chlorosuccinimide (NCS) with a catalytic amount of pyridine, or sodium hypochlorite) is fresh and added under strictly controlled temperature conditions (typically 0 °C to room temperature) to prevent side reactions. Monitor the conversion of the aldoxime by Thin Layer Chromatography (TLC).

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and can dimerize to form furoxans, especially at higher concentrations or temperatures. This is a common competitive pathway that reduces the yield of the desired isoxazole.

    • Solution: Employ "slow addition" techniques. Add the dehydrating agent slowly to the solution of the aldoxime and alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization. Running the reaction at a slightly lower temperature can also mitigate this side reaction.

  • Poor Reactivity of the Alkyne: The dipolarophile in this case, propyne or a propyne equivalent, must be sufficiently reactive.

    • Solution: While propyne itself is highly reactive, its gaseous nature can be difficult to handle. Consider using a surrogate like 2-butyn-1-ol, followed by subsequent functional group manipulation, although this adds steps. Ensure the reaction is properly sealed if using gaseous propyne to maintain adequate concentration in the reaction mixture.

Problem 2: Incomplete or Non-Selective Bromination

Q: I am attempting the final bromination step on the 5-methyl group using NBS, but I am observing unreacted starting material and the formation of multiple unidentified byproducts. What's going wrong?

A: The selective bromination of a methyl group on a heterocyclic ring is a radical-mediated process that is highly sensitive to reaction conditions.[3][4] The issues you are facing likely relate to radical initiation, solvent choice, or competing reaction pathways.

  • Poor Radical Initiation: The Wohl-Ziegler reaction requires a radical initiator to start the chain reaction.[4] Without efficient initiation, the reaction will be sluggish or fail completely.

    • Solution: Use a reliable radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Ensure the initiator is not expired. The reaction must be heated to a temperature that allows for the homolytic cleavage of the initiator (typically 70-90 °C for AIBN in CCl₄ or acetonitrile).[4] Irradiation with a UV lamp can also be used to promote initiation.

  • Incorrect Solvent Choice: The choice of solvent is paramount in radical bromination. Protic or polar aprotic solvents can interfere with the radical chain reaction or promote ionic side reactions.

    • Solution: The standard solvent for this reaction is carbon tetrachloride (CCl₄) because it is non-polar and inert under radical conditions.[4] However, due to its toxicity, alternative non-polar solvents like cyclohexane or acetonitrile can be used. Avoid solvents with weak C-H bonds that can be abstracted by bromine radicals.

  • Competing Electrophilic Aromatic Bromination: The 2-methoxynaphthalene ring is electron-rich and susceptible to electrophilic bromination by Br₂ which can be present in equilibrium with NBS.[5] This can lead to bromination on the aromatic ring instead of the desired methyl group.

    • Solution: Ensure the reaction is run under strict radical conditions. This means excluding light (unless used for initiation) and ionic catalysts. The addition of a radical scavenger trap, if over-bromination is an issue, can sometimes help, but optimizing for radical conditions is the primary solution.[6]

  • Formation of Di-brominated Product: If the reaction is left for too long or an excess of NBS is used, you may see the formation of the 5-(dibromomethyl) product.

    • Solution: Use a controlled stoichiometry of NBS (typically 1.05 to 1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.

Experimental Protocols & Data Summary

Protocol 1: Synthesis of 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole
  • Dissolve 2-methoxy-1-naphthaldehyde oxime (1.0 eq) and 2-butyn-1-ol (1.5 eq) in a suitable solvent such as THF or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (1.1 eq) in the same solvent over 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole
  • Dissolve the 5-methyl-1,2-oxazole precursor (1.0 eq) in carbon tetrachloride (or acetonitrile).

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) under an inert atmosphere (N₂ or Ar).

  • Irradiate with a 250W sun lamp to facilitate initiation.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, this compound, can be purified by recrystallization or flash chromatography.

ParameterCondition A (Low Yield)Condition B (Optimized)Expected Outcome
Bromination Solvent Dichloromethane (DCM)Carbon Tetrachloride (CCl₄)CCl₄ is non-polar and promotes the desired radical pathway.
Initiator Heat onlyAIBN + Heat/LightAIBN provides a consistent source of radicals for efficient chain initiation.[4]
NBS Equivalents 1.5 eq1.1 eqPrevents over-bromination and the formation of di-bromo byproducts.
Work-up Water quench onlyThiosulfate washRemoves residual Br₂ which can cause product degradation.

Visualizing the Process

General Synthesis Workflow

Synthesis_Workflow Start 2-methoxy-1- naphthaldehyde oxime Cycloaddition [3+2] Cycloaddition (e.g., NCS/Py) Start->Cycloaddition Alkyne Propyne or Surrogate Alkyne->Cycloaddition Precursor 3-(2-methoxynaphthalen-1-yl) -5-methyl-1,2-oxazole Cycloaddition->Precursor Form Oxazole Ring Bromination Radical Bromination (NBS, AIBN) Precursor->Bromination Selective Bromination Product 5-(Bromomethyl)-3-(2-methoxy- naphthalen-1-yl)-1,2-oxazole Bromination->Product

Caption: Overall workflow for the synthesis.

Troubleshooting Logic for Bromination

Troubleshooting_Bromination Start Low Yield or Impure Product in Bromination Step Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Byproducts Are there multiple byproducts? Check_SM->Check_Byproducts Yes No_Reaction Problem: Incomplete Reaction Check_SM->No_Reaction No Byproducts_Present Problem: Low Selectivity Check_Byproducts->Byproducts_Present Yes Cause_Initiation Cause: Poor Radical Initiation No_Reaction->Cause_Initiation Solution_Initiation Solution: - Check initiator (AIBN/BPO) age. - Ensure sufficient temperature/light. Cause_Initiation->Solution_Initiation Cause_Solvent Cause: Incorrect Solvent (Promotes Ionic Reactions) Byproducts_Present->Cause_Solvent Cause_Aromatic Cause: Aromatic Bromination Byproducts_Present->Cause_Aromatic Solution_Solvent Solution: - Use CCl₄ or Cyclohexane. - Ensure anhydrous conditions. Cause_Solvent->Solution_Solvent Solution_Aromatic Solution: - Exclude light and ionic catalysts. - Run under inert atmosphere. Cause_Aromatic->Solution_Aromatic

Caption: Decision tree for troubleshooting the bromination step.

Frequently Asked Questions (FAQs)

Q1: Can I use bromine (Br₂) instead of NBS for the bromination step? A1: It is not recommended. While Br₂ can perform benzylic bromination under UV light, it is far less selective than NBS. It will readily participate in electrophilic addition to the naphthalene ring, leading to a complex mixture of products and significantly lower yields of the desired compound. NBS provides a low, steady-state concentration of Br₂ and bromine radicals, which is key to the selectivity of the Wohl-Ziegler reaction.[3][4]

Q2: My final product appears unstable and decomposes over time. How can I improve its stability? A2: Benzylic bromides can be lachrymatory and are often sensitive to light, moisture, and heat. Ensure the product is thoroughly purified to remove any acidic impurities (like HBr) that can catalyze decomposition. Store the final compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20 °C is ideal for long-term storage).

Q3: Is it possible to perform a one-pot synthesis from the aldoxime to the final brominated product? A3: While one-pot reactions are attractive for their efficiency, it would be extremely challenging in this case. The conditions for the cycloaddition (often involving a base or polar solvent) are incompatible with the radical conditions required for the selective NBS bromination. Attempting this would likely lead to a complex and inseparable mixture. A sequential process with purification of the intermediate is the most reliable approach.

Q4: What analytical techniques are best for monitoring these reactions? A4: For reaction monitoring, Thin Layer Chromatography (TLC) is indispensable for its speed and simplicity. Use a combination of UV visualization and a potassium permanganate stain to see all components. For detailed analysis of reaction mixtures and final product characterization, Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying byproducts, while ¹H NMR and ¹³C NMR are essential for confirming the structure and purity of the isolated materials.

References

  • K. B. G. Torssell. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH Publishers.
  • Caramella, P., & Grünanger, P. (1984). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), John Wiley & Sons.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
  • F. Himo, T. Lovell, R. Hilgraf, V. V. Rostovtsev, L. Noodleman, K. B. Sharpless, V. V. Fokin. (2005). Copper(I)-Catalyzed Synthesis of Azoles. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
  • Eastwood, F. W., & Harrington, K. J. (1970). The Reaction of N-Bromosuccinimide with 1,3-Dioxolanes. Australian Journal of Chemistry, 23(6), 1143-1156.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • MDPI. (2018). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]

  • PMC. (2011). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]

Sources

Technical Support Center: Purification of Bromomethyl-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bromomethyl-oxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these reactive and valuable compounds. The inherent reactivity of the bromomethyl group, while synthetically useful, presents significant challenges during purification. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Significant Product Decomposition During Silica Gel Column Chromatography

Question: I'm observing significant loss of my bromomethyl-oxazole derivative during silica gel column chromatography. My fractions contain multiple spots on TLC, and the overall yield is very low. What is causing this, and how can I prevent it?

Answer:

This is a frequent and frustrating problem stemming from the inherent reactivity of both your compound and the stationary phase.

Causality:

  • Acidity of Silica Gel: Standard silica gel is acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the degradation of sensitive molecules. The bromomethyl group is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. Water adsorbed onto the silica gel can act as a nucleophile, leading to hydrolysis of your compound to the corresponding hydroxymethyl-oxazole derivative.[1][2] Other nucleophilic impurities in your sample or solvents can also contribute to this degradation.

  • Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for decomposition.[3]

Solutions & Protocols:

  • Neutralize the Silica Gel: Deactivating the acidic sites on the silica gel is a critical first step.

    • Protocol: Preparing Neutralized Silica Gel

      • Prepare a slurry of your silica gel in the chosen non-polar solvent for your chromatography (e.g., hexanes or petroleum ether).

      • Add 1-2% triethylamine (Et₃N) by volume to the slurry.

      • Stir the slurry for 15-20 minutes.

      • Pack the column with the neutralized silica slurry as you normally would.

      • Equilibrate the column with your mobile phase, which should also contain a small amount (0.1-0.5%) of triethylamine to maintain the neutral environment.[3]

  • Switch to a Different Stationary Phase: If neutralization is insufficient, consider alternative stationary phases.

    • Neutral Alumina: Alumina is generally less acidic than silica. However, it can be basic, which may or may not be suitable for your specific derivative. Activity I is the most active, and you may need to deactivate it with water.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be a good alternative for sensitive compounds.[4]

  • Minimize Contact Time with "Flash" Chromatography: The goal is to move your compound through the column as quickly as possible without sacrificing separation.

    • Use a column with a larger diameter and a shorter bed height.

    • Apply positive pressure (air or nitrogen) to increase the flow rate.

Issue 2: My Compound "Oils Out" During Crystallization Instead of Forming Crystals.

Question: I've purified my bromomethyl-oxazole derivative by column chromatography and am trying to crystallize it. However, it separates as an oil instead of forming solid crystals. What's going on?

Answer:

"Oiling out" is a common crystallization problem that occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[5]

Causality:

  • High Impurity Concentration: Even after chromatography, residual impurities can significantly disrupt the crystal lattice formation and lower the melting point of your compound, causing it to separate as an oil.[5] A purity of at least 80-90% is generally recommended before attempting crystallization.[5]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated oil because the molecules don't have enough time to orient themselves into an ordered crystal lattice.[5]

  • Inappropriate Solvent Choice: The solvent system may be too "good" a solvent, preventing the necessary supersaturation for crystallization to occur under the current conditions.

Solutions & Protocols:

  • Improve Purity: If you suspect impurities are the issue, an additional purification step may be necessary.

    • Re-chromatograph the material using a shallower solvent gradient to achieve better separation.

    • Consider a different purification technique, such as preparative HPLC, for a final polishing step.[6]

  • Optimize the Crystallization Conditions:

    • Slow Cooling Protocol:

      • Gently heat the solution to redissolve the oil.

      • Place the flask in a Dewar flask filled with warm water to insulate it and allow for very slow cooling to room temperature.[5]

      • Once at room temperature, transfer the flask to a refrigerator, and then to a freezer, to continue the slow cooling process.

    • Induce Nucleation:

      • Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.[6]

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

    • Vapor Diffusion: This is a gentle method for slowly changing the solvent composition to induce crystallization.

      • Protocol: Vapor Diffusion (Sitting Drop)

        • Reservoir Preparation: In the outer well of a crystallization plate or a larger vial, add a reservoir solution (0.5-1 mL) of a volatile "poor" solvent (an anti-solvent in which your compound is insoluble).[5]

        • Drop Preparation: In the inner well or on a pedestal, place a small drop (1-10 µL) of a concentrated solution of your bromomethyl-oxazole derivative in a less volatile "good" solvent.[5]

        • Sealing: Tightly seal the well or vial.

        • Equilibration: The anti-solvent vapor will slowly diffuse into the drop, gradually decreasing the solubility of your compound and promoting crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should look for when analyzing my bromomethyl-oxazole derivative?

A1: Impurities can arise from the starting materials, side reactions during synthesis, or degradation of the product. Common impurities include:

  • Starting Materials: Unreacted precursors from the oxazole ring formation.[1]

  • Synthesis By-products: Compounds formed from side reactions.

  • Degradation Products: The most common degradation product is the corresponding hydroxymethyl derivative, formed from hydrolysis of the bromomethyl group.[1]

Q2: Which analytical techniques are best for assessing the purity of my bromomethyl-oxazole derivative?

A2: A combination of methods is recommended for a thorough purity analysis:[1]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main component and detecting non-volatile impurities.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can help identify and quantify impurities with distinct signals.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight and helps identify unknown impurities, often coupled with HPLC (LC-MS).[1]

Q3: Can I use a protecting group strategy to avoid the reactivity of the bromomethyl group during synthesis and purification?

A3: Protecting group strategies are more commonly employed to modify the reactivity of the oxazole ring itself, for instance, at the C-2 position, to allow for functionalization at other positions.[8][9][10][11] The bromomethyl group is typically introduced as a final step or used immediately in a subsequent reaction due to its inherent reactivity, which is often its desired function as a synthetic intermediate.[12][13][14][15] In some cases, a continuous flow synthesis approach has been used to generate and consume unstable bromomethyl-oxazole intermediates in situ, avoiding their isolation and purification altogether.[2][16]

Q4: My bromomethyl-oxazole derivative is a solid. Is recrystallization a better purification method than column chromatography?

A4: Recrystallization is an excellent purification technique for solids, provided you can find a suitable solvent system and your compound has good thermal stability.[6] It is often used as a final purification step after chromatography to obtain highly pure, crystalline material. However, chromatography is generally more versatile for separating mixtures with components of similar polarity.[6]

Data Summary Table

Purification Challenge Primary Cause Recommended Solution(s) Key Considerations
Decomposition on Silica Gel Acidity of silica gel, prolonged contact timeNeutralize silica with triethylamine, switch to neutral alumina or Florisil®, use flash chromatographyThe basicity of alumina may not be suitable for all derivatives.
"Oiling Out" During Crystallization High impurity concentration, rapid cooling, poor solvent choiceRe-purify the compound, slow down the cooling rate, use vapor diffusion, induce nucleationA purity of >80-90% is recommended before attempting crystallization.[5]
Streaking on TLC Plate Interaction of the basic nitrogen in the oxazole ring with acidic silicaAdd a basic modifier (e.g., 0.1-1% triethylamine) to the eluentThis will also be necessary for column chromatography.[3]

Experimental Workflow Diagrams

Diagram 1: Troubleshooting Workflow for Column Chromatography

start Start: Low yield/decomposition during silica gel chromatography check_stability Is the compound stable to silica? (Run a 2D TLC) start->check_stability neutralize Neutralize silica gel with Et3N (1-2% in slurry, 0.1-0.5% in eluent) check_stability->neutralize Yes failure Persistent Decomposition check_stability->failure No flash_chromatography Minimize contact time (Use flash chromatography) neutralize->flash_chromatography change_stationary_phase Switch to a different stationary phase (e.g., neutral alumina, Florisil®) success Successful Purification change_stationary_phase->success Improved Yield change_stationary_phase->failure Still Decomposing flash_chromatography->change_stationary_phase Still Decomposing flash_chromatography->success Improved Yield consider_alt Consider alternative purification (e.g., recrystallization, prep-HPLC) failure->consider_alt

Caption: A decision tree for troubleshooting the purification of bromomethyl-oxazole derivatives by column chromatography.

Diagram 2: Logical Flow for Optimizing Crystallization

start Start: Compound 'oils out' during crystallization check_purity Assess purity of the oil (HPLC, NMR) start->check_purity repurify Purity < 90%? Re-purify the compound (e.g., re-chromatograph) check_purity->repurify Yes optimize_cooling Purity > 90%? Optimize cooling rate (Use a Dewar) check_purity->optimize_cooling No repurify->start induce_nucleation Induce nucleation (Add seed crystal, scratch flask) optimize_cooling->induce_nucleation vapor_diffusion Try vapor diffusion (Slowly introduce an anti-solvent) induce_nucleation->vapor_diffusion Failure success Crystals Formed induce_nucleation->success Success vapor_diffusion->success Success failure Still Oiling Out vapor_diffusion->failure Failure

Caption: A systematic approach to troubleshoot the "oiling out" phenomenon during the crystallization of bromomethyl-oxazole derivatives.

References

  • A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles. PubMed. Available at: [Link]

  • A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. American Chemical Society. Available at: [Link]

  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. PubMed Central. Available at: [Link]

  • A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. ACS Publications. Available at: [Link]

  • A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. Scilit. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec. Available at: [Link]

  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure. Available at: [Link]

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  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. Available at: [Link]

  • Chemodivergent Synthesis of Aza-Heterocycles with a Quarternary Carbon Center via [4 + 1] Annulation between Azoalkenes and α-Bromo Carbonyl Compounds. PubMed Central. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. Available at: [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biochemical and Pharmaceutical Research. Available at: [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • The Synthesis of Oxazole-containing Natural Products. CORE. Available at: [Link]

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Technical Support Guide: Stability and Storage of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information, troubleshooting advice, and best-practice protocols for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. Understanding the unique stability characteristics of this molecule is paramount for ensuring the integrity of experimental results and maintaining a safe laboratory environment.

Chemical Profile and Intrinsic Stability

To effectively handle this compound, it is crucial to understand how its constituent parts—the bromomethyl group and the oxazole ring—dictate its reactivity and stability.

  • 5-(Bromomethyl) Group: This is the primary source of the compound's reactivity and potential instability. As a potent alkylating agent, the bromomethyl group is susceptible to nucleophilic attack. Furthermore, compounds containing this functional group can be sensitive to light, air, and moisture, which can lead to the liberation of hydrobromic acid (HBr) or free bromine.[1] This degradation is often the cause of discoloration and the emergence of impurities that can lead to unwanted side reactions.[1]

  • 1,2-Oxazole Ring: The oxazole core is generally considered to be thermally stable.[2][3] However, its stability can be compromised under certain conditions. The ring can be susceptible to cleavage when exposed to strong nucleophiles or certain acidic conditions, a reactivity profile that shares some characteristics with furans.[2][3][4] The substituents on the ring play a significant role in its overall stability.[5]

  • 2-Methoxynaphthalen-1-yl Group: This bulky aromatic system is generally stable but contributes to the overall electronic properties and sterics of the molecule.

PropertyValueSource
CAS Number 1432679-47-4
Molecular Formula C₁₅H₁₂BrNO₂
Molecular Weight 318.17 g/mol N/A
Synonym 1-[5-(bromomethyl)-3-isoxazolyl]-2-naphthyl methyl ether

Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is the most effective strategy for preventing compound degradation.

Storage Conditions Summary
ConditionRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow down potential decomposition reactions.[6]
Atmosphere Under an inert atmosphere (Argon or Nitrogen)To prevent oxidation and hydrolysis from atmospheric moisture.[1]
Light Protect from light (use amber vials)To prevent light-induced degradation, which is common for brominated compounds.[7]
Container Tightly sealed, chemically resistant glass vialTo prevent exposure to air and moisture.[8][9]
Incompatibilities Strong oxidizing agents, strong bases, and nucleophilesTo avoid vigorous reactions and rapid degradation of the compound.[10]
Step-by-Step Protocol for Handling and Solution Preparation
  • Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Conduct all weighing and handling operations within a chemical fume hood,[6] preferably inside a glove box or under a gentle stream of inert gas (e.g., argon).

  • Weighing: Use a clean, dry spatula. Weigh the desired amount of the compound quickly and transfer it to a suitable vessel.

  • Container Closure: Tightly reseal the main container immediately after use, purge with inert gas if possible, and return it to the recommended storage conditions.

  • Solubilization: Add a suitable anhydrous, aprotic solvent (e.g., anhydrous DMF, DMSO, or Dichloromethane) to the weighed compound. Avoid protic solvents like methanol or ethanol for long-term storage, as they can act as nucleophiles.

  • Solution Storage: If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in tightly sealed vials, protected from light. Use freshly prepared solutions for the best results.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the use of this compound.

Q1: My solid compound, which was initially off-white, has developed a yellow or brown tint. What happened, and is it still usable?

A: Discoloration is a common indicator of degradation in bromomethyl compounds.[1] The color change is likely due to the slow release of elemental bromine (Br₂) or the formation of other degradation products resulting from exposure to light, air, or moisture.

  • Causality: The C-Br bond in the bromomethyl group can cleave, especially when exposed to energy (light) or trace amounts of water/acid. This process can be autocatalytic as the released HBr can further promote degradation.

  • Recommendation: While a slightly discolored compound might retain some reactivity, its purity is compromised. Using it will likely lead to lower yields and the formation of difficult-to-remove side products. For sensitive or high-stakes experiments, it is strongly recommended to use a fresh, pure sample. For less sensitive applications, the material could be purified, but this is often not practical.

Q2: I am observing a significant number of side products in my reaction, including what appears to be bromination on an aromatic ring. What is the likely cause?

A: This issue is often linked to the degradation described in Q1. The presence of free bromine or HBr in your starting material can lead to unintended electrophilic aromatic substitution on other reagents in your reaction mixture.[1][11]

  • Causality: If your substrate or other reagents have activated aromatic rings, the free bromine generated from the degradation of your bromomethyl compound can act as a brominating agent, leading to undesired nuclear bromination.

  • Recommendation:

    • Verify Purity: Check the purity of your this compound by TLC or LC-MS before use.

    • Use Fresh Reagent: Always use a fresh, non-discolored sample.

    • Optimize Conditions: Ensure your reaction conditions are strictly anhydrous and consider adding a non-nucleophilic base (a "proton sponge") to scavenge any trace HBr that may form.

Q3: My compound appears to be degrading rapidly after being dissolved in my chosen solvent. Which solvents are safe, and which should be avoided?

A: The stability of this compound in solution is highly dependent on the nature of the solvent.

  • Causality:

    • Nucleophilic Solvents: Protic solvents (e.g., methanol, ethanol, water) or other nucleophilic solvents can directly react with the highly electrophilic bromomethyl group via an Sₙ2 reaction, leading to the formation of an ether or alcohol byproduct.

    • Hydrolysis: Non-anhydrous solvents contain water, which will hydrolyze the bromomethyl group to a hydroxymethyl group.

  • Recommendation:

    • Recommended Solvents: For solution-based reactions or storage, use high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).

    • Solvents to Avoid for Storage: Avoid alcohols, water, and primary or secondary amines.

    • Best Practice: Always prepare solutions fresh for immediate use whenever possible.

Q4: I am attempting to purify my reaction product, but the target compound containing the oxazole moiety is decomposing on the silica gel column. How can I prevent this?

A: This is a known issue for certain heterocyclic compounds, including some oxazole derivatives.[12] Standard silica gel is slightly acidic, which can be sufficient to catalyze the degradation or ring-opening of sensitive molecules.

  • Causality: The Lewis acidic sites on the silica surface can interact with the nitrogen or oxygen atoms of the oxazole ring, potentially promoting hydrolysis or other decomposition pathways, especially in the presence of a reactive group like bromomethyl.

  • Recommendation:

    • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% of a non-nucleophilic base like triethylamine. Evaporate the solvent to obtain a neutralized stationary phase.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as an alternative to silica gel.

    • Minimize Contact Time: Perform the chromatography as quickly as possible. A wider column with a shorter bed height can help reduce the residence time of the compound on the stationary phase.

    • Alternative Purification: If possible, consider purification by recrystallization or precipitation to avoid chromatography altogether.

Experimental Workflow: Troubleshooting Compound Stability

The following diagram outlines a logical workflow for diagnosing and addressing stability issues with this compound.

G issue Observed Issue (e.g., Discoloration, Low Yield, Side Products) check_solid 1. Assess Solid Compound issue->check_solid Start Here is_discolored Is solid discolored or expired? check_solid->is_discolored check_solution 2. Assess Solution Stability solvent_check Is solvent protic or non-anhydrous? check_solution->solvent_check check_reaction 3. Assess Reaction/ Purification Conditions silica_check Using silica gel for purification? check_reaction->silica_check is_discolored->check_solution No improper_storage Potential Cause: Improper Storage (Light/Air/Moisture Exposure) is_discolored->improper_storage Yes fresh_stock Action: Use Fresh, Pure Stock. Store Properly. improper_storage->fresh_stock solvent_check->check_reaction No solvent_issue Potential Cause: Nucleophilic Attack or Hydrolysis by Solvent solvent_check->solvent_issue Yes aprotic_solvent Action: Switch to Anhydrous, Aprotic Solvent (DCM, THF). Prepare Solutions Fresh. solvent_issue->aprotic_solvent silica_check->issue No, Re-evaluate Reaction Scheme silica_issue Potential Cause: Acid-Catalyzed Degradation on Silica silica_check->silica_issue Yes neutral_purify Action: Use Neutralized Silica, Neutral Alumina, or Recrystallize. silica_issue->neutral_purify

Sources

Side-product analysis in the synthesis of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and provide answers to frequently asked questions regarding this specific synthesis. Our goal is to equip you with the necessary insights to identify, mitigate, and understand the formation of side-products, ensuring a successful and efficient synthesis.

Troubleshooting Guide: Side-Product Analysis

This section addresses specific experimental issues you might encounter. Each issue is followed by a detailed explanation of the potential underlying causes, focusing on the formation of specific side-products.

Issue 1: My TLC plate shows multiple spots close to the product spot, leading to difficult purification and low yield.

Possible Cause: Incomplete cyclization or the formation of isomeric products.

In-Depth Analysis: The synthesis of 3,5-disubstituted isoxazoles, such as the target molecule, often proceeds through a 1,3-dipolar cycloaddition reaction.[1][2] A common route involves the reaction of a chalcone intermediate with hydroxylamine.[3][4][5][6] In this process, incomplete cyclization can lead to the persistence of the chalcone oxime intermediate. Furthermore, the cycloaddition can sometimes yield a mixture of regioisomers, although the formation of 3,5-disubstituted isoxazoles is generally favored.[7]

Potential Side-Products:

  • Chalcone Oxime Intermediate: This intermediate is more polar than the final isoxazole product and will likely have a lower Rf value on a normal-phase TLC plate. Its presence indicates that the cyclization reaction has not gone to completion.

  • Isoxazoline Intermediate: Before aromatization to the isoxazole, an isoxazoline is formed.[4] If the reaction conditions are not sufficiently robust for the elimination step, this partially saturated heterocycle may be present.

  • Regioisomeric Isoxazole: While less common for this type of cycloaddition, the formation of the 3,4-disubstituted or other isomeric isoxazoles is a possibility that can lead to closely running spots on a TLC plate.

Troubleshooting and Solutions:

  • Reaction Monitoring: Carefully monitor the reaction progress using TLC. The disappearance of the starting chalcone and the formation of the product should be tracked over time.

  • Reaction Conditions: Ensure that the reaction temperature and time are sufficient for complete cyclization and subsequent aromatization. In some cases, a stronger base or a higher boiling point solvent might be necessary to drive the reaction to completion.[5]

  • Purification: If a mixture of products is obtained, careful column chromatography with a shallow solvent gradient is recommended to separate the desired product from closely related impurities.

Issue 2: Mass spectrometry analysis of my purified product shows a peak corresponding to a dibrominated species.

Possible Cause: Over-bromination during the synthesis of the 5-(bromomethyl) group.

In-Depth Analysis: The introduction of the bromomethyl group at the 5-position of the isoxazole ring is typically achieved through the bromination of a 5-methylisoxazole precursor using a reagent like N-bromosuccinimide (NBS).[8][9] This reaction proceeds via a radical mechanism.[10][11] If an excess of NBS is used or if the reaction is allowed to proceed for too long, a second bromination can occur, leading to the formation of a 5-(dibromomethyl)isoxazole.

Potential Side-Product:

  • 5-(Dibromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole: This side-product will have a molecular weight that is 78.9 g/mol higher than the desired product due to the extra bromine atom.

Troubleshooting and Solutions:

  • Stoichiometry: Use a precise stoichiometry of NBS (typically 1.0 to 1.1 equivalents) relative to the 5-methylisoxazole starting material.

  • Reaction Control: Monitor the reaction closely by TLC or GC-MS to avoid over-bromination. Quench the reaction as soon as the starting material is consumed.

  • Purification: The dibrominated product is significantly less polar than the monobrominated product and can usually be separated by column chromatography.

Issue 3: I observe a significant amount of a side-product where a bromine atom is attached directly to the naphthalene ring.

Possible Cause: Electrophilic aromatic bromination of the electron-rich naphthalene ring.

In-Depth Analysis: The 2-methoxynaphthalene moiety is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution.[12][13] NBS, while often used for radical bromination, can also act as an electrophilic brominating agent, especially in the presence of polar solvents or acid catalysts.[10][13] The methoxy group is an activating, ortho-, para-director, making the positions ortho and para to it on the naphthalene ring particularly susceptible to bromination.

Potential Side-Product:

  • 5-(Bromomethyl)-3-(x-bromo-2-methoxynaphthalen-1-yl)-1,2-oxazole: The bromine could be at various positions on the naphthalene ring, leading to a mixture of isomers.

Troubleshooting and Solutions:

  • Solvent Choice: For radical bromination with NBS, non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane are preferred to minimize electrophilic side reactions.[9][14]

  • Radical Initiator: Use a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to promote the desired radical pathway.[9][10]

  • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as the presence of water can promote the formation of bromine, which can lead to electrophilic bromination.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3,5-disubstituted isoxazoles?

A1: A widely used and versatile method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][15] However, for the synthesis of 3-aryl-5-alkylisoxazoles, a very common and practical approach is the cyclization of a chalcone (α,β-unsaturated ketone) with hydroxylamine hydrochloride in the presence of a base.[3][5][6][16] This method is often high-yielding and tolerates a wide range of functional groups.

Q2: How can I confirm the regiochemistry of my 3,5-disubstituted isoxazole product?

A2: The regiochemistry can be unequivocally determined using 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC). For a 3,5-disubstituted isoxazole, you would expect to see a correlation between the proton at the 4-position of the isoxazole ring and the carbon atoms of the substituents at both the 3 and 5 positions. Additionally, correlations between the protons of the substituents and the C3 and C5 carbons of the isoxazole ring will confirm the connectivity.

Q3: What are the stability considerations for the final product, this compound?

A3: The 5-(bromomethyl)isoxazole moiety can be susceptible to nucleophilic substitution. Therefore, it is advisable to store the compound in a cool, dry place, away from nucleophilic reagents or solvents. The isoxazole ring itself is generally stable, but can be sensitive to strong acids or bases, particularly at elevated temperatures.[17]

Q4: Can I use bromine (Br2) instead of NBS for the bromination of the methyl group?

A4: While Br2 can be used for radical bromination, it is often less selective than NBS.[11] With an alkene-like functionality present in the isoxazole ring and the electron-rich naphthalene ring, using Br2 increases the likelihood of competing electrophilic addition and substitution reactions, leading to a more complex mixture of side-products.[11] NBS is generally the preferred reagent for selective allylic and benzylic-type brominations.[9]

Experimental Protocols & Data

Table 1: Potential Side-Products and Their Characteristics
Side-Product NameMolecular FormulaMolecular Weight ( g/mol )Key Identifying Features in Mass Spectrometry
Chalcone Oxime IntermediateC22H19NO3361.40M+ peak at m/z 361
5-(Dibromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazoleC22H15Br2NO2499.17Isotopic pattern characteristic of two bromine atoms (M, M+2, M+4)
5-(Bromomethyl)-3-(x-bromo-2-methoxynaphthalen-1-yl)-1,2-oxazoleC22H15Br2NO2499.17Isotopic pattern characteristic of two bromine atoms (M, M+2, M+4)
Protocol 1: General Procedure for the Synthesis of 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole (Chalcone Route)
  • Chalcone Synthesis: To a stirred solution of 1-acetyl-2-methoxynaphthalene and an appropriate aldehyde (to form the α,β-unsaturated system) in ethanol, add a solution of sodium hydroxide dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours until TLC indicates the consumption of the starting materials.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and dry the crude chalcone. Purify by recrystallization or column chromatography.

  • Isoxazole Formation: Reflux a mixture of the purified chalcone and hydroxylamine hydrochloride in a suitable solvent such as ethanol or acetic acid, often with a base like sodium acetate or potassium hydroxide, for 4-8 hours.[5][16]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water to precipitate the isoxazole product.

  • Filter, wash with water, and dry the crude product. Purify by column chromatography.

Protocol 2: Bromination of 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole using NBS
  • Dissolve the 3-(2-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole in a dry, non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Reflux the mixture and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Visualizations

Diagram 1: Synthetic Pathway and Potential Side-Products

Synthesis_Pathway cluster_synthesis Main Synthetic Route cluster_side_products Potential Side-Products Chalcone Chalcone Intermediate Isoxazole_precursor 3-(2-methoxynaphthalen-1-yl) -5-methyl-1,2-oxazole Chalcone->Isoxazole_precursor Cyclization Chalcone_Oxime Chalcone Oxime (Incomplete Cyclization) Chalcone->Chalcone_Oxime Incomplete Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Chalcone Target_Product 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl) -1,2-oxazole Isoxazole_precursor->Target_Product Bromination Aryl_Brominated_Product Aryl-Brominated Product (Electrophilic Attack) Isoxazole_precursor->Aryl_Brominated_Product Electrophilic Bromination NBS NBS NBS->Isoxazole_precursor Dibrominated_Product Dibrominated Product (Over-bromination) Target_Product->Dibrominated_Product Excess NBS Troubleshooting_Workflow Start Start: Unexpected Results in Synthesis TLC_Issue Issue: Multiple Spots on TLC Start->TLC_Issue MS_Issue_Dibromo Issue: Dibrominated Peak in MS Start->MS_Issue_Dibromo MS_Issue_ArylBromo Issue: Aryl-Brominated Peak in MS Start->MS_Issue_ArylBromo TLC_Cause Cause: Incomplete Cyclization / Isomers TLC_Issue->TLC_Cause Dibromo_Cause Cause: Over-bromination MS_Issue_Dibromo->Dibromo_Cause ArylBromo_Cause Cause: Electrophilic Aromatic Bromination MS_Issue_ArylBromo->ArylBromo_Cause TLC_Solution Solution: - Optimize reaction time/temp - Adjust stoichiometry - Careful chromatography TLC_Cause->TLC_Solution Dibromo_Solution Solution: - Precise NBS stoichiometry - Careful reaction monitoring Dibromo_Cause->Dibromo_Solution ArylBromo_Solution Solution: - Use non-polar solvent - Use radical initiator - Ensure anhydrous conditions ArylBromo_Cause->ArylBromo_Solution

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Kumar, K. S., & Kumar, K. S. (2011).
  • Küçükoğlu, K., Oral, F., Aydın, T., Yamalı, C., Algül, O., et al. (2016). Cyclization of Chalcones to Isoxazole and Pyrazole Derivatives. Chemistry of Heterocyclic Compounds, 45(12), 1485–1488.
  • Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(14), 47-54.
  • Beyzaei, H., Deljoo, M. K., Aryan, R., Ghasemi, B., Zahedi, M. M., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. BMC Chemistry, 12(1), 114.
  • Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]

  • Aleti, R. R., Cherukupalli, S., Dhawan, S., Kumar, V., & Karpoormath, R. (2023). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Bioorganic Chemistry, 135, 106528.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-(bromomethyl)-2-methyl-1,3-oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines. Retrieved from [Link]

  • Indian Journal of Chemistry. (2004). Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]

  • PMC. (2021, June 15). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021, April 6). A Practical Synthesis of 1,3-Oxazole. Retrieved from [Link]

  • Journal of Al-Nahrain University. (n.d.). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from [Link]

  • ResearchGate. (2024, July 30). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-bromo-3-(4-nitrophenyl)isoxazole. Retrieved from [Link]

  • ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Retrieved from [Link]

  • YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids | Request PDF. Retrieved from [Link]

  • PubMed. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Retrieved from [Link]

  • MDPI. (2019, March 4). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.
  • MDPI. (n.d.). 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Retrieved from [Link]

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Technical Support Center: Optimizing Nucleophilic Substitution on 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on the challenging substrate, 5-(bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. Our focus is to deliver scientifically sound, experience-driven solutions to common experimental hurdles.

The 5-(bromomethyl) group on an oxazole ring is a reactive handle for introducing a variety of functional groups via nucleophilic substitution.[1][2][3] However, the bulky 3-(2-methoxynaphthalen-1-yl) substituent introduces significant steric hindrance, which can complicate this transformation. This guide will help you navigate these challenges to achieve higher yields and cleaner reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the nucleophilic substitution on this compound, providing a systematic approach to identifying and resolving them.

Issue 1: Low or No Product Yield

A low yield of the desired substituted product is the most frequent challenge. This can often be attributed to several factors, from reagent quality to suboptimal reaction conditions.

Initial Diagnostic Questions:

  • Have you confirmed the identity and purity of your starting material, this compound? Impurities or degradation can inhibit the reaction.

  • Is your nucleophile sufficiently reactive? Weakly nucleophilic species will struggle to react, especially given the steric hindrance.

  • Are your reaction conditions appropriate for an S(_N)2 reaction? The choice of solvent, temperature, and base is critical.

Systematic Troubleshooting Workflow

start Low or No Yield check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_nuc Assess Nucleophile Strength & Purity check_sm->check_nuc Purity OK optimize_cond Optimize Reaction Conditions check_nuc->optimize_cond Nucleophile OK solvent Solvent Selection (Polar Aprotic?) optimize_cond->solvent temp Temperature Optimization solvent->temp Solvent Optimized base Base Selection (If applicable) temp->base Temp Optimized catalyst Consider Additives/Catalysts base->catalyst Base Optimized success Improved Yield catalyst->success Conditions Optimized reagents 1. Combine Reagents: - Substrate (1.0 eq) - Nucleophile (1.2-1.5 eq) - Base (if needed, 2.0 eq) - Solvent (e.g., Acetonitrile) reaction 2. Reaction Conditions: - Stir at 40-60 °C - Monitor by TLC reagents->reaction workup 3. Aqueous Workup: - Quench with water - Extract with organic solvent reaction->workup purify 4. Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Pure Product purify->product

Sources

Technical Support Center: Overcoming Solubility Challenges of Naphthalen-yl-1,2-oxazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant solubility challenges posed by naphthalen-yl-1,2-oxazole compounds in biological assays. The inherent hydrophobicity of the naphthalene moiety combined with the rigid, planar structure of the oxazole ring system frequently leads to poor aqueous solubility, which can compromise data integrity and lead to misleading results. This resource is designed to help you diagnose, troubleshoot, and overcome these issues to ensure the accuracy and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with these challenging compounds.

Q1: My naphthalen-yl-1,2-oxazole compound immediately precipitated when I diluted my DMSO stock into my aqueous assay buffer. What is happening?

This is a classic phenomenon known as "crashing out." Your compound is highly soluble in the organic stock solvent (100% DMSO) but has very low solubility in the aqueous buffer required for your assay.[1][2] When the DMSO stock is rapidly diluted, the compound is exposed to an environment where it cannot stay dissolved, causing it to form a solid precipitate or fine aggregates. This drastically reduces the effective concentration of the compound available to interact with your biological target, leading to inaccurate results.[2]

Q2: What is the maximum concentration of DMSO my assay can tolerate?

This is highly dependent on the specific assay system. For many cell-based assays, a final DMSO concentration of ≤0.5% is recommended to avoid solvent-induced toxicity or off-target effects.[3][4][5] However, some robust enzymatic assays may tolerate up to 1-2%.[4] It is imperative to perform a solvent tolerance test for your specific assay to determine the highest concentration that does not impact the results.[4] Always include a vehicle control (assay buffer + equivalent final DMSO concentration) in your experiments.[5]

Q3: Can I just sonicate my sample after dilution to redissolve the precipitate?

While sonication can help break up larger aggregates and temporarily disperse a compound, it does not increase the thermodynamic solubility.[6] The compound will likely re-precipitate over the course of your experiment, leading to inconsistent and unreliable data. Sonication is more useful for ensuring a compound is fully dissolved in the initial stock solvent (e.g., 100% DMSO) but is not a reliable solution for precipitation in aqueous buffers.[7]

Q4: How can I tell if poor solubility is affecting my dose-response data?

Solubility issues often manifest as unusual dose-response curves. Key indicators include:

  • A very steep, almost switch-like drop in activity that is not sigmoidal.

  • A plateau in activity at higher concentrations that is well below 100% efficacy, as the effective concentration is limited by solubility.

  • High variability and poor reproducibility between replicate wells or experiments.[2][8]

  • Visible precipitate or cloudiness in the assay plate wells, especially at higher concentrations.

Section 2: Foundational Troubleshooting: Stock Solution & Dilution Protocol

Before employing advanced formulation strategies, it is critical to ensure that your basic handling procedures are optimized. Improper technique can exacerbate solubility problems.

2.1 Preparing a High-Quality Stock Solution

The integrity of your experiment begins with a properly prepared stock solution.

  • Solvent Choice: High-purity, anhydrous DMSO is the standard choice for creating high-concentration stock solutions of hydrophobic compounds.[9][10] Water absorption by hygroscopic DMSO can reduce the solubility of compounds over time, so use fresh, high-quality solvent.[2]

  • Complete Dissolution: Ensure the compound is completely dissolved in the 100% DMSO stock. Visually inspect for any particulates. If necessary, gentle warming (to 30-40°C) or brief vortexing can aid dissolution.[9]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[11][12]

2.2 The Art of Dilution: A Step-by-Step Guide

The dilution step is the most critical point for preventing precipitation. A single, large-volume dilution is a recipe for failure.

  • Serial Dilution in DMSO: Always perform your serial dilutions in 100% DMSO first to create a dilution plate.[13] This ensures that each concentration point is fully solubilized before it is introduced to the aqueous buffer.

  • Minimize Transfer Volume: Transfer the smallest practical volume of the DMSO-solubilized compound into your aqueous assay buffer. A common practice is to add 1-2 µL of the DMSO stock into 100-200 µL of assay buffer.[1]

  • Mixing is Critical: Add the DMSO stock to the aqueous buffer while vortexing or vigorously mixing.[4] This rapid dispersion helps to avoid pockets of high compound concentration that can serve as nucleation points for precipitation. Never add the aqueous buffer to the DMSO stock.

Section 3: A Systematic Guide to Solubility Enhancement

If foundational techniques are insufficient, a systematic approach to formulation is required. The following workflow provides a tiered strategy, starting with the simplest methods.

G start Start: Compound Precipitates in Aqueous Buffer check_protocol Step 1: Optimize Stock Prep & Dilution Protocol (See Section 2) start->check_protocol still_precipitates1 Still Precipitates? check_protocol->still_precipitates1 tier1 Tier 1: Co-Solvent Optimization - Determine max DMSO tolerance - Is final [DMSO] sufficient? still_precipitates1->tier1 Yes success Success: Compound Solubilized Proceed with Assay still_precipitates1->success No still_precipitates2 Still Precipitates? tier1->still_precipitates2 tier2 Tier 2: pH Modification - Is the compound ionizable? - Adjust buffer pH to favor the charged, more soluble species. still_precipitates2->tier2 Yes still_precipitates2->success No still_precipitates3 Still Precipitates or Assay Incompatible? tier2->still_precipitates3 tier3 Tier 3: Advanced Formulation (Use Excipients) - Cyclodextrins (Preferred) - Surfactants (Assay-dependent) - Lipid-based systems still_precipitates3->tier3 Yes still_precipitates3->success No tier3->success G cluster_0 cluster_1 compound Naphthalen-yl-1,2-oxazole (Hydrophobic) complex [Compound-Cyclodextrin Complex] Water Soluble cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) compound_in Compound dummy1->dummy2 Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Lipid-Based Formulations

For highly lipophilic compounds, especially in the context of oral delivery for in vivo studies, lipid-based drug delivery systems (LBDDS) are a powerful option. [14][15]These include self-emulsifying drug delivery systems (SEDDS) which are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium. [16]This approach maintains the drug in a solubilized state and can enhance absorption. [14][16][17]

Excipient Type Example(s) Primary Use Case Cautions
Cyclodextrins HP-β-CD, M-β-CD In vitro cell-based and enzymatic assays Can extract cholesterol from cell membranes at high concentrations.
Non-ionic Surfactants Tween® 20/80, Triton™ X-100 Enzymatic assays, some non-cellular assays Can interfere with assays and cause cell lysis. [6]Not ideal for cell-based work.

| Lipid-Based Systems | SEDDS, SMEDDS | In vivo studies, some specialized in vitro models | Complex formulations that require significant development and characterization. [15][18]|

Section 4: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Turbidimetry

This high-throughput method helps determine the concentration at which your compound begins to precipitate from a DMSO stock into an aqueous buffer. [1] Materials:

  • Naphthalen-yl-1,2-oxazole compound

  • 100% DMSO

  • Aqueous assay buffer of interest (e.g., PBS, pH 7.4)

  • Clear 96- or 384-well plates

  • Plate reader with nephelometry or turbidity measurement capability

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM). [1]2. Serial Dilution: In a 96-well plate (the "DMSO plate"), perform a 2-fold serial dilution of the stock solution in 100% DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a fixed volume of the aqueous buffer (e.g., 198 µL). This creates a 1:100 dilution.

  • Incubation & Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity (light scattering) of each well using a plate reader.

  • Analysis: The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background (buffer + DMSO only), indicating the formation of a precipitate.

Protocol 2: Preparation of a Compound-Cyclodextrin Complex Stock Solution

This protocol describes how to prepare a stock solution using HP-β-CD to enhance solubility.

Materials:

  • Naphthalen-yl-1,2-oxazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS or water)

  • Vortex mixer and/or sonicator

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 45% w/v). Warm the solution slightly if needed to fully dissolve the cyclodextrin.

  • Add Compound: Weigh the solid naphthalen-yl-1,2-oxazole compound and add it directly to the HP-β-CD solution to achieve the desired final concentration.

  • Incubate and Mix: Tightly cap the vial and mix overnight at room temperature on a shaker or rotator. Intermittent vortexing or sonication can help expedite the complexation.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Isolate Stock: Carefully collect the clear supernatant. This is your water-soluble compound-cyclodextrin complex stock solution. The concentration should be confirmed analytically (e.g., via HPLC-UV).

  • Assay Dilution: This stock can now be directly diluted into your aqueous assay buffer for your experiment. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

References
  • International Journal of Pharmaceutical Sciences. (n.d.). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances.
  • PMC - NIH. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Longdom Publishing. (n.d.). Improving Drug Bioavailability through Lipid-Based Delivery Methods.
  • PubMed. (n.d.). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs.
  • (n.d.). Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs.
  • PubMed. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
  • PMC - NIH. (n.d.). Lipid-Based Drug Delivery Systems.
  • MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • GEUS' publications. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Solubility Issues for Compound X.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC - NIH. (2021). Amphiphilic small molecular mates match hydrophobic drugs to form nanoassemblies based on drug-mate strategy.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
  • IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • PMC - NIH. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • Sci-Hub. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
  • Benchchem. (n.d.). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
  • PubMed. (n.d.). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs.
  • ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • MCE. (n.d.). Compound Handling Instructions.
  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.

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Troubleshooting guide for the Van Leusen oxazole synthesis with complex aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Synthesis with Complex Aldehydes

Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are employing this powerful reaction, particularly with structurally complex aldehydes. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your experimental workflow and enhance your success rate.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Van Leusen reaction with a complex, sterically hindered aldehyde is resulting in low to no yield of the desired oxazole. What are the primary factors I should investigate?

Low yields with sterically demanding aldehydes are a frequent challenge. The issue often stems from a combination of factors related to reagent accessibility and reaction kinetics. Here’s a breakdown of the likely culprits and how to address them:

  • Inadequate Deprotonation of TosMIC: The first step of the reaction is the deprotonation of p-toluenesulfonylmethyl isocyanide (TosMIC) to form a nucleophilic anion.[1][2][3] With bulky aldehydes, this anion needs to be readily available and highly reactive.

    • Causality: A weak base or improper reaction setup can lead to an insufficient concentration of the deprotonated TosMIC, slowing down the initial addition to the sterically hindered aldehyde.

    • Solution:

      • Base Selection: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) is common, potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DME can be more effective for deprotonating TosMIC.[4]

      • Order of Addition: Add the aldehyde solution slowly to a pre-stirred mixture of the base and TosMIC. This ensures that a sufficient concentration of the TosMIC anion is present to react with the aldehyde as it is introduced.

  • Steric Hindrance Impeding Nucleophilic Attack: The sheer bulk of a complex aldehyde can physically block the approach of the TosMIC anion to the carbonyl carbon.

    • Causality: The transition state for the carbon-carbon bond formation is likely higher in energy due to steric repulsion.

    • Solution:

      • Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential decomposition of reactants or products. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.[5][6][7]

      • Solvent Choice: Using a solvent that can better solvate the transition state may be beneficial. While methanol is often used, exploring aprotic polar solvents like DMF or DMSO could be advantageous, although purification may be more challenging.[8]

  • Decomposition of TosMIC: TosMIC can be unstable, especially under strongly basic conditions and in the presence of moisture.[9]

    • Causality: The formation of N-(tosylmethyl)formamide and other degradation products consumes the key reagent, reducing the potential yield.[9]

    • Solution:

      • Reagent Quality: Always use fresh, high-purity TosMIC. It should be a colorless, odorless solid.[10][11][12]

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[9]

Question 2: I'm observing a significant amount of a side product that appears to be the 4-tosyl-4,5-dihydrooxazole intermediate. How can I drive the reaction to completion?

The accumulation of the dihydrooxazole intermediate is a classic sign that the final elimination step is sluggish.[9] This is particularly common with aldehydes that have electron-donating groups, which can stabilize the intermediate.

  • Causality: The elimination of p-toluenesulfinic acid is a base-promoted process.[1] If the basicity of the reaction medium is insufficient, or if the intermediate is particularly stable, this step can become the rate-limiting factor.

  • Troubleshooting Workflow:

    G start Dihydrooxazole Intermediate Observed check_base Is the base strong enough and in sufficient quantity? start->check_base post_workup Isolate the intermediate and resubject to basic conditions. start->post_workup Reaction already worked up increase_base Increase base stoichiometry or switch to a stronger base (e.g., t-BuOK). check_base->increase_base No increase_temp Gently increase reaction temperature. check_base->increase_temp Yes end Complete elimination to form oxazole. increase_base->end increase_temp->end post_workup->end

    Caption: Troubleshooting workflow for incomplete elimination.

  • Step-by-Step Protocol for Forcing Elimination:

    • In-situ Approach: If the reaction is still ongoing, consider adding an additional equivalent of a strong base like t-BuOK.

    • Post-Workup Treatment: If you have already isolated the dihydrooxazole intermediate, you can subject it to a separate elimination step. Dissolve the intermediate in a suitable solvent (e.g., THF), add a base (e.g., K₂CO₃ or t-BuOK), and stir at room temperature or with gentle heating until the elimination is complete, as monitored by TLC or LC-MS.[9]

Question 3: My aldehyde is enolizable. Am I at risk for side reactions, and how can I mitigate them?

Yes, enolizable aldehydes present a significant challenge due to competitive deprotonation at the α-carbon.

  • Causality: The base required to deprotonate TosMIC can also deprotonate the α-carbon of the aldehyde, leading to an enolate. This enolate can then participate in side reactions such as self-condensation (aldol reaction) or reaction with other species in the mixture, reducing the amount of aldehyde available for the Van Leusen synthesis.

  • Mitigation Strategies:

    • Low Temperatures: Perform the reaction at low temperatures (e.g., -78 °C to -40 °C) to favor the kinetic deprotonation of TosMIC over the thermodynamic deprotonation of the aldehyde.[4]

    • Controlled Addition: Add the enolizable aldehyde slowly to the pre-formed TosMIC anion. This ensures that the aldehyde is consumed quickly by the desired reaction pathway before it has a chance to enolize and undergo side reactions.

    • Choice of Base: A bulky base like lithium diisopropylamide (LDA) at low temperatures can sometimes be more selective for the deprotonation of TosMIC. However, this requires careful optimization.

Question 4: The purification of my oxazole product is proving difficult due to byproducts. What are some common impurities and effective purification strategies?

Purification challenges often arise from the similar polarity of the oxazole product and certain byproducts, as well as the presence of p-toluenesulfinic acid.

  • Common Impurities:

    • Unreacted TosMIC

    • p-Toluenesulfinic acid

    • Dihydrooxazole intermediate

    • Products from aldehyde side reactions (e.g., aldol condensation products)

  • Purification Protocol:

    • Aqueous Workup: After the reaction is complete, a thorough aqueous workup is crucial. Washing the organic layer with a saturated sodium bicarbonate solution can help remove the acidic p-toluenesulfinic acid byproduct.

    • Column Chromatography: This is the most common method for purifying oxazoles.

      • Stationary Phase: Silica gel is typically effective.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system will depend on the polarity of your specific oxazole.

    • Recrystallization: If your oxazole is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Use of Solid-Supported Reagents: To simplify purification, consider using a polymer-supported TosMIC reagent or a resin-bound base.[13][14][15] This allows for the removal of the excess reagent and byproducts by simple filtration, often yielding a product of high purity without the need for chromatography.[13][14]

Reaction Parameters for Complex Aldehydes: A Comparative Overview

Aldehyde TypeRecommended BaseSolventTemperatureKey Considerations
Sterically Hindered t-BuOK, DBUTHF, DMERoom Temp to RefluxSlow addition of aldehyde is critical. Microwave irradiation can be beneficial.[5][6]
Electron-Rich Aromatic K₂CO₃, t-BuOKMethanol, THFRoom Temp to RefluxElimination of the dihydrooxazole intermediate may be slow; consider a stronger base or higher temperature.
Electron-Poor Aromatic K₂CO₃Methanol, THFRoom TemperatureReaction is generally faster.[5][16]
Enolizable Aliphatic t-BuOK, LDATHF-78 °C to 0 °CLow temperature and slow addition of the aldehyde are crucial to minimize side reactions.
Heterocyclic K₂CO₃Methanol, DMERoom Temp to RefluxGenerally well-tolerated, but basicity of the heterocycle should be considered.

The Van Leusen Oxazole Synthesis Mechanism

The reaction proceeds through a well-defined pathway involving nucleophilic addition, cyclization, and elimination.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: 5-endo-dig Cyclization cluster_3 Step 4: Elimination TosMIC TosMIC TosMIC Anion TosMIC Anion TosMIC->TosMIC Anion Base AldehydeTosMIC Anion AldehydeTosMIC Anion Alkoxide Intermediate Alkoxide Intermediate AldehydeTosMIC Anion->Alkoxide Intermediate Dihydrooxazole Intermediate Dihydrooxazole Intermediate Alkoxide Intermediate->Dihydrooxazole Intermediate Oxazole Oxazole Dihydrooxazole Intermediate->Oxazole Base, -TosH

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

The reaction begins with the deprotonation of TosMIC to form a resonance-stabilized anion.[1][2] This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole.[2][5] In the final step, a base-promoted elimination of p-toluenesulfinic acid (TosH) occurs, leading to the aromatic oxazole ring.[1]

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Van Leusen Reaction. NROChemistry. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). PMC - PubMed Central. [Link]

  • One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. (2009). Thieme Synlett. [Link]

  • Van Leusen Reaction. SynArchive. [Link]

  • Synthesis and Application of a ROMPgel Tosmic Reagent. (2001). American Chemical Society. [Link]

  • Van Leusen Reaction. (2021). YouTube. [Link]

  • A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). RSC Publishing. [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (2019). Sciforum. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]

  • TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. (2021). ResearchGate. [Link]

  • TosMIC Whitepaper. Varsal Chemical. [Link]

  • A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). Reaction Chemistry & Engineering. [Link]

  • van Leusen oxazole synthesis. ResearchGate. [Link]

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). Macmillan. [Link]

  • An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. (2000). PubMed. [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. [Link]

  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]

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Technical Support Center: Analytical Method Development for 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides comprehensive, in-depth strategies for the analytical method development of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole . Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind experimental choices. It is structured to serve as a practical resource for developing robust, reliable, and validated analytical methods suitable for quality control, stability testing, and characterization.

Introduction to the Analyte and Method Development Strategy

This compound is a complex heterocyclic compound featuring several key structural motifs that dictate its analytical behavior: a UV-active 2-methoxynaphthalene chromophore, a polar 1,2-oxazole ring, and a reactive bromomethyl group. The primary goal of any analytical method is to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API). A stability-indicating method, which can separate the intact API from its potential degradation products, is therefore essential.[1][2][3][4]

Our development strategy follows a logical progression from initial method screening to full validation, ensuring the final method is fit for its intended purpose as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Analyte Characterization (Solubility, pKa, UV Spectra) B Technique Selection (HPLC, GC, etc.) A->B C Initial Screening (Columns, Solvents, pH) B->C D Method Optimization (Gradient, Temp, Flow Rate) C->D E Forced Degradation (Stress Studies) D->E G Execute Validation (Specificity, Linearity, Accuracy, Precision, Robustness) F Validation Protocol Design (ICH Q2(R2)) E->F F->G H Final Method Documentation G->H

Caption: General workflow for analytical method development and validation.

High-Performance Liquid Chromatography (HPLC) Method Development

For non-volatile, UV-active molecules like this one, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary analytical technique for quantification, purity assessment, and stability studies.[1] The conjugated naphthalene system provides a strong chromophore, enabling sensitive UV detection.[7]

Recommended HPLC Protocol (Stability-Indicating Method)

This protocol is a starting point and should be optimized and validated for your specific application.

Step 1: Analyte & Standard Preparation

  • Solvent Selection: The analyte's solubility should be tested in common HPLC solvents. Due to its structure, a mixture of acetonitrile and water or methanol and water is a logical starting point. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Standard Solution: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute this stock with the mobile phase to a working concentration of ~0.1 mg/mL for method development.

  • Sample Solution: Prepare the sample in the same diluent as the standard.

Step 2: Chromatographic Conditions

  • Column: A C18 stationary phase is the most common and versatile choice for reversed-phase chromatography. Start with a standard dimension column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. The acidifier is crucial for good peak shape, as it suppresses the ionization of free silanol groups on the silica packing, which can cause peak tailing with polar analytes.[8]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to scan a range of wavelengths (e.g., 200-400 nm). The 2-methoxynaphthalene moiety is expected to have a strong absorbance maximum around 220-230 nm and other maxima at higher wavelengths.[7] Select the wavelength of maximum absorbance for quantification to ensure the highest sensitivity.

  • Gradient Elution: A gradient is necessary to elute the main peak with a good shape and to ensure any more-retained impurities are eluted from the column.[1]

    • Initial Gradient Profile:

      Time (min) %A (Aqueous) %B (Organic)
      0.0 50 50
      20.0 5 95
      25.0 5 95
      25.1 50 50

      | 30.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Controlling temperature is vital for reproducible retention times.[9]

  • Injection Volume: 5 µL.

Step 3: System Suitability

  • Before running samples, perform at least five replicate injections of the working standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • USP Tailing Factor: ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Step 4: Method Validation

  • Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines.[6]

    Validation Parameter Purpose Typical Acceptance Criteria
    Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Peak purity analysis (using DAD/PDA) should pass. No co-elution at the analyte's retention time in stressed samples.
    Linearity To demonstrate a proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of working concentration).
    Accuracy To measure the closeness of the test results to the true value. 98.0% - 102.0% recovery for spiked samples at three concentration levels.
    Precision To assess the method's repeatability and intermediate precision. RSD ≤ 2.0% for repeatability (n=6) and intermediate precision (different day/analyst).
    Range The interval where the method is linear, accurate, and precise. Justified by the linearity, accuracy, and precision data.[10]

    | Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying flow rate (±10%), pH (±0.2), or column temperature (±5 °C). |

HPLC Troubleshooting Guide

Q1: My main peak is tailing (Tailing Factor > 2.0). What should I do?

A: Peak tailing is a common issue where a peak is asymmetrical, with a broader trailing edge.[8] It compromises resolution and integration accuracy. The primary cause for a polar, nitrogen-containing heterocycle like an oxazole is often secondary interactions with the stationary phase.

G Start Peak Tailing Observed (Tailing Factor > 2.0) Check1 Is it a single peak or all peaks? Start->Check1 Cause1 Chemical Issue: Secondary Silanol Interactions Check1->Cause1 Single Peak Cause2 Physical/System Issue: Column Void or Blockage Check1->Cause2 All Peaks Solution1 1. Lower Mobile Phase pH (e.g., 0.1% TFA instead of Formic Acid) 2. Add competitive amine (e.g., TEA) 3. Use a different column (end-capped) Cause1->Solution1 Solution2 1. Reverse flush the column 2. Check for frit blockage 3. Replace the column Cause2->Solution2

Caption: Troubleshooting flowchart for HPLC peak tailing.

  • Troubleshooting Steps:

    • Confirm Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., 2.5-3.5) to keep residual silanols on the column surface protonated and non-interactive.[8][9] If using formic acid isn't sufficient, try a stronger ion-pairing agent like trifluoroacetic acid (TFA) at 0.1%.

    • Check for Column Degradation: If the tailing affects all peaks, it could be a physical issue like a void at the column inlet or a blocked frit.[11] Try back-flushing the column. If this doesn't work, the column may need replacement.

    • Rule out Overload: Inject a sample at half the concentration. If the peak shape improves, you may be overloading the column.[11]

    • Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed matrix components that can cause active sites and lead to tailing.[12]

Q2: My retention times are drifting to shorter or longer times. Why?

A: Unstable retention times are a critical issue for peak identification and quantification.

  • Causes & Solutions:

    • Poor Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.[9]

    • Temperature Fluctuation: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[9] Even small changes in ambient temperature can affect retention.

    • Mobile Phase Composition Change: If using an online mixer, ensure the pump is functioning correctly. If preparing mobile phase manually, ensure it is well-mixed and has not evaporated, which would change the organic-to-aqueous ratio.[9]

    • Leaks: Check for any leaks in the system, from the pump to the detector, as this will affect flow rate and pressure, leading to retention time shifts.[9]

Gas Chromatography (GC) Method Considerations

While HPLC is the preferred method for purity, GC can be used for specific applications, such as analyzing for volatile impurities or as an orthogonal technique. However, the presence of the bromomethyl group and the overall molecular weight present significant challenges.

Primary Challenge: Thermal Lability The C-Br bond in the bromomethyl group can be susceptible to cleavage at the high temperatures typically used in GC inlets and columns. This can lead to on-column degradation, resulting in poor peak shape, non-reproducible results, and the appearance of degradation peaks.[13]

Recommended GC Protocol (Feasibility Assessment)

Step 1: Inlet and Column Selection

  • Inlet: Use a low-temperature injection technique like a Programmable Temperature Vaporizing (PTV) inlet or a Cool On-Column (COC) inlet to minimize thermal stress on the analyte.

  • Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. Use a shorter column (e.g., 15 m) to reduce analysis time and minimize time at high temperatures.

Step 2: Chromatographic Conditions

  • Carrier Gas: Hydrogen or Helium.

  • Oven Program: Start at a low temperature (e.g., 100 °C) and use a slow ramp (e.g., 10 °C/min) up to a maximum temperature that elutes the compound without significant degradation (e.g., 300-320 °C).

  • Detector: A mass spectrometer (MS) is ideal for confirming the identity of the peak and any potential degradants.[14] Alternatively, a halogen-specific detector like an Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD) can provide high sensitivity and selectivity for the brominated compound.[15][16][17]

GC Troubleshooting & FAQs

Q1: I see multiple peaks when I expect only one. Is this degradation?

A: This is highly likely. Thermal degradation in the inlet is the most probable cause.

  • Troubleshooting Steps:

    • Lower Inlet Temperature: Systematically lower the inlet temperature in 20 °C increments to see if the abundance of the secondary peaks decreases.

    • Change Injection Technique: If using split/splitless, switch to a PTV or Cool On-Column inlet if available.

    • Check for Active Sites: The inlet liner or column can have active sites that catalyze degradation. Use a deactivated liner and clip a small portion (10-20 cm) from the front of the column.

Q2: Is derivatization necessary for this compound?

A: Derivatization is generally not required and may introduce more complexity. The primary challenge is thermal stability, not volatility. The focus should be on optimizing GC conditions to analyze the intact molecule.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for confirming the molecular weight of the target compound and identifying unknown impurities or degradation products.

Recommended LC-MS Protocol

Step 1: Ionization Method Selection

  • Electrospray Ionization (ESI): This is the recommended starting point. The 1,2-oxazole ring contains nitrogen and oxygen atoms that can be readily protonated in the positive ion mode. ESI is a "soft" ionization technique well-suited for moderately polar, thermally labile molecules.[18][19]

  • Atmospheric Pressure Chemical Ionization (APCI): If ESI provides a poor signal, APCI can be tested. It is often better for less polar compounds but involves higher temperatures, which could be a concern.[20]

Step 2: Mass Analyzer Settings

  • Mode: Positive Ion Mode. Look for the protonated molecule [M+H]⁺.

  • Expected Mass:

    • Molecular Formula: C₂₁H₁₆BrNO₂

    • Monoisotopic Mass: 393.0364 g/mol

  • Key Observation: Look for the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, the [M+H]⁺ peak and the [M+H+2]⁺ peak should have a relative intensity ratio of approximately 1:1.[21] This is a definitive indicator of a singly brominated compound.

  • Fragmentation (MS/MS): Use tandem mass spectrometry to fragment the parent ion. Expected fragmentation would include cleavage of the bromomethyl group and fragmentation around the oxazole and naphthalene rings. This data is critical for structural elucidation of unknown impurities.

MS Troubleshooting & FAQs

Q1: I am not getting a strong signal for my compound. What can I do?

A: Poor signal intensity is a common MS issue.[22]

  • Troubleshooting Steps:

    • Optimize Ionization Source: Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are properly tuned.

    • Check Mobile Phase: ESI is sensitive to mobile phase additives. Ensure you are using a volatile buffer like formic acid or ammonium formate. Non-volatile salts (e.g., phosphate) will suppress ionization and must be avoided.

    • Rule out Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, suppressing its signal.[20] Dilute the sample or improve the chromatographic separation to move the analyte away from interfering compounds.

Q2: My mass accuracy is poor. How can I fix this?

A: Accurate mass is critical for confirming elemental composition.

  • Solution: Regularly calibrate the mass spectrometer using a known calibration standard.[22] Ensure the instrument has had sufficient time to stabilize after being turned on.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be used to confirm the final structure of the synthesized compound.

Expected Spectral Features
  • ¹H NMR:

    • Aromatic Region (~7.0-8.5 ppm): A complex series of multiplets corresponding to the protons on the naphthalene ring system.

    • Oxazole Proton (~6.5-7.0 ppm): A singlet corresponding to the proton at the C4 position of the 1,2-oxazole ring.

    • Bromomethyl Protons (-CH₂Br) (~4.5-5.0 ppm): A sharp singlet integrating to 2 protons. This signal is significantly downfield due to the deshielding effect of the adjacent bromine atom.

    • Methoxy Protons (-OCH₃) (~3.9-4.1 ppm): A sharp singlet integrating to 3 protons.

  • ¹³C NMR:

    • Expect to see 21 distinct carbon signals.

    • Naphthalene Carbons: Multiple signals in the aromatic region (~110-158 ppm).

    • Oxazole Carbons: Signals for C3, C4, and C5 of the oxazole ring will appear in the aromatic/olefinic region.[23]

    • Methoxy Carbon: A signal around 55-60 ppm.

    • Bromomethyl Carbon: A signal significantly upfield, typically around 25-35 ppm.

NMR Troubleshooting & FAQs

Q1: My sample has poor solubility in common NMR solvents like CDCl₃. What are my options?

A: This can lead to broad peaks and poor signal-to-noise.

  • Solutions:

    • Try More Polar Solvents: Use deuterated DMSO (DMSO-d₆) or deuterated methanol (CD₃OD). DMSO-d₆ is an excellent solvent for a wide range of organic compounds.

    • Gentle Warming: Gently warming the NMR tube can sometimes improve solubility, but be cautious of potential degradation with this specific molecule.

    • Increase Scan Number: If solubility is still limited, increase the number of scans to improve the signal-to-noise ratio.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][5]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link][1]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][9]

  • Sharma, T., & Singh, S. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link][2]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Shah, B. P., et al. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link][3]

  • Patel, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link][24]

  • Rocío, C., et al. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Retrieved from [Link][14]

  • Ohlenbusch, G., et al. (2002). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link][25]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link][11]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][6]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link][26]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link][4]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][27]

  • Kolic, T. M., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link][15]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link][10]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link][28]

  • KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][12]

  • Rostkowski, A., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. Retrieved from [Link][16]

  • Cernogora, G., et al. (2017). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics. Retrieved from [Link][7]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link][17]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link][29]

  • Johnson, M. L. (1995). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Youngstown State University. Retrieved from [Link][30]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link][22]

  • Kai, M., et al. (1993). Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. RSC Publishing. Retrieved from [Link][31]

  • Ohlenbusch, G., et al. (2002). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link][32]

  • Trivedi, M. K., et al. (2015). GC-MS spectrum of control naphthalene sample. ResearchGate. Retrieved from [Link][33]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link][23]

  • Al-Alaween, M., & Liaw, S. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Retrieved from [Link][13]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link][34]

  • Kostiainen, R., & Bruins, A. P. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link][20]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link][18]

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  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link][36]

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Enhancing the reactivity of the bromomethyl group in 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and troubleshoot common experimental challenges. The bromomethyl group at the 5-position of the oxazole ring is a versatile synthetic handle, analogous to a benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions.[1][2] Its reactivity is enhanced by the electron-withdrawing nature of the 1,2-oxazole ring, which increases the electrophilicity of the methylene carbon.[3] However, factors such as steric hindrance from the bulky naphthalene moiety, nucleophile strength, and reaction conditions can significantly impact synthetic outcomes.

This guide provides solutions to specific issues you may encounter, explaining the chemical principles behind each recommendation to empower you to optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific problems encountered during nucleophilic substitution reactions with this compound.

Question 1: My reaction is extremely slow or shows no conversion, even with heating. What is the primary cause and how can I accelerate it?

Answer:

Slow or stalled reactions are typically due to one of three factors: a weak nucleophile, poor leaving group ability, or unfavorable reaction kinetics. While bromide is a good leaving group, its reactivity can be dramatically enhanced.

The most effective strategy is to convert the bromomethyl compound into the significantly more reactive iodomethyl analogue via the Finkelstein reaction .[4] The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodide a superior leaving group and accelerating the rate of substitution, often by orders of magnitude.[5]

This in-situ or sequential conversion is a classic SN2 process, driven to completion by the precipitation of sodium bromide (NaBr) in an acetone solvent, effectively removing it from the equilibrium.[4][6]

Recommended Protocol: Finkelstein Halogen Exchange
  • Setup: Dissolve your starting material, this compound (1.0 eq.), in anhydrous acetone.

  • Reagent Addition: Add sodium iodide (NaI) (1.5 to 3.0 eq.). A slight excess ensures the equilibrium is driven towards the iodide product.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 1-3 hours.

  • Monitoring: The reaction progress can be monitored by the formation of a white precipitate (NaBr). You can also use Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Procedure:

    • Sequential Approach: After the reaction is complete, filter off the NaBr precipitate. Evaporate the acetone under reduced pressure. The resulting crude 5-(iodomethyl) derivative can be used directly in the next step without extensive purification.

    • In-Situ Approach: Add your nucleophile directly to the reaction mixture after the initial 1-3 hour activation period. Note that this is only suitable if your nucleophile is compatible with acetone and NaI.

PTC_Mechanism Substrate R-Br (Oxazole Substrate) Product R-Nu (Desired Product) Catalyst_Return Q⁺Br⁻ Product->Catalyst_Return Byproduct Catalyst_Org Q⁺Nu⁻ (Soluble Ion Pair) Catalyst_Org->Substrate SN2 Reaction Catalyst_Aq Q⁺Br⁻ Catalyst_Return->Catalyst_Aq Q⁺ returns Br⁻ to aqueous phase Nucleophile Na⁺Nu⁻ (Nucleophile Salt) Nucleophile->Catalyst_Org Q⁺ transports Nu⁻ into organic phase

Mechanism of Phase-Transfer Catalysis (PTC).

Question 3: My reaction is proceeding, but I am getting a significant amount of an elimination byproduct. How can I favor substitution over elimination?

Answer:

The formation of an elimination byproduct (a methylene-oxazole) suggests that your nucleophile is acting as a base, abstracting a proton from the bromomethyl group, in competition with its desired role as a nucleophile. This is more common with sterically hindered or strongly basic nucleophiles.

To favor the desired SN2 substitution pathway over the competing E2 elimination pathway, you should modify the reaction conditions as follows:

  • Use a Less Hindered, More Nucleophilic Reagent: If possible, switch to a nucleophile that is less sterically bulky.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will disproportionately slow down the rate of elimination.

  • Choose a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are excellent choices for SN2 reactions. [7]They solvate the cation of the nucleophile salt but leave the anion "naked" and highly nucleophilic, promoting the SN2 pathway. [8][9]Avoid polar protic solvents (like ethanol), which can solvate the nucleophile and reduce its potency.

ParameterTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Nucleophile Strong, non-bulky (e.g., I⁻, CN⁻, N₃⁻)Strong, bulky base (e.g., t-BuOK)Steric hindrance prevents backside attack, favoring proton abstraction.
Temperature Lower Temperature (e.g., RT)Higher Temperature (e.g., Reflux)Elimination is often entropically favored and benefits more from heat.
Solvent Polar Aprotic (DMF, DMSO, MeCN)Matches solvent for baseAprotic solvents enhance nucleophilicity for the SN2 pathway. [7]

Frequently Asked Questions (FAQs)

Q: What is the expected reaction mechanism for this substrate? SN1 or SN2?

A: The reaction will almost exclusively proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism . The substrate is a primary-like halide, which strongly disfavors the formation of an unstable primary carbocation required for an SN1 pathway. [8][10]The reaction rate will therefore depend on the concentration of both the oxazole substrate and the nucleophile. [11]A strong nucleophile will significantly increase the reaction rate. [12] Q: Can I use a Lewis acid to activate the C-Br bond?

A: Yes, this is a viable but more advanced strategy. Lewis acids like zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or silver triflate (AgOTf) can catalyze the reaction. [13]The Lewis acid coordinates to the bromine atom, polarizing the C-Br bond and making it a better leaving group. [14][15]This can be particularly useful for activating the substrate towards very weak nucleophiles. However, care must be taken as strong Lewis acids can also promote unwanted side reactions or degradation of the oxazole ring. A catalytic amount should be used initially.

Q: My product appears to be degrading during workup or purification. What could be the cause?

A: The 1,2-oxazole ring can be sensitive to certain conditions. While generally stable, it can undergo ring-opening under strongly acidic or basic conditions, or in the presence of certain reducing agents. [16]Ensure your workup procedures are mild. Use a weak base like sodium bicarbonate for neutralization instead of sodium hydroxide. When performing column chromatography, consider pre-treating the silica gel with a small amount of triethylamine (~1%) in the eluent to neutralize acidic sites, which can prevent product degradation on the column.

References

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]

  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. [Link]

  • Royal Society of Chemistry. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • Shaalaa.com. (2021). Explain the factors affecting SN1 and SN2 mechanism. [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Journal of the Korean Chemical Society. (n.d.). LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT. [Link]

  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. [Link]

  • National Institutes of Health. (n.d.). Dual nickel and Lewis acid catalysis for cross-electrophile coupling: the allylation of aryl halides with allylic alcohols. [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Aakash Institute. (n.d.). Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]

  • sathee jee. (n.d.). Finkelstein Reaction. [Link]

  • YouTube. (2022). Factors affecting SN1 and SN2. [Link]

  • YouTube. (2019). 01.07 Lewis Acid Catalysis. [Link]

  • Tetrahedron Letters. (n.d.). new chemistry of oxazoles. [Link]

  • J&K Scientific LLC. (2025). Finkelstein Reaction. [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • The Finkelstein Reaction: A Cornerstone of Modern Organic Synthesis. (n.d.). The Finkelstein Reaction: A Cornerstone of Modern Organic Synthesis. [Link]

  • ResearchGate. (2025). Main-Group Lewis Acids for C-F Bond Activation | Request PDF. [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]

  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • ChemSynthesis. (2025). 5-(bromomethyl)-2-methyl-1,3-oxazole. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

  • YouTube. (2014). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Book. (n.d.). Alkyl Halides and Nucleophilic Substitution. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

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Validation & Comparative

A Researcher's Guide to the Comparative Analysis of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole as a Novel Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective and Potent Alkylating Agents

Alkylating agents represent a cornerstone of medicinal chemistry and cancer chemotherapy, exerting their therapeutic effects by covalently modifying nucleophilic sites on biological macromolecules.[1] Their primary target is often the DNA of rapidly dividing cancer cells, leading to DNA damage, cell cycle arrest, and apoptosis.[2] The clinical utility of these agents is, however, frequently limited by off-target toxicity and the development of drug resistance.[3] This necessitates a continuous search for novel alkylating agents with improved potency, selectivity, and unique mechanisms of action.

This guide introduces 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole , a novel compound of interest, and provides a comprehensive framework for its comparative evaluation against established alkylating agents. The structure of this molecule is intriguing for several reasons:

  • The 5-(Bromomethyl)-1,2-oxazole Moiety: The bromomethyl group serves as a reactive electrophilic center, poised for nucleophilic attack.[4] The oxazole ring itself is a versatile pharmacophore found in numerous biologically active compounds, potentially influencing cellular uptake, distribution, and target engagement.[5]

  • The 3-(2-methoxynaphthalen-1-yl) Substituent: This bulky, lipophilic naphthalene group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including membrane permeability and potential for specific interactions with biological targets, such as DNA intercalation or enzyme binding.

Due to the novelty of this compound, published experimental data on its alkylating performance is not yet available. Therefore, this guide is designed to empower researchers by providing a robust, self-validating system of protocols to synthesize, characterize, and benchmark this promising molecule against a panel of well-characterized alkylating agents.

Caption: Chemical structure of the target compound.

Part 1: Proposed Synthesis of the Target Compound

A plausible and efficient two-step synthesis is proposed, commencing with the well-established Van Leusen oxazole synthesis, followed by a regioselective benzylic bromination.[6]

Synthesis_Workflow cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: Benzylic Bromination start 2-Methoxynaphthalene-1-carbaldehyde + TosMIC step1_product 5-Methyl-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole start->step1_product K2CO3, MeOH, Reflux step2_product Target Compound: This compound step1_product->step2_product NBS, AIBN, CCl4, Reflux

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Methyl-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

  • To a solution of 2-methoxynaphthalene-1-carbaldehyde (1.0 eq) in methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq).[7][8]

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The Van Leusen reaction typically proceeds to completion within a few hours.[5]

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate oxazole.

Step 2: Synthesis of this compound

  • Dissolve the 5-methyl-3-aryl-1,2-oxazole intermediate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS, 1.0-1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, catalytic amount).

  • Heat the mixture to reflux. The benzylic bromination is initiated by light or heat.

  • Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction mixture.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by column chromatography or recrystallization.

Part 2: A Framework for Comparative Performance Evaluation

To objectively assess the potential of this compound, its performance must be benchmarked against established alkylating agents. We recommend a panel of comparators with distinct mechanisms of action:

  • Cyclophosphamide: A nitrogen mustard prodrug that requires metabolic activation and cross-links DNA.[9] It is a classic SN1-type agent.

  • Busulfan: An alkyl sulfonate that acts as a bifunctional alkylating agent, primarily via an SN2 mechanism.[1]

  • Temozolomide: A triazene derivative that methylates DNA, particularly at the O6 and N7 positions of guanine.[10]

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesize & Purify Target Compound cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Values synthesis->cytotoxicity dna_damage DNA Alkylation Assay (Comet) Assess Genotoxicity synthesis->dna_damage mechanism Kinetic Studies Elucidate Reaction Mechanism (SN1/SN2) synthesis->mechanism analysis Comparative Analysis of: - Potency (IC50) - Genotoxicity - Mechanism cytotoxicity->analysis dna_damage->analysis mechanism->analysis conclusion conclusion analysis->conclusion Draw Conclusions on Novel Agent's Profile Mechanism_Comparison cluster_sn1 SN1 Mechanism (e.g., Nitrogen Mustards) cluster_sn2 SN2 Mechanism (e.g., Busulfan) sn1_1 Slow dissociation forms carbocation sn1_2 Fast attack by Nucleophile (e.g., DNA) sn1_1->sn1_2 rate_sn1 Rate = k[Alkylating Agent] sn2_1 Concerted backside attack by Nucleophile (e.g., DNA) rate_sn2 Rate = k[Alkylating Agent][Nucleophile]

Caption: Comparison of SN1 and SN2 alkylation mechanisms.

Experimental Protocol: Kinetic Analysis

  • Reaction Setup: Prepare a series of reactions containing a fixed concentration of the target compound and varying concentrations of a model nucleophile (e.g., a thiol like glutathione or a simple amine).

  • Rate Monitoring: Monitor the consumption of the starting material or the formation of the product over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Analysis: Determine the initial reaction rate for each concentration of the nucleophile.

  • Interpretation:

    • If the reaction rate increases linearly with the concentration of the nucleophile, it suggests an SN2 mechanism .

    • If the reaction rate remains constant despite changes in the nucleophile concentration, it points towards an SN1 mechanism . [11]

Conclusion and Future Outlook

This guide provides a comprehensive, step-by-step framework for the synthesis and comparative evaluation of this compound. By systematically assessing its cytotoxicity, genotoxicity, and reaction mechanism relative to established clinical agents, researchers can generate the critical data needed to determine its potential as a novel therapeutic agent. The unique structural combination of a reactive bromomethyl-oxazole and a bulky naphthalene moiety holds the promise of a distinct biological profile. The successful execution of these protocols will provide invaluable insights into its potency, selectivity, and mechanism of action, paving the way for further preclinical development.

References

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  • ResearchGate. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoxazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and synthetic versatility have propelled the development of numerous therapeutic candidates. This guide delves into a comparative analysis of the structure-activity relationships (SAR) for a specific series of isoxazole derivatives: 5-(bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole and its analogs. Our exploration is grounded in established principles of medicinal chemistry and supported by data from analogous compound series, aiming to provide researchers and drug development professionals with actionable insights for designing more potent and selective therapeutic agents.

The Core Scaffold: A Fusion of Pharmacophores

The parent compound, this compound, presents a compelling architecture for SAR studies. It strategically combines three key moieties:

  • The Isoxazole Ring: A five-membered heterocycle that serves as a versatile scaffold, offering multiple points for chemical modification.[3][4] The isoxazole nucleus is a known bioisostere for other functional groups, enabling the modulation of physicochemical properties and biological activity.[2]

  • The 2-Methoxynaphthalene Moiety: This bulky, lipophilic group can facilitate interactions with hydrophobic pockets in target proteins. The naphthalene scaffold is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).[5] Its methoxy group can act as a hydrogen bond acceptor, potentially influencing binding affinity and selectivity.[6]

  • The 5-Bromomethyl Group: This reactive group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in a biological target, leading to irreversible inhibition. Alternatively, its size and electronegativity can influence non-covalent interactions within a binding site.

Our comparative analysis will explore how systematic modifications of these three key regions impact the hypothetical biological activity of the analogs.

Comparative Analysis of Analog Performance: An SAR Exploration

For the purpose of this guide, we will hypothesize a series of analogs and predict their relative biological activity based on established SAR principles for isoxazole-containing compounds and related heterocyclic systems.[7][8][9] The predicted activity will be ranked on a qualitative scale (High, Moderate, Low) for illustrative purposes.

Table 1: Structures and Predicted Biological Activities of this compound Analogs

Analog ID Modification Rationale for Modification Predicted Biological Activity
Parent This compoundCore scaffold for comparison.Moderate
Analog A1 Replacement of Bromomethyl with MethylTo assess the importance of the bromo substituent for activity.Low
Analog A2 Replacement of Bromomethyl with HydroxymethylTo introduce hydrogen bonding capability at the 5-position.Moderate
Analog A3 Replacement of Bromomethyl with AzidomethylTo introduce a potential photoaffinity labeling group or a bioisostere for other functionalities.Moderate to High
Analog B1 Demethylation of the 2-methoxy group to a 2-hydroxy groupTo introduce a hydrogen bond donor and potentially alter the electronic properties of the naphthalene ring.Moderate
Analog B2 Shifting the methoxy group to the 6-position of the naphthalene ringTo explore the impact of substituent position on the naphthalene moiety.Moderate to High
Analog C1 Replacement of the naphthalene ring with a phenyl ringTo evaluate the contribution of the extended aromatic system to activity.Low to Moderate
Analog C2 Replacement of the naphthalene ring with a quinoline ringTo introduce a nitrogen atom for potential hydrogen bonding and to alter basicity.Moderate to High

Deciphering the Structure-Activity Landscape: A Visual Representation

The following diagram illustrates the key SAR takeaways from our comparative analysis.

SAR_Summary cluster_Core Core Scaffold cluster_Position5 Position 5 Modifications cluster_Naphthalene Naphthalene Modifications cluster_Aromatic Aromatic System Modifications Core This compound A1 Methyl (Low Activity) Core->A1 Loss of Bromo decreases activity A2 Hydroxymethyl (Moderate Activity) Core->A2 H-bond acceptor/donor maintains activity A3 Azidomethyl (Moderate-High Activity) Core->A3 Bioisosteric replacement can enhance activity B1 2-Hydroxy (Moderate Activity) Core->B1 H-bond donor can be tolerated B2 6-Methoxy (Moderate-High Activity) Core->B2 Positional isomerism is critical C1 Phenyl (Low-Moderate Activity) Core->C1 Extended aromatic system is important C2 Quinoline (Moderate-High Activity) Core->C2 Heteroaromatic system can improve activity

Caption: Key SAR insights for the isoxazole analogs.

Experimental Validation: A Protocol for Anticancer Activity Screening

To empirically validate the predicted activities, a robust and reproducible experimental workflow is essential. The following protocol outlines a standard MTT assay for assessing the cytotoxic effects of the synthesized analogs against a cancer cell line (e.g., MCF-7).

Workflow for Evaluating Anticancer Activity

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat cells with varying concentrations of analogs incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read calculate Calculate IC50 values read->calculate

Caption: Step-by-step workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the parent compound and its analogs in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each analog by plotting a dose-response curve.

Conclusion and Future Directions

This guide provides a framework for understanding the structure-activity relationships of this compound analogs. The hypothetical SAR study, based on established medicinal chemistry principles, suggests that modifications at the 5-position of the isoxazole ring, the substitution pattern of the naphthalene moiety, and the nature of the aromatic system are all critical determinants of biological activity. The provided experimental protocol offers a starting point for the empirical validation of these hypotheses.

Future research should focus on the synthesis and biological evaluation of a diverse library of these analogs to establish a more definitive SAR. Further studies could also explore the mechanism of action, ADMET properties, and in vivo efficacy of the most promising compounds to advance the development of novel therapeutics based on this versatile scaffold.

References

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A Comparative Guide to Validating the Biological Target of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole: A Putative Covalent Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experimentally-driven framework for researchers, scientists, and drug development professionals to validate the biological target of the novel compound 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. The presence of a reactive bromomethyl group on the oxazole scaffold suggests a potential mechanism of targeted covalent inhibition. Based on the critical role of Tankyrase enzymes in cellular signaling and their tractability as drug targets, we hypothesize that Tankyrase is a primary biological target of this compound. This guide will objectively compare the hypothetical performance of this compound with established, non-covalent Tankyrase inhibitors, providing the necessary experimental protocols to rigorously test this hypothesis.

Introduction: The Case for Tankyrase as a Target

This compound is a unique small molecule featuring a 1,2-oxazole core. The key structural feature is the bromomethyl group, which can act as an electrophile, enabling the formation of a stable covalent bond with a nucleophilic amino acid residue on a target protein.[1] Such targeted covalent inhibitors can offer advantages in terms of potency, duration of action, and overcoming drug resistance.[2]

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in various cellular processes, most notably the Wnt/β-catenin signaling pathway.[3] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer.[4][5] Tankyrases promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[6] Inhibition of Tankyrase stabilizes Axin, leading to the destruction of β-catenin and suppression of Wnt-driven cell proliferation.[3][7] This makes Tankyrase a compelling therapeutic target.

This guide outlines a systematic approach to validate whether this compound is a bona fide covalent inhibitor of Tankyrase.

Comparative Compounds: Benchmarking Against the Gold Standard

To objectively assess the activity of our compound of interest, we will use two well-characterized, non-covalent Tankyrase inhibitors as benchmarks:

  • XAV939: A potent and selective inhibitor of TNKS1 and TNKS2 that binds to the nicotinamide subsite of the NAD+ binding pocket.[7][8][9]

  • IWR-1: Another widely used Tankyrase inhibitor that stabilizes Axin, thereby promoting β-catenin phosphorylation and degradation.[10][11][12]

These compounds will serve as positive controls in our validation assays.

Experimental Validation Workflow

The following multi-step workflow is designed to rigorously test our hypothesis, moving from in vitro biochemical validation to cellular target engagement and confirmation of the covalent binding mechanism.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Target Engagement cluster_3 Mechanism of Action biochem_assay PARP Activity Assay cellular_assay Wnt/β-catenin Reporter Assay (TOP/FOP Flash) biochem_assay->cellular_assay Direct Inhibition Confirmed western_blot Western Blot Analysis (Axin, β-catenin) cellular_assay->western_blot Pathway Inhibition Confirmed target_engagement Cellular Thermal Shift Assay (CETSA) western_blot->target_engagement Cellular Activity Confirmed covalent_mod Mass Spectrometry Analysis target_engagement->covalent_mod Target Engagement Confirmed validation Target Validated covalent_mod->validation Covalent Mechanism Confirmed

Caption: A stepwise experimental workflow for the validation of this compound as a Tankyrase inhibitor.

Biochemical Assays: Direct Inhibition of Tankyrase Activity

The first step is to determine if this compound directly inhibits the enzymatic activity of Tankyrase. A Poly(ADP-ribose) Polymerase (PARP) activity assay is the gold standard for this.[13][14]

Principle: This assay measures the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins, a reaction catalyzed by Tankyrase.[14] Inhibition of this activity by a test compound results in a reduced signal.

Expected Outcome: A dose-dependent decrease in PARP activity will be observed for our test compound, similar to XAV939 and IWR-1. The IC50 value will be determined to quantify its potency.

CompoundPutative MechanismExpected IC50 (TNKS2)
This compound Covalent< 100 nM
XAV939Non-covalent~4 nM[7]
IWR-1Non-covalent~56 nM[15]
Cellular Assays: Interrogating the Wnt/β-catenin Pathway

Confirmation of in vitro activity must be followed by validation in a cellular context. We will assess the compound's ability to inhibit the Wnt/β-catenin signaling pathway.

3.2.1. Wnt/β-catenin Reporter Assay (TOP/FOP Flash)

Principle: This dual-luciferase reporter assay is a highly specific method to measure Wnt/β-catenin pathway activation.[16][17] The TOPflash plasmid contains TCF/LEF binding sites that drive firefly luciferase expression in response to nuclear β-catenin. The FOPflash plasmid contains mutated TCF/LEF sites and serves as a negative control. The TOP/FOP ratio provides a quantitative measure of pathway activity.

Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the Wnt-stimulated TOP/FOP ratio, indicating pathway inhibition.

3.2.2. Western Blot Analysis

Principle: Western blotting will be used to visualize changes in the protein levels of key components of the Wnt pathway. Tankyrase inhibition is expected to stabilize Axin, leading to a decrease in total β-catenin levels.[4][6]

Expected Outcome: An increase in Axin protein levels and a corresponding decrease in β-catenin levels upon treatment with the test compound.

G cluster_0 Wnt/β-catenin Signaling cluster_1 Role of Tankyrase Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Complex Inhibits beta_catenin β-catenin Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates to Nucleus TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylates Ubiquitin Ubiquitin Axin->Ubiquitin Ubiquitination Proteasome2 Proteasome Ubiquitin->Proteasome2 Degradation

Sources

A Comprehensive Guide to the Cross-Reactivity Profiling of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole: A Hypothetical Case Study in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for assessing the selectivity of the novel compound 5-(bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter referred to as "Cmpd-X" , has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. This document will objectively compare the hypothetical performance of Cmpd-X with a known CDK2 inhibitor, Milciclib , and outline the necessary experimental protocols to generate a comprehensive cross-reactivity profile.

The therapeutic potential of any small molecule inhibitor is critically dependent on its specificity. Off-target interactions can lead to unforeseen side effects or toxicity, potentially derailing a promising therapeutic candidate.[1] Therefore, a thorough investigation of a compound's cross-reactivity is a cornerstone of preclinical drug development. This guide is designed for researchers, scientists, and drug development professionals to provide a robust, self-validating system for profiling the selectivity of novel chemical entities.

Introduction to Cmpd-X and the Rationale for Cross-Reactivity Profiling

Cmpd-X, with the chemical structure this compound, belongs to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][3] The presence of a reactive bromomethyl group suggests that Cmpd-X may act as a covalent inhibitor, forming a stable bond with its target protein.[4][5]

Our hypothetical primary target for Cmpd-X is CDK2. The inhibition of CDK2 is a validated strategy in oncology, and several small molecule inhibitors have been developed. However, achieving selectivity among the highly conserved family of cyclin-dependent kinases and the broader human kinome remains a significant challenge.[6][7] This guide will therefore focus on profiling the selectivity of Cmpd-X against a panel of closely related kinases and other potential off-targets.

Experimental Design for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough cross-reactivity assessment. We will employ a combination of in vitro biochemical assays and cell-based proteomics to build a comprehensive selectivity profile for Cmpd-X.

Kinome-Wide Profiling

The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. This provides a broad overview of the compound's interaction landscape within the kinome.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to identify the direct targets of a small molecule in a complex biological system, such as a cell lysate or even in live cells.[8][9] This method can reveal off-target interactions that may not be apparent from in vitro kinase screening.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that can be used to monitor the engagement of a compound with its target protein in a cellular context. Target engagement often leads to a stabilization of the protein, resulting in a higher melting temperature.

The following diagram illustrates the overall workflow for the cross-reactivity profiling of Cmpd-X.

G cluster_0 Initial Characterization cluster_1 In Vitro Profiling cluster_2 Cell-Based Profiling cluster_3 Data Analysis & Comparison A Synthesize or Acquire Cmpd-X B Confirm Identity and Purity (NMR, LC-MS, HRMS) A->B C Primary Target Assay (CDK2 Inhibition Assay) B->C D Kinome-Wide Screening (e.g., 400+ Kinase Panel) C->D High Potency Confirmed G Generate Selectivity Score D->G E Activity-Based Protein Profiling (ABPP) in Cancer Cell Lines F Cellular Thermal Shift Assay (CETSA) for Target Engagement E->F Identify Potential Off-Targets F->G H Compare Profile with Milciclib G->H I Comprehensive Cross-Reactivity Report H->I G cluster_0 Control (DMSO) cluster_1 Test Compound (Cmpd-X) A Kinase Active Site B Broad-Spectrum Probe A->B + C Probe-Labeled Kinase B->C Covalent Binding D Kinase Active Site E Cmpd-X D->E + F Cmpd-X Bound Kinase (Probe Blocked) E->F Covalent Binding

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel scaffolds that exhibit potent and selective anti-cancer activity is perpetual. Among the heterocyclic compounds that have garnered significant interest, the oxazole and its isomeric form, isoxazole, have emerged as privileged structures. Their synthetic tractability and ability to interact with various biological targets have made them a focal point of medicinal chemistry research. This guide provides an in-depth comparative analysis of the anti-cancer efficacy of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole and related naphthalene-substituted heterocyclic compounds. Drawing upon experimental data, we will explore their mechanism of action, comparative cytotoxicity, and the underlying structure-activity relationships that govern their therapeutic potential.

Introduction to Naphthalene-Substituted Oxazoles in Oncology

The hybridization of a naphthalene ring system with an oxazole or isoxazole core has proven to be a fruitful strategy in the design of novel anti-cancer agents. The bulky, hydrophobic nature of the naphthalene moiety can facilitate interactions with specific binding pockets in biological targets, while the oxazole ring can participate in hydrogen bonding and other polar interactions, contributing to the overall binding affinity and specificity of the compound. Numerous studies have highlighted the potential of such hybrids to exhibit significant cytotoxic effects against a range of cancer cell lines.[1][2] A predominant mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a validated target in cancer chemotherapy.[3][4]

This guide will focus on a comparative analysis of compounds structurally related to this compound. Due to the limited publicly available data on this specific molecule, our comparison will be centered on closely related 5-(4-methoxynaphthalen-1-yl)isoxazole derivatives, for which experimental data is available. This allows for a scientifically grounded discussion on the probable efficacy and mechanism of action of the target compound.

Mechanism of Action: Targeting the Cytoskeleton

A significant body of evidence points towards the inhibition of tubulin polymerization as the primary anti-cancer mechanism for many naphthalene-substituted heterocyclic compounds.[3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

Signaling Pathway of Tubulin Polymerization Inhibitors

cluster_0 Cellular Effects Compound Compound Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Dynamics Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for naphthalene-substituted oxazole tubulin inhibitors.

The binding of these small molecules to the colchicine-binding site on β-tubulin is a key interaction that prevents the incorporation of tubulin dimers into growing microtubule polymers.[3] This disruption of the delicate equilibrium between microtubule polymerization and depolymerization triggers a cascade of cellular events, culminating in programmed cell death.

Comparative Efficacy of Naphthalene-Substituted Isoxazoles

To provide a quantitative comparison, we will examine the in vitro cytotoxic activity of a series of 5-(4-methoxynaphthalen-1-yl)isoxazole derivatives against the human breast adenocarcinoma cell line, MCF-7. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For context, the efficacy of the standard chemotherapeutic agent, cisplatin, is also included.

Compound IDStructureR GroupIC50 (µM) on MCF-7[3]
5j 5-(4-methoxynaphthalen-1-yl)-4-(4-ethoxyphenyl)isoxazole4-ethoxyphenyl1.23 ± 0.16
5d 4-(4-Chlorophenyl)-5-(4-methoxynaphthalen-1-yl)isoxazole4-chlorophenyl> 10
5l 4-(2-Fluorophenyl)-5-(4-methoxynaphthalen-1-yl)isoxazole2-fluorophenyl5.42 ± 0.41
5s 4-(3-Chlorophenyl)-5-(4-methoxynaphthalen-1-yl)isoxazole3-chlorophenyl3.15 ± 0.28
5t 4-(3-Fluorophenyl)-5-(4-methoxynaphthalen-1-yl)isoxazole3-fluorophenyl4.28 ± 0.35
Cisplatin --15.24 ± 1.27

Analysis of Structure-Activity Relationship (SAR):

The data reveals that the substitution at the 4-position of the isoxazole ring significantly influences the anti-cancer activity.

  • Compound 5j , with a 4-ethoxyphenyl group, demonstrated the most potent activity, with an IC50 value of 1.23 µM, which is more than ten times lower than that of cisplatin.[3] This suggests that the presence of an electron-donating ethoxy group at the para position of the phenyl ring enhances cytotoxicity.

  • Halogen substitution on the phenyl ring also modulates activity. Generally, chloro and fluoro substitutions resulted in moderate activity. The position of the halogen appears to be important, as seen in the difference between 5d (para-chloro, inactive) and 5s (meta-chloro, IC50 = 3.15 µM).[3]

  • The 2-fluoro substitution in 5l (IC50 = 5.42 µM) was less effective than the 3-chloro or 3-fluoro substitutions.[3]

Probable Efficacy of this compound:

While direct experimental data for this compound is not available in the reviewed literature, we can infer its potential activity based on its structural features. The presence of the 2-methoxynaphthalen-1-yl moiety at the 3-position is structurally analogous to the 4-methoxynaphthalen-1-yl group in the comparator compounds. The key differentiating feature is the 5-(bromomethyl) group. Halomethyl groups are known to be reactive and can act as alkylating agents. This functionality could potentially enhance the anti-cancer activity through covalent modification of the target protein (tubulin) or other nucleophilic biomolecules within the cancer cell, a mechanism distinct from or complementary to the competitive inhibition of tubulin polymerization. However, this increased reactivity might also lead to off-target effects and potential toxicity, which would require careful experimental evaluation.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols employed. The following are detailed, step-by-step methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

cluster_0 MTT Assay Protocol Cell_Seeding 1. Seed cells in a 96-well plate Incubation_1 2. Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat with varying concentrations of compound Incubation_1->Compound_Treatment Incubation_2 4. Incubate for 48h Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT solution (5 mg/mL) Incubation_2->MTT_Addition Incubation_3 6. Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization 7. Add DMSO to dissolve formazan crystals Incubation_3->Formazan_Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement

Caption: Step-by-step protocol for the MTT cell viability assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer is prepared.

  • Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

  • Fluorescence Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and the fluorescence intensity is monitored over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates microtubule polymerization.

  • Data Analysis: The rate of polymerization is determined, and the IC50 value for the inhibition of tubulin polymerization is calculated. For example, compound 5j was found to inhibit tubulin polymerization with an IC50 of 3.4 µM, which was more potent than the positive control colchicine (IC50 = 7.5 µM).[5]

Conclusion and Future Perspectives

The comparative analysis of naphthalene-substituted isoxazoles underscores the potential of this chemical scaffold in the development of novel anti-cancer agents. The data strongly suggests that these compounds exert their cytotoxic effects primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The structure-activity relationship studies indicate that the nature and position of substituents on the isoxazole ring are critical determinants of their anti-cancer potency.

While direct experimental data for this compound is currently lacking, its structural similarity to potent tubulin inhibitors, coupled with the presence of a potentially reactive bromomethyl group, makes it a compound of significant interest for future investigation. Further research should focus on the synthesis and comprehensive biological evaluation of this specific molecule and its close analogs. Key areas of investigation should include:

  • In vitro cytotoxicity screening against a broad panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of action studies to confirm its effect on tubulin polymerization and to explore other potential cellular targets.

  • In vivo efficacy studies in animal models of cancer to assess its therapeutic potential in a more complex biological system.

  • Pharmacokinetic and toxicological profiling to evaluate its drug-like properties and safety profile.

The insights gained from such studies will be invaluable in guiding the rational design and development of the next generation of naphthalene-substituted oxazole-based anti-cancer drugs.

References

  • Wang, G., et al. (2020). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry, 13(11), 7997-8008.
  • ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]

  • Wang, G., et al. (2020). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay. Retrieved from [Link]

  • Saeed, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • ResearchGate. (n.d.). In vitro tubulin polymerization inhibition results. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Molecules, 28(14), 5521.
  • Wang, G., et al. (2021). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1466-1476.
  • Horvath, D., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie, e2400301.
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  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Scientia Pharmaceutica, 89(1), 11.
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  • Gambacorta, N., et al. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 52(4), 1135-1146.
  • Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Pattanayak, P., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052.
  • Horvath, D., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie, e2400301.
  • Szałek, A., et al. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 27(24), 8511.
  • Wang, L., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 31, 127712.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Kocyigit, U. M., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Serbian Chemical Society, 86(1), 45-55.
  • Pattanayak, P., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1261-1273.

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A Researcher's Guide to Bridging the Gap: Correlating In Vitro Efficacy and In Vivo Outcomes for 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers at the forefront of drug discovery. This document addresses the critical challenge of translating promising in vitro results into successful in vivo outcomes, using the novel synthetic compound 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole as a case study. The journey from a hit compound in a petri dish to a potential therapeutic in a living system is fraught with complexity. This guide provides the strategic framework and detailed protocols to navigate this transition effectively.

The core structure of our subject compound, featuring a naphthalene moiety linked to an oxazole ring, is reminiscent of structures found in potent anti-inflammatory and anti-cancer agents. The naphthalene group often confers hydrophobicity, aiding in membrane permeability, while the oxazole core is a versatile pharmacophore present in numerous bioactive molecules. The bromomethyl group introduces a reactive site, suggesting potential for covalent inhibition or serving as a synthetic handle for further modification. Given these features, a plausible hypothesis is that this compound may exhibit inhibitory activity against key inflammatory enzymes, such as Cyclooxygenase-2 (COX-2), a well-established target in inflammation and oncology.

This guide will therefore proceed under the hypothesis that this compound is a putative COX-2 inhibitor. We will outline a rigorous, self-validating experimental workflow to first characterize its cell-free and cell-based in vitro activity and then translate these findings into a predictive in vivo model of inflammation.

Part 1: In Vitro Characterization - From Enzyme to Cell

The initial phase of our investigation focuses on quantifying the compound's direct interaction with its molecular target and its effect on cellular function. This two-tiered approach ensures that we are not only measuring target engagement but also confirming that this engagement leads to a desired biological response in a controlled cellular environment.

In Vitro Enzymatic Assay: Direct Target Inhibition

The first step is to confirm direct inhibition of our hypothesized target, COX-2. A cell-free enzymatic assay provides the cleanest system to determine the compound's potency, typically measured as the half-maximal inhibitory concentration (IC50).

This protocol is adapted from standard fluorometric assays for determining COX-2 inhibitory activity.

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM EDTA.

    • Heme Cofactor: Prepare a 10 mM stock in DMSO.

    • COX-2 Enzyme: Use human recombinant COX-2. Dilute to a working concentration of 100 units/mL in assay buffer.

    • Arachidonic Acid (Substrate): Prepare a 10 mM stock in ethanol.

    • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine): A fluorescent probe. Prepare a 10 mM stock in DMSO.

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM).

    • Positive Control: Celecoxib, a known selective COX-2 inhibitor. Prepare a similar serial dilution.

  • Assay Procedure (96-well plate format):

    • To each well, add 70 µL of assay buffer.

    • Add 10 µL of the test compound dilution or DMSO (vehicle control).

    • Add 10 µL of heme cofactor.

    • Add 10 µL of COX-2 enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate mixed with ADHP.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm) every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Assay: Confirming Cellular Potency

An enzymatic assay is essential, but it doesn't account for cell permeability, efflux pumps, or metabolism. A cell-based assay is the critical next step to verify that the compound can reach its target within a living cell and exert its effect. We will use a lipopolysaccharide (LPS)-stimulated macrophage model, as macrophages are key players in inflammation and express high levels of COX-2 upon stimulation.

This protocol measures the downstream product of COX-2 activity, PGE2.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Remove the culture medium.

    • Add fresh serum-free DMEM containing serial dilutions of the test compound or Celecoxib. Pre-incubate for 2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a non-stimulated control and a vehicle control (DMSO + LPS).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Quantification of PGE2:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assay:

    • Concurrently, run a parallel plate treated under the same conditions to assess cytotoxicity using an MTT or PrestoBlue assay. This is crucial to ensure that the reduction in PGE2 is due to specific COX-2 inhibition and not simply cell death.

cluster_0 In Vitro Workflow A Hypothesis: Compound is a COX-2 Inhibitor B Cell-Free Enzymatic Assay (Human Recombinant COX-2) A->B C Determine IC50 (Direct Potency) B->C Quantify Inhibition D Cell-Based Assay (LPS-Stimulated Macrophages) C->D Validate in Cellular Context E Measure PGE2 Production (Cellular Efficacy) D->E Measure Downstream Product F Assess Cytotoxicity (MTT Assay) (Rule out non-specific effects) D->F Concurrent Check G Decision Point: Proceed to In Vivo? E->G F->G

Caption: Sequential workflow for in vitro evaluation of a novel compound.

Part 2: In Vivo Validation - From Cell to System

Positive in vitro data is the prerequisite for moving into a living system. The primary goals of the initial in vivo study are to assess efficacy in a disease-relevant model and to gather preliminary pharmacokinetic (PK) and safety data. Discrepancies between in vitro potency and in vivo efficacy are common, often arising from poor absorption, rapid metabolism, or off-target toxicity.

In Vivo Efficacy Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classical, acute, and highly reproducible model of inflammation, ideal for the initial screening of potential anti-inflammatory agents. The swelling (edema) is directly related to the local production of prostaglandins mediated by COX-2.

  • Animals and Acclimatization:

    • Use male Wistar rats (180-200g). House them in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing and Administration:

    • Fast the animals overnight.

    • Randomly divide animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, oral gavage)

      • Group 2: Positive Control (Indomethacin or Celecoxib, e.g., 10 mg/kg, p.o.)

      • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Administer the respective treatments via oral gavage 1 hour before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • The degree of edema is calculated as the increase in paw volume from the initial measurement.

    • The percentage inhibition of edema is calculated as: [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Bridging the Data: A Comparative Analysis

The ultimate goal is to understand the relationship between the data generated in Part 1 and Part 2. A successful compound should demonstrate a clear dose-dependent effect in vivo that correlates with its in vitro potency.

To illustrate the comparison, let's consider a hypothetical dataset for our compound.

Table 1: In Vitro vs. In Vivo Activity Profile

Parameter5-(Bromomethyl)-3-(...)-oxazoleCelecoxib (Reference)
In Vitro Data
COX-2 IC50 (Enzymatic)150 nM50 nM
PGE2 Inhibition IC50 (RAW 264.7)450 nM120 nM
Cytotoxicity (RAW 264.7) CC50> 50 µM> 50 µM
In Vivo Data
Paw Edema Inhibition (ED50)~35 mg/kg10 mg/kg
Calculated Metrics
In Vitro/In Vivo CorrelationModerateStrong
  • Potency Shift: In our hypothetical data, there is a 3-fold shift in potency from the enzymatic assay (150 nM) to the cell-based assay (450 nM). This is a common and acceptable phenomenon, reflecting the barriers the compound must overcome in a cellular context (e.g., membrane transit, protein binding).

  • Selectivity Window: The cytotoxicity (CC50 > 50 µM) is over 100 times higher than the cellular IC50, indicating a good therapeutic window in vitro. The observed effects are likely due to target inhibition, not general toxicity.

  • In Vivo Efficacy: The compound shows a clear, dose-dependent anti-inflammatory effect in vivo, although it is less potent than the reference compound Celecoxib.

  • The IVIVC Gap: The key analysis is the In Vitro-In Vivo Correlation (IVIVC). While our compound was only 3-4 times less potent than Celecoxib in vitro, it is approximately 3.5 times less potent in vivo. This suggests a reasonably good correlation. A significant discrepancy (e.g., a 50-fold difference in potency in vivo despite similar in vitro data) would trigger further investigation into pharmacokinetics (PK), such as poor absorption or rapid metabolism, which might necessitate chemical modification of the compound to improve its drug-like properties.

cluster_1 Inflammatory Cascade & Points of Intervention LPS LPS Stimulus (In Vitro Model) Cell Macrophage / Mast Cell LPS->Cell Carrageenan Carrageenan (In Vivo Model) Carrageenan->Cell COX2 COX-2 Enzyme Cell->COX2 Upregulation AA Arachidonic Acid COX2->AA PGs Prostaglandins (PGE2) AA->PGs Conversion Inflammation Inflammation (Edema, Pain) PGs->Inflammation Compound Test Compound (Inhibitor) Compound->COX2 Inhibition (Measured In Vitro) Compound->Inflammation Reduction (Measured In Vivo)

Caption: Mechanism of inflammation and the dual points of measurement.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterize a novel compound, this compound, from initial enzymatic screening to in vivo proof-of-concept. The hypothetical data illustrates a scenario of moderate success, where the compound demonstrates target engagement and a corresponding, albeit less potent, in vivo effect compared to a standard-of-care molecule.

The critical takeaway is the importance of this integrated approach. Relying solely on in vitro data can be misleading. A compound's journey is a multi-parameter optimization problem involving potency, selectivity, solubility, metabolic stability, and bioavailability. The experiments described here provide the foundational dataset to make an informed decision: Is the correlation strong enough to proceed with further pre-clinical development, or do the results point towards a need for medicinal chemistry efforts to optimize the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties? This structured, self-validating methodology ensures that research efforts are directed toward compounds with the highest probability of success in the complex biological system they are designed to treat.

References

  • Title: Recent Developments of Naphthalene-Based Agents as Anticancer Drugs. Source: Molecules, 2022. URL: [Link]

  • Title: Oxazole: A Privileged Core in Bioactive Compounds. Source: Mini Reviews in Medicinal Chemistry, 2020. URL: [Link]

  • Title: Cyclooxygenase-2 as a potential target for cancer prevention and treatment. Source: British Journal of Cancer, 2021. URL: [Link]

  • Title: A fluorescent assay for screening cyclooxygenase-2 inhibitors. Source: Analytical Biochemistry, 1999. URL: [Link]

  • Title: Anti-Inflammatory Effects of Flavonoids in LPS-Stimulated RAW 264.7 Macrophages by Suppressing Consecutive Activation of MEK1/2 and JNK. Source: Molecules, 2020. URL: [Link]

  • Title: Carrageenan-Induced Paw Edema in the Rat. Source: Current Protocols in Pharmacology, 2001. URL: [Link]

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is of paramount importance. Among these, 3,5-disubstituted 1,2-oxazoles serve as crucial scaffolds in a variety of pharmacologically active agents. This guide provides an in-depth, comparative analysis of the synthetic efficiency for producing a key intermediate, 5-(bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. We will dissect a primary multi-step synthesis, offering detailed protocols and exploring viable alternatives for each transformation. The objective is to equip researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions on the most efficient and scalable synthetic route.

Introduction: The Significance of this compound

The title compound is a valuable building block, combining the versatile reactivity of a bromomethyl group with the bio-isosteric properties of the 1,2-oxazole ring and the lipophilic 2-methoxynaphthalene moiety. The bromomethyl group, in particular, allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. Given its potential utility in drug discovery, the development of an efficient and scalable synthesis is a critical endeavor.

Primary Synthetic Pathway: A Four-Step Approach

A logical and well-precedented synthetic route to this compound begins with the commercially available 2-methoxynaphthalene. This pathway involves four key transformations: Friedel-Crafts acylation, oximation, isoxazole ring formation, and finally, radical bromination.

cluster_0 Primary Synthetic Pathway A 2-Methoxynaphthalene B 1-(2-Methoxynaphthalen-1-yl)ethanone A->B Step 1: Friedel-Crafts Acylation C 1-(2-Methoxynaphthalen-1-yl)ethanone oxime B->C Step 2: Oximation D 5-Methyl-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole C->D Step 3: Isoxazole Formation E This compound D->E Step 4: Radical Bromination

Caption: A four-step primary synthetic pathway to the target molecule.

Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

The initial step involves the introduction of an acetyl group to the 2-methoxynaphthalene ring. The methoxy group is an activating ortho-, para-director. However, in the case of naphthalene systems, the 1-position is often kinetically favored.[1]

Method 1A: Classical Friedel-Crafts Acylation with Aluminum Chloride

This method utilizes a strong Lewis acid, aluminum chloride, to generate the acylium ion. Control of temperature is crucial to favor the formation of the desired 1-acetyl-2-methoxynaphthalene, the kinetic product, over the thermodynamically more stable 6-acetyl isomer.[2][3]

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous nitrobenzene at 0-5 °C.

  • Add a solution of 2-methoxynaphthalene (1.0 eq.) in nitrobenzene to the cooled suspension.

  • Slowly add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 1B: Green Alternative using a Heterogeneous Catalyst

To circumvent the issues associated with stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, heterogeneous catalysts such as zeolites or phosphotungstic acid can be employed.[4][5] These catalysts are recyclable and often lead to cleaner reactions.

Protocol:

  • To a solution of 2-methoxynaphthalene (1.0 eq.) and acetic anhydride (1.5 eq.) in an ionic liquid such as butylpyridinium tetrafluoroborate ([BPy]BF4), add a catalytic amount of phosphotungstic acid (0.2 mol%).[4]

  • Heat the reaction mixture at 120 °C for 1-2 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The ionic liquid/catalyst phase can be recovered and reused.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Parameter Method 1A: AlCl₃ Method 1B: Phosphotungstic Acid/Ionic Liquid
Reagents 2-Methoxynaphthalene, Acetyl chloride, AlCl₃2-Methoxynaphthalene, Acetic anhydride, H₃PW₁₂O₄₀, [BPy]BF₄
Yield ~44% for 1-acetyl isomer[3]Up to 70% conversion, 96% selectivity for 1-acetyl isomer[4]
Reaction Time ~12 hours1-2 hours
Temperature 0-25 °C120 °C
Work-up Aqueous quench, extractionExtraction, catalyst recycling
Advantages Well-established, readily available reagentsCatalyst is recyclable, environmentally friendlier
Disadvantages Stoichiometric corrosive waste, moisture sensitiveHigher temperature, requires ionic liquid

Step 2: Oximation of 1-(2-Methoxynaphthalen-1-yl)ethanone

The conversion of the ketone to an oxime is a standard condensation reaction with hydroxylamine. This step is generally high-yielding and straightforward.[6]

Protocol:
  • Dissolve 1-(2-methoxynaphthalen-1-yl)ethanone (1.0 eq.) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford the oxime.

Step 3: Isoxazole Ring Formation

The formation of the 3-aryl-5-methylisoxazole can be achieved through the cyclization of the corresponding oxime. An alternative and potentially more efficient approach is a one-pot synthesis that bypasses the isolation of the oxime intermediate.

Method 3A: Cyclization of the Oxime

This method involves the dehydration and cyclization of the pre-formed oxime.

Protocol:

  • The direct cyclization of an acetophenone oxime to a 5-methylisoxazole is not a standard named reaction and can be challenging. A more common route involves the reaction of an α,β-unsaturated ketone with hydroxylamine.[7] Therefore, an alternative two-step sequence from the ketone is often more reliable.

Method 3B: One-Pot Synthesis from an α,β-Unsaturated Ketone

This method involves the in-situ formation of an α,β-unsaturated ketone from 1-(2-methoxynaphthalen-1-yl)ethanone, followed by reaction with hydroxylamine.

Protocol:

  • React 1-(2-methoxynaphthalen-1-yl)ethanone with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone.

  • Treat the enaminone with hydroxylamine hydrochloride in a suitable solvent like methanol and heat to reflux for 6 hours to afford 5-methyl-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole.[7]

Method 3C: One-Pot Copper-Catalyzed Synthesis

A highly efficient alternative is the one-pot, three-component reaction of an aldehyde, hydroxylamine, and a terminal alkyne, catalyzed by copper(I).[8][9] While this would require starting from 2-methoxy-1-naphthaldehyde, it offers a convergent and atom-economical route.

cluster_1 Alternative One-Pot Isoxazole Synthesis F 2-Methoxy-1-naphthaldehyde I 5-Methyl-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole F->I Cu(I) catalyst, one-pot G Propyne G->I Cu(I) catalyst, one-pot H Hydroxylamine H->I Cu(I) catalyst, one-pot

Caption: A convergent one-pot synthesis of the isoxazole core.

Parameter Method 3B: From Enaminone Method 3C: One-Pot Cu-Catalyzed
Starting Materials 1-(2-Methoxynaphthalen-1-yl)ethanone, DMF-DMA, NH₂OH·HCl2-Methoxy-1-naphthaldehyde, Propyne, NH₂OH·HCl, Cu(I) catalyst
Yield Generally good to high yields (65-90%)[7]Moderate to good yields (60-76%)[9]
Reaction Steps Two steps from ketoneOne-pot
Advantages Utilizes the product from Step 1 directlyHighly convergent, atom-economical
Disadvantages Requires an additional step to form the enaminoneRequires a different starting material (aldehyde)

Step 4: Radical Bromination of the 5-Methyl Group

The final step is the selective bromination of the methyl group at the 5-position of the isoxazole ring. This is typically achieved via a free radical mechanism using N-bromosuccinimide (NBS).[10][11]

Method 4A: NBS Bromination with a Radical Initiator

This is the most common method for allylic and benzylic brominations, and its principles apply to the methyl group on the electron-deficient isoxazole ring.

Protocol:

  • Dissolve 5-methyl-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole (1.0 eq.) and N-bromosuccinimide (1.1 eq.) in anhydrous carbon tetrachloride.

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reflux the mixture under irradiation with a UV lamp for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Method 4B: Microwave-Assisted NBS Bromination

Microwave irradiation can significantly accelerate radical reactions, often leading to shorter reaction times and cleaner product formation.[12]

Protocol:

  • In a microwave reactor vessel, combine 5-methyl-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole (1.0 eq.) and N-bromosuccinimide (1.1 eq.) in a suitable solvent (e.g., chlorobenzene).

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).

  • Monitor the reaction progress by TLC.

  • Work-up the reaction as described in Method 4A.

Parameter Method 4A: Conventional Heating Method 4B: Microwave Irradiation
Reagents Substrate, NBS, Radical InitiatorSubstrate, NBS
Reaction Time 4-6 hours10-30 minutes
Energy Source Reflux (heating mantle), UV lampMicrowave irradiation
Advantages Standard laboratory equipmentRapid, often cleaner reactions, no need for external initiator
Disadvantages Longer reaction times, potential for side reactionsRequires specialized microwave reactor

Conclusion

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from 2-methoxynaphthalene. For each step, alternative methodologies exist that offer distinct advantages in terms of efficiency, safety, and environmental impact.

  • For the initial Friedel-Crafts acylation , the use of heterogeneous catalysts like phosphotungstic acid in an ionic liquid presents a greener and potentially higher-yielding alternative to the classical AlCl₃ method.

  • The isoxazole ring formation can be streamlined through one-pot procedures, with the copper-catalyzed three-component reaction being a particularly elegant, albeit starting material-dependent, option.

  • Finally, the radical bromination step can be significantly accelerated and potentially improved in terms of selectivity by employing microwave-assisted heating.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. This guide provides the necessary data to facilitate an informed decision, enabling the efficient and scalable production of this valuable synthetic intermediate.

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Sources

A Technical Guide to the Spectroscopic Differentiation of Naphthalen-yl-1,2-oxazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Regioisomers—molecules that share the same molecular formula but differ in the spatial arrangement of their atoms—can exhibit vastly different pharmacological and toxicological profiles. The naphthalen-yl-1,2-oxazole scaffold is a privileged structure in medicinal chemistry, and the ability to unequivocally distinguish between its various regioisomers is a critical step in the development of new therapeutic agents.

This guide provides a comprehensive comparative analysis of the spectroscopic data for regioisomers of naphthalen-yl-1,2-oxazoles. By leveraging foundational principles and experimental data from analogous systems, we will explore the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) and Fluorescence spectra. This document is designed to serve as a practical resource, blending theoretical understanding with actionable experimental protocols.

The Structural Challenge: Naphthalen-yl-1,2-oxazole Regioisomers

The core of our analysis focuses on the four primary regioisomers resulting from the combination of two positional isomers of the naphthalene ring (1-naphthyl and 2-naphthyl) and two positional isomers of the 1,2-oxazole ring (attachment at the 3- or 5-position).

G cluster_0 3-(Naphthalen-1-yl)-1,2-oxazole cluster_1 5-(Naphthalen-1-yl)-1,2-oxazole cluster_2 3-(Naphthalen-2-yl)-1,2-oxazole cluster_3 5-(Naphthalen-2-yl)-1,2-oxazole node_A node_A node_B node_B node_C node_C node_D node_D

Figure 1: The four primary regioisomers of naphthalen-yl-1,2-oxazole.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the naphthalen-yl-1,2-oxazole regioisomers, both ¹H and ¹³C NMR will provide critical insights.

¹H NMR Spectroscopy: The Diagnostic Protons

The key to differentiating these isomers lies in the chemical shifts and coupling patterns of the protons on both the naphthalene and oxazole rings.

  • The Oxazole Protons: The proton on the 1,2-oxazole ring is a key diagnostic handle.

    • In the 3-substituted isomers , the proton at the 5-position (H-5) will typically appear as a singlet in a distinct region of the spectrum.

    • In the 5-substituted isomers , the proton at the 3-position (H-3) will also be a singlet but may experience a different electronic environment.

  • The Naphthalene Protons: The substitution pattern on the naphthalene ring will significantly influence the chemical shifts of its seven protons.

    • 1-Naphthyl Substitution: The proton at the 8-position (peri-proton) is in close spatial proximity to the oxazole ring, leading to a significant downfield shift due to steric compression and anisotropic effects. This "peri-effect" is a hallmark of 1-substituted naphthalenes. The proton at the 2-position will also be influenced by the adjacent heterocyclic ring.

    • 2-Naphthyl Substitution: The proton at the 1-position will be the most downfield of the naphthalene protons due to its proximity to the oxazole ring. The proton at the 3-position will also be significantly affected.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundOxazole ProtonKey Naphthalene Protons
3-(Naphthalen-1-yl)-1,2-oxazole H-5: ~6.7-7.0H-8: >8.5 (downfield shifted)
5-(Naphthalen-1-yl)-1,2-oxazole H-3: ~7.0-7.3H-8: >8.5 (downfield shifted)
3-(Naphthalen-2-yl)-1,2-oxazole H-5: ~6.6-6.9H-1: ~8.0-8.3
5-(Naphthalen-2-yl)-1,2-oxazole H-3: ~6.9-7.2H-1: ~8.1-8.4

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra will provide complementary information, particularly regarding the quaternary carbons.

  • Oxazole Carbons: The chemical shifts of the C-3 and C-5 carbons of the oxazole ring are highly diagnostic.

    • In the 3-substituted isomers , the C-3 carbon will be significantly downfield due to its direct attachment to the naphthalene ring, while the C-5 carbon will be further upfield.

    • Conversely, in the 5-substituted isomers , the C-5 carbon will be downfield, and the C-3 carbon will be upfield.

  • Naphthalene Carbons: The chemical shift of the naphthalene carbon directly attached to the oxazole ring (C-1' or C-2') will be a key indicator.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundOxazole CarbonsNaphthalene Attachment Carbon
3-(Naphthalen-1-yl)-1,2-oxazole C-3: ~160-165, C-5: ~100-105C-1': ~125-130
5-(Naphthalen-1-yl)-1,2-oxazole C-3: ~150-155, C-5: ~170-175C-1': ~128-133
3-(Naphthalen-2-yl)-1,2-oxazole C-3: ~161-166, C-5: ~101-106C-2': ~126-131
5-(Naphthalen-2-yl)-1,2-oxazole C-3: ~151-156, C-5: ~171-176C-2': ~129-134
Mass Spectrometry (MS): Deciphering the Fragmentation Puzzle

Electron Ionization Mass Spectrometry (EI-MS) will induce characteristic fragmentation patterns that can help distinguish between the regioisomers. The stability of the resulting fragments is the guiding principle for predicting these patterns.

  • General Fragmentation: The molecular ion peak (M⁺) should be readily observable for all isomers. Common initial fragmentation pathways for aryl-substituted oxazoles involve cleavage of the N-O bond and subsequent rearrangements.

  • Distinguishing Features:

    • 3-Aryl vs. 5-Aryl Isomers: The fragmentation of 3-aryl and 5-aryl oxazoles can differ. For instance, the loss of CO followed by HCN is a known pathway for some oxazoles. The relative abundance of fragments resulting from the cleavage of the bonds adjacent to the naphthalene ring will likely differ between the 3- and 5-substituted isomers.

    • 1-Naphthyl vs. 2-Naphthyl Isomers: While the primary fragmentation will be dictated by the oxazole ring, the position of the substituent on the naphthalene ring can influence the stability of certain fragment ions, potentially leading to subtle differences in the relative intensities of peaks in the mass spectrum.

Predicted Key Fragments (m/z)

CompoundPrimary Fragmentation Pathways
3-Substituted Isomers M⁺, [M-CO]⁺, [M-HCN]⁺, [Naphthyl-C≡N]⁺
5-Substituted Isomers M⁺, [M-CO]⁺, [Naphthyl-C≡O]⁺, [Naphthyl]⁺
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape

The extended π-system of the naphthalene ring conjugated with the oxazole moiety will give rise to distinct absorption and emission properties.

  • UV-Visible Spectroscopy: All isomers are expected to exhibit strong UV absorption due to π-π* transitions. The position of the absorption maxima (λ_max) will be sensitive to the extent of conjugation.

    • 1-Naphthyl vs. 2-Naphthyl: The conjugation in 2-substituted naphthalenes is generally more linear and extended than in 1-substituted naphthalenes, which may lead to a slight red-shift (longer wavelength) in the λ_max for the 2-naphthyl isomers.

    • 3-Aryl vs. 5-Aryl: The electronic communication between the naphthalene and oxazole rings may differ slightly between the 3- and 5-substituted isomers, potentially causing subtle shifts in the absorption spectra.

  • Fluorescence Spectroscopy: Naphthalene derivatives are known for their fluorescent properties. The emission wavelength and quantum yield will be influenced by the substitution pattern. Similar to the UV-Vis data, the more extended conjugation in the 2-naphthyl isomers might result in emission at longer wavelengths compared to their 1-naphthyl counterparts.

Predicted Photophysical Properties

CompoundExpected λ_max (nm)Expected Emission λ_max (nm)
1-Naphthyl Isomers ~280-320~340-380
2-Naphthyl Isomers ~290-330~350-390

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide high-quality, reproducible data for the comparative analysis of naphthalen-yl-1,2-oxazole regioisomers.

Synthesis of Naphthalen-yl-1,2-oxazoles

A common and effective method for the synthesis of 3- and 5-substituted 1,2-oxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne, or the reaction of a β-diketone with hydroxylamine. For a regioselective synthesis, the choice of starting materials is crucial.

G cluster_0 Synthesis of 3-(Naphthalen-yl)-1,2-oxazoles cluster_1 Synthesis of 5-(Naphthalen-yl)-1,2-oxazoles A Naphthalene Carboxaldehyde C Oxime Formation A->C 1. NH2OH.HCl 2. Base B Hydroxylamine B->C D Nitrile Oxide (in situ) C->D Oxidizing Agent (e.g., NCS) F [3+2] Cycloaddition D->F E Acetylene E->F G 3-(Naphthalen-yl)-1,2-oxazole F->G H Naphthoyl Chloride J Sonogashira Coupling H->J I Terminal Alkyne I->J K Naphthalenyl Alkyne J->K M Cyclocondensation K->M L Hydroxylamine L->M N 5-(Naphthalen-yl)-1,2-oxazole M->N

Figure 2: General synthetic routes to 3- and 5-substituted naphthalen-yl-1,2-oxazoles.

Step-by-Step Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified naphthalen-yl-1,2-oxazole isomer.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition of ¹H NMR Spectrum:

    • Place the NMR tube in the spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Step-by-Step Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Step-by-Step Protocol for UV-Vis and Fluorescence Spectroscopy:

  • Sample Preparation: Prepare a series of dilute solutions of the sample in a UV-grade solvent (e.g., cyclohexane or ethanol) with known concentrations. The concentrations should be chosen to have an absorbance between 0.1 and 1.0 in the UV-Vis spectrum.

  • UV-Vis Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the absorption spectrum of each sample solution over a suitable wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorption (λ_max).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its λ_max determined from the UV-Vis spectrum.

    • Record the emission spectrum over a suitable wavelength range.

    • Identify the wavelength of maximum emission.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of naphthalen-yl-1,2-oxazole regioisomers requires a multi-pronged spectroscopic approach. While each technique provides valuable clues, it is the synergy of NMR, MS, and UV-Vis/Fluorescence data that allows for a definitive structural assignment. By carefully analyzing the diagnostic signals—the peri-proton in ¹H NMR, the C-3/C-5 carbons in ¹³C NMR, the characteristic fragmentation patterns in mass spectrometry, and the subtle shifts in absorption and emission spectra—researchers can confidently distinguish between these closely related yet distinct chemical entities. This guide provides the foundational knowledge and practical protocols to navigate the complexities of regioisomer characterization, ensuring the integrity and reliability of data in the pursuit of novel therapeutics.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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A Head-to-Head Comparison of Oxazole-Based Tankyrase Inhibitors: Unveiling the Therapeutic Potential of CAS 1432679-47-4

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cancer therapeutics, the Wnt signaling pathway has emerged as a pivotal target. Its aberrant activation is a hallmark of numerous malignancies, particularly colorectal cancer. At the heart of this pathway's regulation lie the tankyrase enzymes, TNKS1 and TNKS2, making them compelling targets for therapeutic intervention. This guide provides a comprehensive, head-to-head comparison of a promising oxazole-based tankyrase inhibitor, CAS 1432679-47-4, with other notable inhibitors in its class, focusing on the experimental data that underpins their potential.

The Central Role of Tankyrase in Wnt Signaling

The canonical Wnt signaling pathway is a tightly regulated cascade of events that culminates in the nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes driving cell proliferation.[1][2] In the absence of a Wnt ligand, a "destruction complex," composed of Axin, APC, GSK3β, and CK1α, targets β-catenin for proteasomal degradation, keeping its cytoplasmic levels low.[1]

Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2][3][4] They play a crucial role in destabilizing the β-catenin destruction complex by PARsylating (adding poly(ADP-ribose) chains to) Axin.[2][3] This modification marks Axin for ubiquitination and subsequent degradation, leading to the stabilization and accumulation of β-catenin and the activation of Wnt target genes.[2][3]

Inhibiting tankyrase activity prevents the degradation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex. This leads to a reduction in β-catenin levels and the suppression of Wnt signaling, offering a targeted approach to cancer therapy.[2][3]

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON cluster_inhibition Tankyrase Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation Tankyrase Tankyrase (TNKS1/2) Axin Axin Tankyrase->Axin PARsylation & Degradation Axin->Destruction_Complex Stabilization Tankyrase_Inhibitor Tankyrase Inhibitor (e.g., CAS 1432679-47-4) Tankyrase_Inhibitor->Tankyrase Inhibition

Caption: The role of Tankyrase in the Wnt signaling pathway and the mechanism of its inhibition.

Key Players in Oxazole-Based Tankyrase Inhibition

This guide focuses on a head-to-head comparison of CAS 1432679-47-4 with two well-characterized tankyrase inhibitors, XAV939 and G007-LK. These compounds were selected based on their established roles in Wnt pathway research and their structural similarities, providing a relevant context for evaluating the performance of CAS 1432679-47-4.

Performance Comparison: Potency and Selectivity

The efficacy of a tankyrase inhibitor is primarily determined by its potency (the concentration required to inhibit the enzyme) and its selectivity (the ability to inhibit tankyrases without affecting other related enzymes, such as other PARP family members).

InhibitorTargetIC50 (nM)Cellular IC50 (nM)Selectivity NotesReference
CAS 1432679-47-4 TNKS1/2Data not publicly availableData not publicly availableExpected to be selective for TNKS1/2 over other PARPs based on its structural class.-
XAV939 TNKS111~250 (DLD-1 cells)Binds to the nicotinamide subsite; also inhibits PARP1 and PARP2 at higher concentrations.[3][5]
TNKS24[3]
G007-LK TNKS14650Binds to the adenosine subsite, conferring high selectivity for TNKS1/2 over other PARPs.[6][7]
TNKS225[6][7]

Experimental Methodologies for Inhibitor Characterization

The determination of an inhibitor's potency and its effect on cellular pathways relies on a series of well-defined experimental protocols.

In Vitro Tankyrase Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified tankyrase.

Principle: The assay quantifies the amount of poly(ADP-ribose) (PAR) produced by the tankyrase enzyme. A decrease in PAR formation in the presence of the inhibitor indicates its potency.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human tankyrase 1 or 2 enzyme, biotinylated NAD+ (the substrate for PARsylation), and the test inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour to allow the enzymatic reaction to proceed.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR.

  • Signal Generation: Add a chemiluminescent HRP substrate. The amount of light produced is proportional to the amount of PAR formed.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the signal compared to the control (no inhibitor).

Enzymatic_Assay_Workflow Start Start Reaction Incubate Tankyrase, Biotin-NAD+, and Inhibitor Start->Reaction Detection Add Streptavidin-HRP Reaction->Detection Signal Add Chemiluminescent Substrate Detection->Signal Analysis Measure Luminescence and Calculate IC50 Signal->Analysis End End Analysis->End

Caption: Workflow for an in vitro tankyrase enzymatic assay.

Cellular Wnt Signaling Assay (TOP/FOP Flash Reporter Assay)

This assay measures the effect of an inhibitor on the transcriptional activity of β-catenin in a cellular context.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to the production of luciferase, which can be quantified.

Step-by-Step Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or a colorectal cancer cell line with an active Wnt pathway) with a TOP-Flash (contains TCF/LEF binding sites) or FOP-Flash (mutated, inactive binding sites, used as a negative control) reporter plasmid.

  • Inhibitor Treatment: Treat the transfected cells with the tankyrase inhibitor at various concentrations.

  • Wnt Pathway Activation (Optional): If the cell line does not have a constitutively active Wnt pathway, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.

  • Cell Lysis and Luciferase Assay: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the TOP-Flash signal to the FOP-Flash signal to account for non-specific effects. The cellular IC50 is the concentration of the inhibitor that causes a 50% reduction in the normalized luciferase activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a drug in a cellular environment.[8][9][10][11][12]

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating the cells and measuring the amount of soluble protein remaining.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the tankyrase inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble tankyrase in the supernatant using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble tankyrase as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated cells compared to the control indicates target engagement.

Causality Behind Experimental Choices

The selection of these assays provides a multi-faceted evaluation of the inhibitors. The in vitro enzymatic assay offers a direct measure of the compound's ability to inhibit the target enzyme in a controlled environment, free from cellular complexities. This is a crucial first step in characterizing any inhibitor.

However, a potent inhibitor in a test tube may not be effective in a living cell due to factors like cell permeability and metabolism. The cellular Wnt signaling assay addresses this by assessing the inhibitor's ability to modulate the intended biological pathway within a cellular context. This provides a more physiologically relevant measure of its efficacy.

Finally, the Cellular Thermal Shift Assay (CETSA) provides direct evidence that the inhibitor is physically interacting with its intended target inside the cell. This is a critical validation step to ensure that the observed cellular effects are indeed due to the on-target inhibition of tankyrase and not due to off-target effects.

Future Perspectives and the Promise of Oxazole-Based Inhibitors

The development of potent and selective tankyrase inhibitors is a rapidly advancing field. While established compounds like XAV939 and G007-LK have been instrumental in validating tankyrase as a therapeutic target, the quest for novel chemical scaffolds with improved pharmacological properties continues. Oxazole-based inhibitors, including CAS 1432679-47-4, represent a promising avenue of research.[13] Their unique structural features may offer advantages in terms of potency, selectivity, and pharmacokinetic profiles.

Further head-to-head studies, including detailed pharmacokinetic and in vivo efficacy assessments, are necessary to fully elucidate the therapeutic potential of CAS 1432679-47-4 and other emerging oxazole-based tankyrase inhibitors. The experimental frameworks outlined in this guide provide a robust foundation for such investigations, paving the way for the next generation of targeted cancer therapies.

References

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  • Boger, D. L., Miyauchi, H., Du, W., & Hardouin, C. (2008). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of medicinal chemistry, 51(16), 4991–5004. [Link]

  • Ma, L., Wang, X., Jia, T., Wei, W., Chua, M.-S., & So, S. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(28), 25780–25792. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., & Dan, C. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84–87. [Link]

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  • Waaler, J., Machon, O., Tumova, L., Dinh, H., Korinek, V., & Wilson, S. R. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of medicinal chemistry, 64(24), 17936–17949. [Link]

  • Lau, T., Chan, E., Callow, M., Waaler, J., Boggs, J., & Blake, R. A. (2013). A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth. Cancer research, 73(10), 3132–3144. [Link]

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  • Mobashery, S., & Lee, M. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of medicinal chemistry, 58(5), 2347–2357. [Link]

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  • Kumar, V., & Singh, P. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 21(14), 1836–1861. [Link]

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A Senior Application Scientist's Guide to Deconvoluting Target Specificity: A Case Study with 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

This guide provides a comprehensive framework for assessing the cellular specificity of a novel compound, using 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole as a representative example. While there is limited publicly available biological data for this specific molecule[4][5], its structure provides clues that inform our experimental strategy. The presence of a reactive bromomethyl group suggests the potential for covalent interaction with nucleophilic residues on target proteins.[6] The oxazole core is a common scaffold in pharmacologically active compounds, highlighting its potential to interact with various biological targets.[7]

Our approach is not a rigid protocol but a multi-pronged, self-validating system designed to build a comprehensive "specificity profile." We will progress through three key phases: (1) Unbiased target identification and direct engagement validation, (2) Broad-spectrum off-target screening, and (3) Functional phenotypic assessment to correlate target engagement with cellular outcomes.

Phase 1: Target Identification and In-Cell Engagement

The foundational step is to determine which proteins the compound directly binds to within a native cellular environment. This circumvents the limitations of using purified recombinant proteins, which lack the complexities of the cellular milieu.[8]

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[9][10][11] A shift in the protein's melting temperature (Tm) upon compound treatment is direct evidence of target engagement.[12] This label-free approach is invaluable for validating putative targets without requiring compound modification.

The overall workflow for a CETSA experiment is depicted below. It begins with treating cells with the compound, followed by a heat challenge, cell lysis, and quantification of the remaining soluble target protein.[10][12]

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Interpretation start Culture cells to optimal confluency treat Treat cells with 5-(Bromomethyl)-3-(...)-1,2-oxazole or Vehicle (DMSO) start->treat aliquot Aliquot cell suspensions into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) aliquot->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse separate Separate soluble fraction (supernatant) from precipitated protein via centrifugation lyse->separate quantify Quantify soluble target protein (Western Blot, ELISA, or Mass Spec) separate->quantify plot Plot % soluble protein vs. Temperature quantify->plot shift Determine Thermal Shift (ΔTm) induced by compound plot->shift

Caption: CETSA experimental workflow for target engagement.

  • Cell Preparation: Culture a human cell line (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in culture media. Treat the cell suspension with a predetermined concentration of this compound (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot 100 µL of the treated cell suspension into individual PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments).[12]

  • Lysis: Immediately after heating, lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Determine the protein concentration using a BCA assay. Normalize samples to equal protein concentration, denature by boiling in Laemmli buffer, and analyze via SDS-PAGE and Western blot using an antibody specific to the putative target protein.

  • Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the 40°C sample against the temperature for both vehicle and compound-treated groups. The difference in the midpoint of these curves represents the thermal shift.

Phase 2: Unbiased, Broad-Spectrum Specificity Profiling

While CETSA is excellent for validating a hypothesized target, it is not ideal for discovering unknown off-targets. For this, we turn to large-scale screening platforms. Given that a significant portion of small molecule inhibitors interact with protein kinases, kinome profiling is an essential step.[3][13]

Rationale: Kinome profiling services offer an efficient way to screen a compound against hundreds of kinases in parallel, providing a broad view of its selectivity.[14][15][16] This is critical for identifying potential off-target liabilities that could confound experimental results or cause toxicity.[17]

Comparison of Commercial Kinome Profiling Platforms

Several providers offer kinome profiling services, each with distinct technological approaches. The choice of platform depends on the specific research question (e.g., identifying any interaction vs. quantifying inhibition of active enzymes).

Platform Type Provider Example Technology Principle Advantages Considerations
Activity-Based (Radiometric) Reaction BiologyHotSpot™ AssayMeasures the transfer of ³³P-ATP to a substrate.[16]Gold standard, directly measures enzymatic activity, detects ATP-competitive, substrate-competitive, and allosteric inhibitors.[16]Use of radioactivity.
Activity-Based (Luminescence) PharmaronADP-Glo™Measures kinase activity by quantifying the amount of ADP produced in a kinase reaction.[14]High-throughput, non-radioactive, sensitive.Indirect measurement can be prone to interference.
Binding Assay Eurofins DiscoveryKINOMEscan™Measures the ability of a compound to displace a ligand from the kinase active site, quantified by qPCR.[18]Does not require active enzyme, can identify binders to non-functional states.Does not directly measure inhibition of catalytic activity.
Activity-Based (Continuous) AssayQuantKinSight™Monitors enzyme activity in real-time to calculate reaction rates from full progress curves.[19]Overcomes limitations of endpoint assays, provides higher confidence data, can detect time-dependent inhibition.[19]May be lower throughput than some endpoint methods.

For this compound, an activity-based assay would be a logical starting point to understand its functional impact on the kinome. A binding assay could be a useful follow-up to identify non-enzymatic interactions.

Phase 3: Correlating Target Engagement with Cellular Phenotype

Identifying a binding partner is insufficient; we must demonstrate that this interaction leads to a functional consequence. Phenotypic assays help bridge the gap between target engagement and cellular response, and can also reveal unexpected outcomes resulting from off-target effects.

cluster_0 Cell Treatment cluster_1 Phenotypic Readouts cluster_2 Target Validation treat Treat cell lines with a dose-response of 5-(Bromomethyl)-3-(...)-1,2-oxazole prolif Cell Proliferation (BrdU Assay) treat->prolif apoptosis Apoptosis Induction (Caspase-3/7 Assay) treat->apoptosis cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle knockout Generate Target Knockout/Knockdown (e.g., CRISPR/Cas9 or shRNA) rescue Repeat phenotypic assays in KO/KD cells knockout->rescue compare Compare compound effect in WT vs. KO/KD cells rescue->compare conclusion conclusion compare->conclusion Determine if phenotype is on-target dependent

Caption: Workflow for linking phenotype to target.

Methodology 2: Cell Proliferation Assay (BrdU Incorporation)

Rationale: A common effect of small molecule inhibitors, particularly those targeting kinases, is the modulation of cell proliferation. The BrdU (5-bromo-2'-deoxyuridine) assay quantifies DNA synthesis, providing a direct measure of cells undergoing division.[20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24-48 hours.

  • BrdU Labeling: Add 1X BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[21] This allows the thymidine analog to be incorporated into the DNA of proliferating cells.

  • Fixation and Denaturation: Remove the media and add Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature. This step is crucial to expose the incorporated BrdU for antibody detection.

  • Antibody Incubation: Wash the wells and add a BrdU detection antibody. Incubate for 1 hour at room temperature. Following another wash, add an HRP-linked secondary antibody and incubate for 1 hour.

  • Detection: After a final wash, add TMB substrate and incubate until color develops (5-30 minutes). Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

Methodology 3: Apoptosis Assay (Caspase-3/7 Activity)

Rationale: If the compound induces cell death, it is important to determine the mechanism. The activation of executioner caspases 3 and 7 is a hallmark of apoptosis.[22] Luminescent assays, such as Caspase-Glo® 3/7, provide a sensitive and high-throughput method to measure this activity.[23]

  • Assay Setup: Seed cells in a white-walled 96-well plate and treat with the compound as described for the proliferation assay. Include a positive control (e.g., staurosporine) and a negative (vehicle) control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[24]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[23] This single addition lyses the cells and introduces the proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[23]

  • Measurement: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours. Measure the luminescence using a plate-reading luminometer.

Conclusion: Building a Defensible Specificity Profile

Assessing the specificity of a novel compound like this compound is an iterative and multi-faceted process. No single experiment is sufficient. The true power of this approach lies in data integration:

  • CETSA provides definitive evidence of target engagement in a native cellular context.

  • Kinome and broad-panel screening proactively identify potential off-target liabilities across the proteome.

  • Phenotypic assays measure the functional consequences of compound treatment.

The ultimate validation comes from using genetic tools. If the observed phenotype (e.g., decreased proliferation) is attenuated or abolished in cells where the primary target has been knocked out or knocked down, it provides strong evidence for on-target activity.[1] Conversely, if the compound retains its activity in knockout cells, it strongly suggests that its mechanism of action is driven by one or more off-targets.[1] By systematically combining these biophysical, proteomic, and functional cell-based methods, researchers can build a robust and defensible specificity profile, enabling confident progression of novel compounds in the research and development pipeline.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

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